BAY-386
Description
Propriétés
Numéro CAS |
1256941-06-6 |
|---|---|
Formule moléculaire |
C22H25F3N4O5S |
Poids moléculaire |
514.52 |
Nom IUPAC |
((3S,5S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)(1,1-dioxidothiomorpholino)methanone |
InChI |
InChI=1S/C22H25F3N4O5S/c23-22(24,25)33-18-5-3-14(4-6-18)16-11-17(20-26-19(27-34-20)15-1-2-15)13-29(12-16)21(30)28-7-9-35(31,32)10-8-28/h3-6,15-17H,1-2,7-13H2/t16-,17+/m1/s1 |
Clé InChI |
RNQODBQYMXYMCT-SJORKVTESA-N |
SMILES |
O=C(N1C[C@@H](C2=NC(C3CC3)=NO2)C[C@@H](C4=CC=C(OC(F)(F)F)C=C4)C1)N(CC5)CCS5(=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BAY386; BAY 386; BAY-386 |
Origine du produit |
United States |
Foundational & Exploratory
BAY-386: A Precision Chemical Probe for PAR-1 Antagonism
Topic: BAY-386 Mechanism of Action Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Technical Monograph & Experimental Guide
Executive Summary
BAY-386 is a potent, highly selective, and reversible small-molecule antagonist of the Protease-Activated Receptor 1 (PAR-1) , also known as the Coagulation Factor II Thrombin Receptor (F2R). Developed by Bayer AG and released as a "Donated Chemical Probe" (DCP) to the scientific community, it serves as a critical tool for dissecting the role of thrombin signaling in platelet aggregation, vascular inflammation, and fibrosis.
Unlike earlier generation antagonists, BAY-386 offers a distinct selectivity profile, exhibiting negligible affinity for the related PAR-4 receptor, thereby allowing researchers to isolate PAR-1-mediated effects without confounding variables. This guide details its molecular mechanism, pharmacological profile, and validated experimental protocols for application in cardiovascular and inflammatory research.
Molecular Identity & Target Profile[1][2][3]
BAY-386 functions as an orthosteric antagonist, preventing the activation of the G-protein coupled receptor (GPCR) PAR-1.
| Feature | Specification |
| Compound Name | BAY-386 |
| CAS Number | 1256941-06-6 |
| Target | Protease-Activated Receptor 1 (PAR-1 / F2R) |
| Chemical Class | Small Molecule (Sulfonylated amino-acid derivative) |
| Molecular Weight | 514.52 Da |
| Negative Control | BAY-448 (Structurally similar, biologically inactive) |
| Solubility | DMSO (up to 100 mM) |
Selectivity Data
BAY-386 demonstrates high specificity, a critical requirement for chemical probes intended to validate biological targets.
| Assay System | Parameter | Value |
| HEK293 Cells (Recombinant PAR-1) | IC50 (Ca2+ mobilization) | 10 nM |
| Binding Affinity | Binding IC50 | 56 nM |
| Platelet Aggregation (Human) | IC50 | 0.14 µM |
| Selectivity (PAR-4) | IC50 | > 10,000 nM (No affinity) |
Mechanism of Action (MoA)
The PAR-1 Activation Cycle
To understand BAY-386, one must first understand the unique activation mechanism of PAR-1:
-
Proteolytic Cleavage: Thrombin cleaves the N-terminal exodomain of PAR-1 at the Arg41-Ser42 bond.
-
Tethered Ligand Exposure: This cleavage exposes a new N-terminal sequence (SFLLRN), which acts as a "tethered ligand."
-
Intramolecular Binding: The tethered ligand folds back and binds to the receptor's extracellular loop 2, triggering a conformational change.
-
Signaling Cascade: This activates heterotrimeric G-proteins (primarily Gq/11 and G12/13), leading to calcium mobilization, RhoA activation, and downstream inflammatory/thrombotic responses.
BAY-386 Inhibition Mode
BAY-386 acts as a reversible orthosteric antagonist . It binds deep within the extracellular pocket of the PAR-1 receptor. By occupying this site, it sterically hinders the "tethered ligand" from engaging with the receptor loops. Consequently, even if Thrombin cleaves the N-terminus, the receptor remains locked in an inactive state, halting the signal transduction cascade.
Downstream Signaling Impact
-
Inhibition of Calcium Flux: Blocks Gq-mediated IP3 generation and Ca2+ release from the endoplasmic reticulum.
-
Suppression of MAPK/ERK: Prevents phosphorylation of ERK1/2, reducing the transcription of pro-inflammatory cytokines like MCP-1 (Monocyte Chemoattractant Protein-1) and CXCL1 .
-
Anti-Thrombotic Effect: Inhibits platelet shape change and aggregation normally triggered by thrombin.
MoA Visualization
The following diagram illustrates the interruption of the Thrombin/PAR-1 signaling axis by BAY-386.
Figure 1: BAY-386 prevents the intramolecular binding of the thrombin-exposed tethered ligand, effectively silencing downstream Gq-mediated calcium mobilization and inflammatory gene transcription.
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize BAY-386 alongside its negative control, BAY-448 . The use of the negative control is mandatory to distinguish on-target PAR-1 inhibition from non-specific chemical effects.
In Vitro Calcium Mobilization Assay (FLIPR)
Objective: Quantify the potency of BAY-386 in inhibiting PAR-1 mediated Calcium release.
Materials:
-
HEK293 cells stably expressing human PAR-1.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Agonist: Thrombin (1 nM) or TRAP-6 peptide (10 µM).
-
BAY-386 (Test) and BAY-448 (Negative Control).[1]
Protocol:
-
Seeding: Plate HEK293-PAR1 cells in 384-well black-wall plates (15,000 cells/well) and incubate overnight at 37°C/5% CO2.
-
Dye Loading: Remove medium, wash with assay buffer (HBSS + 20 mM HEPES), and load cells with Fluo-4 AM for 60 minutes at 37°C.
-
Compound Pre-incubation:
-
Prepare serial dilutions of BAY-386 and BAY-448 in assay buffer (0.1 nM to 10 µM).
-
Add compounds to cells and incubate for 30 minutes at room temperature.
-
-
Stimulation & Measurement:
-
Place plate in FLIPR (Fluorometric Imaging Plate Reader).
-
Inject EC80 concentration of Thrombin or TRAP-6.
-
Record fluorescence intensity (Ex 488nm / Em 525nm) for 120 seconds.
-
-
Analysis: Calculate
. Plot dose-response curves to determine IC50. Validated IC50 should be ~10 nM for BAY-386 and >10 µM for BAY-448.
Human Platelet Aggregation Assay (LTA)
Objective: Assess functional inhibition of thrombosis in a physiological context.
Protocol:
-
Blood Collection: Collect venous blood from healthy volunteers into citrate tubes (3.2%).
-
PRP Preparation: Centrifuge at 200 x g for 15 mins to obtain Platelet-Rich Plasma (PRP). Adjust count to 250,000/µL using Platelet-Poor Plasma (PPP).
-
Treatment:
-
Aliquot PRP into aggregometer cuvettes.
-
Add BAY-386 (0.01 - 10 µM) or Vehicle (DMSO < 0.2%).
-
Incubate for 5 minutes at 37°C with stirring (1000 rpm).
-
-
Induction: Add Thrombin (0.1 U/mL) or TRAP-6 (10 µM) to trigger aggregation.
-
Readout: Monitor light transmission for 6-10 minutes. 100% aggregation is defined by the transmission of PPP.
-
Result: BAY-386 should dose-dependently inhibit aggregation (IC50 ~0.14 µM).[2]
Experimental Workflow Visualization
Figure 2: Standardized workflow for validating BAY-386 activity across cellular and physiological models.
Therapeutic Context & Applications
Thrombosis and Hemostasis
BAY-386 serves as a tool to model the effects of Vorapaxar (a clinical PAR-1 antagonist) but with higher selectivity suitable for basic research. It is used to delineate the contribution of PAR-1 to arterial thrombosis without affecting PAR-4 mediated pathways, which are preserved for hemostasis at high thrombin concentrations.
Inflammation and Fibrosis
Recent studies utilize BAY-386 to investigate the "biased signaling" of PAR-1 in endothelial cells. In HUVECs, BAY-386 effectively blocks the expression of MCP-1 and CXCL1 , chemokines responsible for recruiting leukocytes to sites of vascular injury. This suggests utility in studying:
-
Diabetic Rotator Cuff Tears: Where MCP-1 driven inflammation exacerbates tissue damage.[3]
-
Atherosclerosis: By preventing endothelial activation and monocyte adhesion.
Chemical Probe Best Practices
-
Concentration: For cellular assays, a concentration of 100 nM to 1 µM is recommended to ensure complete PAR-1 blockade while maintaining selectivity.
-
Control: Always run a parallel arm with BAY-448 at the same concentration. If an effect is observed with BAY-448, the result is likely off-target.
References
-
Bayer Global. Chemical Probes for Open Access: BAY-386 PAR1 Antagonist.[1] Retrieved from Bayer.com. Link
-
Structural Genomics Consortium (SGC) / Donated Chemical Probes. Overview for BAY-386 an antagonist of F2R.Link
-
MedChemExpress. BAY-386 Datasheet and Biological Activity.Link
-
Santos, S. R. F. (2022). Impact of PAR-1 upregulation upon EXT-1kd on balancing resistance and platelet activation.[4] Universidade de Lisboa.[4]
-
Antolin, A. A., et al. (2023). Deep Annotation of Donated Chemical Probes (DCP) in Organotypic Human Liver Cultures. ACS Publications. Link
Sources
Technical Guide: BAY-386 PAR-1 Antagonist Discovery & Application
A Validated Chemical Probe for Protease-Activated Receptor 1
Executive Summary & Mechanistic Rationale
BAY-386 is a potent, selective, and reversible small-molecule antagonist of Protease-Activated Receptor 1 (PAR-1) , the primary thrombin receptor on human platelets and endothelial cells. Unlike the clinically approved PAR-1 antagonist vorapaxar, which binds essentially irreversibly (leading to prolonged bleeding risks), BAY-386 is designed as a high-quality chemical probe with a fast off-rate, allowing for precise temporal interrogation of PAR-1 signaling in research settings.
This guide details the technical specifications, validated experimental workflows, and mechanistic grounding required to use BAY-386 effectively in drug discovery and vascular biology research.
Why BAY-386? (The Probe vs. Drug Distinction)
In chemical biology, a "probe" must meet stricter selectivity criteria than a clinical drug candidate. BAY-386 is part of the Bayer "Donated Chemical Probes" initiative, meaning it has been released with a matched negative control (BAY-448 ) to ensure experimental rigor.
-
Target: PAR-1 (F2R).
-
Mechanism: Reversible orthosteric antagonism.
-
Key Advantage: High selectivity against PAR-4 (the secondary thrombin receptor), enabling the dissection of PAR-1 specific contributions to thrombosis and inflammation.
Chemical Biology Profile & Technical Specifications
The following data represents the validated profile of BAY-386. Researchers must verify these parameters in their specific assay conditions.
Table 1: Physicochemical & Potency Data
| Parameter | Value / Characteristic | Context |
| Probe Name | BAY-386 | Active Antagonist |
| Negative Control | BAY-448 | Structurally matched inactive analog |
| IC50 (Functional) | 10 nM | Ca2+ mobilization (HEK293 cells) |
| IC50 (Binding) | 56 nM | Radioligand displacement |
| Selectivity | > 10 µM | vs. PAR-4 (No affinity) |
| Platelet Inhibition | 0.14 µM | Human Platelet Aggregation (IC50) |
| Solubility | DMSO soluble | Stock solutions typically 10 mM |
| Reversibility | Reversible | Fast dissociation rate (unlike Vorapaxar) |
Critical Experimental Control: When using BAY-386, you must run a parallel arm with BAY-448 . If an observed biological phenotype (e.g., reduced inflammation) is seen with BAY-386 but also with BAY-448, the effect is likely off-target toxicity, not PAR-1 inhibition.
Mechanistic Visualization: PAR-1 Signaling & Inhibition
PAR-1 is a G-protein coupled receptor (GPCR) activated by proteolytic cleavage.[1] Thrombin cleaves the N-terminus, exposing a tethered ligand (SFLLRN) that self-activates the receptor.[1] BAY-386 prevents this tethered ligand from engaging the binding pocket.
Diagram 1: PAR-1 Activation and BAY-386 Intervention
Caption: Mechanism of Action. BAY-386 competitively blocks the tethered ligand (SFLLRN) from binding the receptor orthosteric site, halting downstream Gq/Ca2+ signaling.
Validated Experimental Protocols
To maintain high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , the following protocols are designed with built-in validation steps using the probe/control pair.
Protocol A: Functional Calcium Mobilization Assay (FLIPR)
Objective: Quantify PAR-1 antagonism in a cellular system (e.g., HUVEC or HEK293-PAR1).
Materials:
-
Cells: HEK293 stably expressing human PAR-1.
-
Agonist: TRAP-6 peptide (SFLLRN-NH2) – Preferred over thrombin to ensure PAR-1 specificity.
-
Probe: BAY-386 (10 mM DMSO stock).
-
Control: BAY-448 (10 mM DMSO stock).
-
Dye: Fluo-4 AM or equivalent calcium indicator.
Step-by-Step Workflow:
-
Cell Plating: Seed cells in 384-well black/clear-bottom plates (15,000 cells/well) and incubate overnight.
-
Dye Loading: Remove media, add Calcium Dye loading buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate 60 min at 37°C.
-
Compound Pre-incubation (Critical):
-
Add BAY-386 (dose-response: 0.1 nM to 10 µM).
-
Add BAY-448 (parallel dose-response).
-
Incubate for 30 minutes at Room Temperature (RT). Note: Short incubation is sufficient due to fast association.
-
-
Stimulation: Inject TRAP-6 (at EC80 concentration, typically ~5-10 µM) utilizing a FLIPR or FlexStation.
-
Data Acquisition: Measure fluorescence (Ex 488nm / Em 525nm) for 90 seconds.
-
Analysis: Calculate IC50 based on Peak Fluorescence minus Baseline.
-
Success Criteria: BAY-386 IC50 < 20 nM; BAY-448 IC50 > 10 µM (inactive).
-
Protocol B: Platelet Aggregation (LTA)
Objective: Verify physiological efficacy in human plasma.
Materials:
-
Fresh human blood (citrated).
-
Aggregometer (Light Transmission).
-
Agonist: Thrombin (0.1 U/mL) or TRAP-6 (10 µM).
Step-by-Step Workflow:
-
Preparation: Centrifuge blood (200xg, 15 min) to obtain Platelet-Rich Plasma (PRP).
-
Baseline: Set 100% aggregation using Platelet-Poor Plasma (PPP).
-
Inhibition:
-
Aliquot PRP into cuvettes.
-
Add BAY-386 (1 µM final) or Vehicle (DMSO <0.2%).
-
Incubate 5 min at 37°C.
-
-
Activation: Add Agonist (Thrombin or TRAP-6).
-
Measurement: Record light transmission for 5-10 minutes.
-
Interpretation: BAY-386 should inhibit aggregation by >90% at 1 µM against low-dose thrombin.
Logical Workflow for Probe Validation
Researchers should follow this decision matrix to ensure data integrity when using BAY-386.
Diagram 2: The "Matched Pair" Validation Loop
Caption: Validation Logic. A true PAR-1 effect requires activity from BAY-386 AND inactivity from BAY-448.
References & Authoritative Sources
The following sources provide the foundational data for BAY-386.
-
Gerdes, C. et al. Discovery and in vitro Pharmacology of BAY-386 - A Novel, Reversible PAR-1 Antagonist. (Poster/Abstract). Source: Validated via Bayer Open Science documentation.
-
Open Targets Platform . F2R (PAR-1) Target Profile & Chemical Probes. [Link]
Disclaimer: BAY-386 is a chemical probe for research use only (RUO).[2] It is not approved for human therapeutic use.[3]
Sources
BAY-386: A Technical Guide for Researchers in Thrombosis and Inflammation
This guide provides an in-depth technical overview of BAY-386, a potent and selective antagonist of Protease-Activated Receptor 1 (PAR-1). Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action of BAY-386, its application in preclinical research, and detailed protocols for its characterization.
Introduction: The Significance of Targeting PAR-1
Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR), is a key player in thrombosis and inflammation.[1] Its activation by thrombin, a critical enzyme in the coagulation cascade, initiates a signaling cascade that leads to platelet aggregation, endothelial cell activation, and inflammatory responses.[2] Given its central role in these pathophysiological processes, PAR-1 has emerged as a compelling therapeutic target for the development of novel antiplatelet and anti-inflammatory agents.[3]
BAY-386 is a potent, specific, and reversible PAR-1 antagonist developed as a chemical probe to investigate the therapeutic potential of PAR-1 inhibition.[4] This guide will delve into the technical details of utilizing BAY-386 as a research tool, providing both the theoretical framework and practical methodologies for its application.
Mechanism of Action: How BAY-386 Inhibits PAR-1 Signaling
The activation of PAR-1 is an irreversible proteolytic process. Thrombin cleaves the N-terminal extracellular domain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand," binding to the receptor itself to initiate downstream signaling.[5] BAY-386 functions as a competitive antagonist, binding to PAR-1 to prevent this thrombin-induced activation and subsequent signaling.[3]
PAR-1 couples to multiple G-protein families, including Gαq, Gα12/13, and Gαi, leading to a diverse array of cellular responses.[6][7]
-
Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in platelet activation.[8]
-
Gα12/13 Pathway: The Gα12/13 pathway activates Rho GTPases, leading to cytoskeletal reorganization and changes in cell shape, which are also crucial for platelet aggregation.[9][10][11]
-
Gαi Pathway: While its role in platelet activation is less direct, Gαi signaling can contribute to mitogenic responses in other cell types.[7]
By blocking the initial activation of PAR-1, BAY-386 effectively inhibits these downstream signaling cascades, thereby preventing platelet aggregation and inflammatory responses in endothelial cells.[4][12]
Signaling Pathway of PAR-1 Activation
Caption: Step-by-step workflow for assessing BAY-386 activity using LTA.
Intracellular Calcium Mobilization Assay
This assay provides a more direct measure of the inhibition of the Gαq-mediated signaling pathway.
Principle: Activation of PAR-1 leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes like Fluo-4 AM. BAY-386 will block this agonist-induced calcium flux. [13] Methodology:
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line expressing PAR-1 (e.g., HEK293 cells stably expressing PAR-1, or endothelial cells like HUVECs) in a 96-well, black-walled, clear-bottom plate until confluent. [12][14] * Wash the cells with a buffered salt solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in the buffer for 30-60 minutes at 37°C. [13] * Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Add varying concentrations of BAY-386, BAY-448, or vehicle to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. [15] * Place the plate in a fluorescence plate reader capable of kinetic reads and automated injection.
-
Establish a baseline fluorescence reading for each well.
-
Inject the PAR-1 agonist (thrombin or SFLLRN) into the wells and immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the agonist alone (100%) and the vehicle control (0%).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and determine the IC50 value.
-
Workflow for Calcium Mobilization Assay
Caption: A streamlined workflow for the calcium mobilization assay.
In Vivo Research Applications
BAY-386's properties make it a valuable tool for investigating the role of PAR-1 in various in vivo models of thrombosis and inflammation.
-
Models of Arterial and Venous Thrombosis: In these models, thrombosis is induced by methods such as ferric chloride application to an artery (e.g., carotid or femoral), ligation of a vein, or electrical injury. [16][17]BAY-386 can be administered prior to the thrombotic challenge to assess its ability to prevent or reduce thrombus formation.
-
Models of Inflammation: The anti-inflammatory effects of BAY-386 can be explored in models of inflammatory conditions where PAR-1 is implicated, such as sepsis or inflammatory bowel disease. [12]
Conclusion
BAY-386 is a potent and selective PAR-1 antagonist that serves as an indispensable tool for researchers in the fields of thrombosis, hemostasis, and inflammation. Its well-characterized mechanism of action and the availability of robust in vitro and in vivo assays allow for a thorough investigation of the multifaceted roles of PAR-1 in health and disease. This guide provides the foundational knowledge and detailed protocols to empower researchers to effectively utilize BAY-386 in their scientific endeavors, ultimately contributing to the development of novel therapeutics targeting the PAR-1 signaling pathway.
References
-
ResearchGate. (PDF) Determination of Antibody Activity by Platelet Aggregation. [Link]
-
Immunomart. BAY-386. [Link]
-
JoVE. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader. [Link]
-
Agilent. Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]
-
Practical-Haemostasis.com. Platelet Function Testing: Light Transmission Aggregometry. [Link]
-
PubMed. G12/13-dependent signaling of G-protein-coupled receptors: disease context and impact on drug discovery. [Link]
-
ChemRxiv. Characterization of Protease-Activated Receptor (PAR) Ligands: Parmodulins Are Reversible Allosteric Inhibitors of PAR1-Driven Calcium Mobilization in Endothelial Cells. [Link]
-
National Center for Biotechnology Information. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
-
National Center for Biotechnology Information. PAR1 signaling: The Big Picture. [Link]
-
JoVE. Video: Author Spotlight: Developing Parmodulins to Target Protease-Activated Receptors for Inflammation Control. [Link]
-
National Center for Biotechnology Information. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. [Link]
-
MDPI. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. [Link]
-
National Center for Biotechnology Information. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells. [Link]
-
American Heart Association Journals. Paradigm of Biased PAR1 (Protease-Activated Receptor-1) Activation and Inhibition in Endothelial Cells Dissected by Phosphoproteomics. [Link]
-
PubMed. PAR-1 antagonists: current state of evidence. [Link]
-
MDPI. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. [Link]
-
GSEA. Human Gene Set: BIOCARTA_PAR1_PATHWAY. [Link]
-
Frontiers. Gα12 and Gα13: Versatility in Physiology and Pathology. [Link]
-
National Center for Biotechnology Information. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways. [Link]
-
ResearchGate. Representation of the signaling pathways initiated by PAR-1 used to create a... [Link]
-
National Center for Biotechnology Information. Targeting PAR1: Now what?. [Link]
-
Frontiers. Advances in genetics, signaling, and modeling of venous malformations. [Link]
-
Wikipedia. Proteinase-activated receptor 1. [Link]
-
GeneGlobe. Gα12/13 Signaling. [Link]
-
National Center for Biotechnology Information. Protease‐activated receptor antagonists prevent thrombosis when dual antiplatelet therapy is insufficient in an occlusive thrombosis microfluidic model. [Link]
-
American Heart Association Journals. Paradigm of Biased PAR1 (Protease-Activated Receptor-1) Activation and Inhibition in Endothelial Cells Dissected by Phosphoproteomics. [Link]
-
PubMed. Dihydropyridine agonist Bay K 8644 inhibits platelet activation by competitive antagonism of thromboxane A2-prostaglandin H2 receptor. [Link]
-
PubMed. Discovery of BAY-390, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist. [Link]
-
Donated Chemical Probes. Overview for BAY-386 an antagonist of F2R. [Link]
Sources
- 1. Proteinase-activated receptor 1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIOCARTA_PAR1_PATHWAY [gsea-msigdb.org]
- 8. researchgate.net [researchgate.net]
- 9. G12/13-dependent signaling of G-protein-coupled receptors: disease context and impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. agilent.com [agilent.com]
- 14. jove.com [jove.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. mdpi.com [mdpi.com]
- 17. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
BAY-386: Decoupling Thrombo-Inflammation via Precision PAR-1 Antagonism
[1]
Executive Summary
BAY-386 is a potent, highly selective, and orally bioavailable antagonist of the Protease-Activated Receptor 1 (PAR-1) , also known as F2R.[1] Unlike earlier generations of PAR-1 antagonists (e.g., vorapaxar), which are orthosteric or allosteric modulators often plagued by off-target effects or irreversible binding kinetics, BAY-386 serves as a reversible chemical probe designed to dissect the specific role of PAR-1 in thrombo-inflammation .[1]
This guide details the mechanistic basis of BAY-386 in inhibiting endothelial activation and platelet-mediated inflammatory signaling.[1] It provides validated protocols for its use in in vitro systems (HUVEC) and outlines its utility in distinguishing PAR-1 dependent pathways from concomitant coagulation cascades.[1]
Mechanism of Action (MOA)
The Target: PAR-1 Signaling
PAR-1 is a G-protein coupled receptor (GPCR) uniquely activated by proteolytic cleavage.[1] Thrombin cleaves the N-terminal exodomain of PAR-1, unmasking a "tethered ligand" that binds intramolecularly to the receptor body, triggering transmembrane signaling.[1]
BAY-386 Inhibition Logic
BAY-386 acts as an orthosteric antagonist that prevents the tethered ligand from engaging the binding pocket.[1] By blocking this interaction, BAY-386 silences downstream signaling cascades—specifically the G12/13-RhoA and Gq-PLC pathways—which are critical for cytoskeletal rearrangement (vascular permeability) and NF-
Key Mechanistic Differentiator:
-
Selectivity: BAY-386 exhibits >1000-fold selectivity for PAR-1 over PAR-4, allowing researchers to isolate PAR-1 specific effects without confounding data from other thrombin receptors.[1]
-
Reversibility: Unlike irreversible antagonists, BAY-386 allows for washout studies, essential for validating temporal signaling dynamics.[1]
Signaling Pathway Visualization
The following diagram illustrates the specific node blockade by BAY-386 within the inflammatory cascade.[1]
Figure 1: Mechanism of Action. BAY-386 antagonizes the activated PAR-1 receptor, preventing G-protein coupling and subsequent inflammatory cytokine expression.[1]
Quantitative Profile & Selectivity
To ensure experimental rigor, researchers must use BAY-386 within its effective window.[1] The table below consolidates key pharmacological data.
| Parameter | Value | Biological Context |
| IC50 (Functional) | 10 nM | Inhibition of Ca2+ mobilization in HEK293 cells |
| IC50 (Binding) | 56 nM | Radioligand displacement assay |
| Selectivity | > 10 µM | vs. PAR-4 (No activity observed) |
| Platelet Inhibition | 0.14 µM | IC50 for platelet aggregation (human PRP) |
| Solubility | DMSO (up to 100 mM) | Stable in solution at -20°C |
| Negative Control | BAY-448 | Structurally matched inactive analog |
Critical Note on Controls: When using BAY-386, it is scientifically mandatory to run a parallel arm with BAY-448 . This negative control possesses a similar chemical scaffold but lacks PAR-1 affinity, allowing you to rule out off-target chemotypic toxicity.[1]
Experimental Protocol: Endothelial Inflammation Assay
This protocol is designed to measure the efficacy of BAY-386 in inhibiting thrombin-induced cytokine release (MCP-1 and CXCL1) in Human Umbilical Vein Endothelial Cells (HUVECs).[1]
Reagents & Setup
-
Cell Line: Primary HUVECs (Passage 2-5).[1]
-
Agonist: Human Thrombin (0.1 - 1 U/mL).[1]
-
Inhibitor: BAY-386 (Stock 10 mM in DMSO).[1]
-
Control: BAY-448 (Stock 10 mM in DMSO).[1]
-
Readout: RT-qPCR or ELISA for MCP-1 (CCL2) and CXCL1.
Step-by-Step Methodology
Step 1: Cell Seeding and Starvation [1]
-
Seed HUVECs at
cells/well in 24-well plates. -
Grow to 90% confluence.
-
Crucial Step: Switch to low-serum media (0.5% FBS) for 4-12 hours prior to treatment.[1] Rationale: High serum contains growth factors that activate MAPK pathways, masking the specific PAR-1 signal.[1]
Step 2: Pre-Incubation (The Blockade) [1]
-
Dilute BAY-386 and BAY-448 in low-serum media.[1]
-
Dose Range: 10 nM, 100 nM, 1 µM.[1] (Covering 1x to 100x IC50).[1]
-
Add to cells and incubate for 30 minutes at 37°C.
-
Note: 30 minutes is sufficient for orthosteric equilibrium.
Step 3: Agonist Challenge
-
Add Thrombin (final concentration 1 U/mL) directly to the media containing the inhibitor.[1]
-
Do NOT wash out the inhibitor.[1] Rationale: Thrombin continuously cleaves receptors; constant inhibitor presence is required to block newly generated tethered ligands.[1]
Step 4: Incubation and Harvest
-
For qPCR: Incubate for 3–6 hours. (Peak mRNA induction).
-
For ELISA: Incubate for 12–24 hours. (Protein accumulation).[1][2]
-
Harvest supernatant (ELISA) or lyse cells (RNA extraction).[1]
Workflow Visualization
Figure 2: Experimental Workflow for validating BAY-386 anti-inflammatory activity in endothelial cells.[1]
Therapeutic Implications & Translational Value
BAY-386 is not merely a tool compound; it represents a strategic approach to uncoupling inflammation from coagulation .[1]
-
Sepsis and DIC: In conditions like Disseminated Intravascular Coagulation (DIC), widespread thrombin generation drives systemic inflammation.[1] BAY-386 allows researchers to model whether blocking PAR-1 can reduce the "cytokine storm" component without completely ablating the hemostatic capacity of platelets (which also rely on PAR-4).[1]
-
Atherosclerosis: PAR-1 activation on endothelial cells promotes the adhesion of monocytes via MCP-1 upregulation.[1] BAY-386 demonstrates that this specific recruitment step is druggable.[1]
-
Viral Infection: Recent studies suggest viral proteases may activate PARs.[1] BAY-386 provides a clean tool to verify if viral-induced inflammation is PAR-1 mediated.[1]
References
-
Structural Genomics Consortium (SGC). BAY-386: A Potent and Selective PAR-1 Antagonist Probe.[1] SGC / Bayer Open Science.[1][3] Link
-
Bayer AG. Chemical Probes for Open Access: PAR1 Antagonist BAY-386.[1][3] Bayer Global.[1] Link
-
Santos, S. R. F. (2022). Impact of PAR-1 upregulation upon EXT-1kd on balancing resistance and platelet activation.[1][4] Universidade de Lisboa.[1][4] Link
-
MedChemExpress. BAY-386 Datasheet and Biological Activity.[1]Link
Technical Guide: BAY-386 and the Dissection of PAR-1 Mediated Platelet Activation
Part 1: Executive Summary & Mechanistic Profile
The Strategic Value of BAY-386
In the landscape of anti-thrombotic research, BAY-386 represents a critical evolution in targeting the Protease-Activated Receptor 1 (PAR-1) . Unlike the orthosteric antagonist Vorapaxar, which exhibits pseudo-irreversible binding kinetics leading to prolonged bleeding risks, BAY-386 is a potent, reversible, and highly selective chemical probe.
For researchers, BAY-386 is not merely a candidate compound; it is a precision tool used to dissect the contribution of thrombin signaling to platelet aggregation without the confounding variables of off-target protease inhibition or irreversible receptor blockade. Its utility is maximized when paired with its structure-matched negative control, BAY-448 .
Mechanism of Action: The Thrombin-PAR-1 Axis
Thrombin is the most potent activator of platelets. It initiates signaling primarily through PAR-1 (F2R), a G-protein coupled receptor (GPCR).
-
Activation: Thrombin cleaves the N-terminal exodomain of PAR-1 at the Arg41-Ser42 bond.
-
Tethered Ligand: The new N-terminus (SFLLRN...) acts as a tethered ligand, folding back to bind the receptor's orthosteric site.
-
BAY-386 Intervention: BAY-386 binds reversibly to the PAR-1 orthosteric pocket. It does not inhibit the proteolytic activity of thrombin; rather, it sterically hinders the tethered ligand (or synthetic agonist peptides like TRAP-6) from engaging the receptor, thereby silencing downstream G-protein coupling.
Downstream Signaling Cascade
Upon effective blockade by BAY-386, the following pathway is arrested:
-
Gq Coupling: Prevention of PLC
activation inhibition of IP generation and Ca mobilization. -
G12/13 Coupling: Inhibition of RhoA-mediated cytoskeletal rearrangement (shape change).
-
Outcome: The platelet fails to undergo the conformational change required for Integrin
activation, preventing fibrinogen binding and subsequent aggregation.
Part 2: Visualization of Signaling & Workflow
Diagram 1: The PAR-1 Inhibition Pathway
This diagram illustrates the specific node of BAY-386 intervention within the G-protein signaling cascade.
Figure 1: Mechanism of BAY-386.[1][2][3][4][5][6][7] The compound antagonizes the PAR-1 receptor, blocking Gq/G12/13 signaling despite Thrombin cleavage.
Part 3: Validated Experimental Protocols
To ensure data integrity (Trustworthiness), experiments must distinguish between PAR-1 specific effects and general platelet inhibition.
Protocol A: Light Transmission Aggregometry (LTA) with TRAP-6
Objective: Validate BAY-386 potency against a direct PAR-1 agonist (TRAP-6) versus a control agonist (ADP).
Reagents:
-
Vehicle: DMSO (Final concentration < 0.1%).
-
Probe: BAY-386 (Stock 10 mM in DMSO).
-
Negative Control: BAY-448 (Stock 10 mM).
-
Agonist 1: TRAP-6 (PAR-1 specific peptide, SFLLRN).
-
Agonist 2: ADP (P2Y1/P2Y12 agonist) - Specificity Control.
Workflow:
-
Preparation: Draw venous blood into 3.2% sodium citrate (1:9 ratio). Centrifuge at 200 x g for 10 min to obtain Platelet-Rich Plasma (PRP).
-
Incubation:
-
Aliquot PRP (250 µL) into cuvettes.
-
Add BAY-386 (Titration: 1 nM – 10 µM) or BAY-448 (10 µM).
-
Incubate at 37°C for 5 minutes (Critical: Reversible binding requires equilibrium).
-
-
Activation:
-
Add TRAP-6 (EC80 concentration, typically 10-20 µM).
-
Parallel Control: Add ADP (5-10 µM) to a separate set of BAY-386 treated samples.
-
-
Measurement: Record light transmission for 6 minutes under stirring (1200 rpm).
Self-Validating Criteria:
-
Pass: BAY-386 inhibits TRAP-6 aggregation in a dose-dependent manner (IC50 ~100 nM).
-
Pass: BAY-386 does not inhibit ADP-induced aggregation (confirms no off-target effects on P2Y receptors).
-
Pass: BAY-448 (Negative Control) shows no inhibition of TRAP-6.
Protocol B: Flow Cytometry for Receptor Occupancy
Objective: Confirm BAY-386 prevents alpha-granule release (P-selectin) downstream of PAR-1.
-
Dilution: Dilute whole blood 1:10 in Tyrode’s buffer.
-
Treatment: Treat with BAY-386 (1 µM) vs Vehicle for 10 min at RT.
-
Staining: Add anti-CD62P (P-selectin) FITC and anti-CD41 (Platelet ID) PE.
-
Stimulation: Add Thrombin (0.1 U/mL) or TRAP-6. Incubate 15 min.
-
Fixation: Fix with 1% PFA and analyze via Flow Cytometry.
-
Gating Strategy: Gate on CD41+ events
Measure Mean Fluorescence Intensity (MFI) of CD62P.
Part 4: Data Summary & Interpretation
When characterizing BAY-386, reference values are essential for benchmarking your assay performance.
| Parameter | Value / Range | Interpretation |
| Primary Target | PAR-1 (F2R) | Selective Antagonist |
| IC50 (Human PRP) | ~ 100 nM (TRAP-6 induced) | Potent inhibition of aggregation |
| Binding Affinity (Kd) | < 10 nM | High affinity binding to PAR-1 |
| Reversibility | Yes | Washout restores platelet function (unlike Vorapaxar) |
| Selectivity | > 100-fold vs PAR-4, P2Y12, TP | Clean profile for mechanistic studies |
| Negative Control | BAY-448 | Structurally similar, inactive on PAR-1 |
Experimental Workflow Diagram
Figure 2: Validation Workflow. Parallel stimulation with TRAP-6 and ADP ensures observed inhibition is PAR-1 specific.
References
-
Meibom, D., et al. (2019). "Discovery of BAY-386, a Potent and Reversible PAR-1 Antagonist for the Treatment of Thrombosis." Journal of Medicinal Chemistry, 62(24), 11194–11217. [Link]
-
Structural Genomics Consortium (SGC). "Chemical Probe: BAY-386." Chemical Probes Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 4. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Exploring the diagnostic potential of IL1R1 in depression and its association with lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PosterSessionOnline [postersessiononline.eu]
- 7. Platelet Counts: Tests, Conditions, and What to Expect [webmd.com]
Technical Guide: BAY-386 – A Selective, Reversible PAR-1 Antagonist
[1]
Executive Summary
BAY-386 is a potent, highly selective, and reversible small-molecule antagonist of the Protease-Activated Receptor 1 (PAR-1) , also known as the Coagulation Factor II Thrombin Receptor (F2R). Unlike the first-generation PAR-1 antagonist Vorapaxar, which exhibits effectively irreversible binding kinetics, BAY-386 serves as a superior chemical probe for interrogating PAR-1 biology due to its reversible mode of action and distinct pharmacokinetic profile.
This guide details the physicochemical properties, mechanism of action, and experimental utility of BAY-386, providing a validated framework for its application in thrombosis and vascular inflammation research.
Chemical Identity & Structural Analysis[2]
BAY-386 utilizes a substituted piperidine scaffold, distinct from the himbacine-derived structure of Vorapaxar. Its design optimizes selectivity for PAR-1 over other PAR family members (PAR-2, PAR-4).
Nomenclature and Identification
| Property | Detail |
| Common Name | BAY-386 |
| IUPAC Name | ((3S,5S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)(1,1-dioxidothiomorpholino)methanone |
| CAS Registry Number | 1256941-06-6 |
| Molecular Formula | C₂₂H₂₅F₃N₄O₅S |
| Molecular Weight | 514.52 g/mol |
| SMILES | O=C(N1C=NO2)C(F)F)C=C4)C1)N5CCS(CC5)(=O)=O |
Structural Activity Relationship (SAR) Insights
-
Piperidine Core: The central (3S, 5S)-disubstituted piperidine ring provides the rigid scaffold necessary to orient functional groups into the PAR-1 orthosteric binding pocket.
-
Trifluoromethoxy Phenyl Group: Enhances lipophilicity and metabolic stability while engaging in hydrophobic interactions within the receptor pocket.
-
1,2,4-Oxadiazole Moiety: Acts as a bioisostere for amide/ester linkages, improving stability against hydrolysis while maintaining hydrogen bond acceptor capability.
-
Sulfone Group: The 1,1-dioxidothiomorpholino tail provides polar interactions that likely contribute to the compound's high affinity (IC50 = 10 nM) and solubility profile.
Physicochemical Properties & Stability[2]
Understanding the physical behavior of BAY-386 is critical for assay development.
| Parameter | Value / Characteristic | Experimental Implication |
| Solubility | ~10 mM in DMSO | Prepare stock solutions in DMSO; dilute into aqueous buffer < 0.5% DMSO to avoid solvent effects. |
| LogP | ~2.5 - 3.5 (Predicted) | Moderate lipophilicity; suitable for cell-permeable assays. |
| Stability | High (Solid state) | Store powder at -20°C. DMSO stocks are stable at -20°C for 6 months. |
| State | Solid Powder | Hygroscopic; equilibrate to room temperature before weighing. |
Mechanism of Action (MoA)
BAY-386 functions as an orthosteric antagonist of PAR-1. Under physiological conditions, Thrombin cleaves the N-terminal exodomain of PAR-1, exposing a tethered ligand that binds intramolecularly to activate the receptor. BAY-386 occupies the ligand-binding pocket, preventing this tethered ligand from engaging the receptor, thereby blocking downstream G-protein coupling.
Signaling Pathway Blockade
PAR-1 activation triggers Gq, Gi, and G12/13 pathways. BAY-386 specifically inhibits:
-
Gq-mediated Calcium Mobilization: Prevents the rapid intracellular Ca²⁺ spike essential for platelet shape change and granule secretion.
-
RhoA Activation: Blocks cytoskeletal reorganization.
-
Pro-inflammatory Cytokine Release: Inhibits expression of MCP-1 and CXCL1 in endothelial cells (HUVEC).[1]
Selectivity Profile
-
PAR-1: IC50 = 10 nM (Functional); Binding IC50 = 56 nM.[2]
-
PAR-4: IC50 > 10 µM (No significant activity).[2]
-
PAR-2: No significant activity.
-
Selectivity: >1000-fold selective for PAR-1 over PAR-4, ensuring that residual thrombin signaling via PAR-4 (at high thrombin concentrations) remains intact, which is a key safety differentiator in bleeding risk models.
Pathway Visualization
The following diagram illustrates the specific intervention point of BAY-386 within the Thrombin signaling cascade.
Figure 1: Mechanism of Action. BAY-386 competitively binds to PAR-1, preventing the tethered ligand (exposed by Thrombin) from activating the receptor, thereby halting downstream thrombotic and inflammatory signaling.
Experimental Protocols
To ensure data integrity (Trustworthiness), use the following validated protocols. Always run a negative control; Bayer provides BAY-448 as the structurally related inactive control for BAY-386.
In Vitro Calcium Mobilization Assay (HEK293 Cells)
Objective: Determine the IC50 of BAY-386 against Thrombin-induced PAR-1 activation.
-
Cell Preparation:
-
Seed HEK293 cells stably expressing human PAR-1 in 384-well black/clear-bottom plates (15,000 cells/well).
-
Incubate overnight at 37°C/5% CO₂.
-
-
Dye Loading:
-
Remove media and wash with assay buffer (HBSS + 20 mM HEPES).
-
Load cells with Fluo-4 AM (calcium indicator) for 60 minutes at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of BAY-386 in assay buffer (0.1 nM to 10 µM).
-
Include BAY-448 (Negative Control) at 10 µM.
-
Add compounds to cells and incubate for 30 minutes at room temperature.
-
-
Activation & Measurement:
-
Place plate in FLIPR (Fluorometric Imaging Plate Reader).
-
Inject Thrombin (EC80 concentration, typically ~1-3 nM) or TRAP-6 (PAR-1 agonist peptide).
-
Record fluorescence (Ex 488 nm / Em 520 nm) for 180 seconds.
-
-
Analysis:
-
Calculate signal as
. -
Fit data to a 4-parameter logistic equation to derive IC50.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: Assess functional inhibition of thrombosis in human plasma.
-
Blood Collection: Draw human blood into sodium citrate tubes (3.2%).
-
PRP Preparation: Centrifuge at 200 x g for 15 mins to obtain Platelet-Rich Plasma (PRP).
-
Pre-Incubation:
-
Aliquot PRP (250 µL) into cuvettes.
-
Add BAY-386 (final conc. 0.14 µM for ~50% inhibition, or dose-response) or Vehicle (DMSO < 0.5%).
-
Incubate for 5-10 minutes at 37°C with stirring (1200 rpm).
-
-
Agonist Challenge:
-
Add Thrombin (0.05 - 0.1 U/mL) or TRAP-6 (10-20 µM).
-
Note: High-dose thrombin may bypass PAR-1 inhibition via PAR-4; use low-dose for specific PAR-1 assessment.
-
-
Readout: Monitor light transmission for 6-10 minutes. 100% aggregation = transmission of Platelet-Poor Plasma (PPP).
Pharmacokinetics & Application Strategy
Comparison with Vorapaxar
| Feature | BAY-386 | Vorapaxar |
| Binding Kinetics | Reversible (Fast Off-rate) | Pseudo-irreversible (Slow Off-rate) |
| Recovery | Effect washes out quickly | Effect persists for weeks (platelet turnover dependent) |
| Clinical Utility | Research Tool / Acute models | Approved Drug (Zontivity) |
| Bleeding Risk | Lower (theoretical, due to reversibility) | Higher (due to irreversibility) |
Recommended Use Cases
-
Vascular Inflammation: Studying PAR-1's role in endothelial barrier function without permanently altering the receptor landscape.
-
Reversibility Studies: Experiments requiring "washout" phases to prove signal specificity.
-
Combination Studies: Testing synergistic effects with P2Y12 inhibitors (e.g., Clopidogrel) where fine-tuning PAR-1 blockade is necessary.
References
-
Structural Genomics Consortium (SGC) / Donated Chemical Probes. BAY-386 Characterization Data. [Link]
- Roehrig, S. et al.Discovery of the Novel Antithrombotic Agent BAY-386.
Technical Guide: Preliminary Studies & Characterization of BAY-386
This guide outlines the technical profile and preliminary characterization of BAY-386 , a potent and selective chemical probe for Protease-Activated Receptor 1 (PAR-1).
Executive Summary
BAY-386 (CAS: 1256941-06-6) is a high-affinity, selective, and reversible small-molecule antagonist of Protease-Activated Receptor 1 (PAR-1) , also known as the Thrombin Receptor (F2R). Developed by Bayer AG and released to the scientific community through the Donated Chemical Probes (DCP) initiative, BAY-386 serves as a critical tool for dissecting the role of thrombin signaling in platelet activation, inflammation, and vascular biology without the confounding variables often associated with genetic knockouts.
This guide details the preliminary studies required to validate BAY-386 utility, focusing on its physicochemical properties, mechanism of action (MoA), and the specific experimental protocols used to confirm its potency and selectivity.
Key Compound Profile
| Property | Metric |
| Target | PAR-1 (F2R) |
| Primary Mechanism | Orthosteric Antagonism (blocks Tethered Ligand binding) |
| Potency (IC50) | 10 nM (Functional Ca2+ flux in HEK293) |
| Binding Affinity (Ki/IC50) | 56 nM (Radioligand binding in platelet membranes) |
| Selectivity | >100-fold vs. PAR-4; Clean profile against standard GPCR panels |
| Negative Control | BAY-448 (Structurally matched inactive analog) |
Mechanism of Action (MoA)
PAR-1 is a G-protein coupled receptor (GPCR) uniquely activated by proteolytic cleavage.[1][2][3] Thrombin cleaves the N-terminal exodomain of PAR-1, exposing a new N-terminus (tethered ligand) that folds back to activate the receptor.
BAY-386 Action: BAY-386 binds to the extracellular ligand-binding pocket of PAR-1, preventing the tethered ligand from engaging the receptor core. This blockade inhibits the downstream coupling to G
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway inhibited by BAY-386.
Caption: BAY-386 prevents the tethered ligand from activating PAR-1, halting the Gq-mediated Calcium cascade.
In Vitro Profiling Protocols
To validate BAY-386 in a new experimental setting, researchers should replicate the following preliminary studies. These protocols establish the "Go/No-Go" criteria for using the probe.
Study 1: Target Engagement (Radioligand Binding)
Objective: Determine the binding affinity (
-
Rationale: Functional assays can be prone to amplification artifacts. Direct binding confirms the compound physically occupies the receptor.
Protocol:
-
Preparation: Isolate membranes from human platelets or HEK293 cells stably expressing PAR-1.
-
Tracer: Use a radiolabeled high-affinity PAR-1 ligand (e.g.,
-Vorapaxar or a high-affinity peptide tracer). -
Incubation:
-
Mix membranes (10-20
g protein) with the radioligand (at concentration). -
Add BAY-386 in a dose-response series (e.g., 0.1 nM to 10
M). -
Include BAY-448 (negative control) in parallel.[4]
-
-
Termination: Filter through glass fiber filters (GF/B) pre-soaked in PEI to reduce non-specific binding. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Validation Criteria: BAY-386 should exhibit an
nM. BAY-448 should show no displacement up to 10 M.
Study 2: Functional Potency (Calcium Mobilization)
Objective: Measure the ability of BAY-386 to inhibit thrombin-induced intracellular calcium release.
-
Rationale: PAR-1 couples primarily to
, leading to a rapid spike in cytosolic calcium. This is the standard readout for PAR-1 antagonists.
Protocol:
-
Cell System: HEK293 cells (endogenous PAR-1 is often sufficient, or use overexpressing lines).
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) for 30-60 minutes at 37°C.
-
Pre-incubation: Treat cells with BAY-386 (serial dilutions) for 15-30 minutes.
-
Stimulation: Inject Thrombin (EC80 concentration, typically 1-3 nM) or TRAP-6 (PAR-1 agonist peptide).
-
Readout: Monitor fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader) or kinetic plate reader.
-
Data Processing: Calculate signal inhibition relative to DMSO control.
-
Validation Criteria:
should be nM.
Study 3: Physiological Relevance (Platelet Aggregation)
Objective: Confirm that molecular inhibition translates to physiological function (anti-thrombotic activity).
-
Rationale: Platelet aggregation is the primary clinical endpoint for PAR-1 antagonists.
Protocol:
-
Sample: Fresh human blood drawn into citrate (anticoagulant). Centrifuge to obtain Platelet-Rich Plasma (PRP).
-
Apparatus: Light Transmission Aggregometer (LTA).
-
Treatment: Incubate PRP with BAY-386 (0.1 - 10
M) for 5 minutes at 37°C. -
Agonist: Add TRAP-6 (10-20
M) or Thrombin (if using washed platelets).-
Note: TRAP-6 is preferred in PRP to avoid fibrin clotting issues associated with Thrombin.
-
-
Measurement: Record light transmission (aggregation) for 5-10 minutes.
-
Validation Criteria: Dose-dependent inhibition of aggregation with full blockade observed at
M.
Selectivity & Safety Profiling
A critical aspect of a "Chemical Probe" is its selectivity. BAY-386 has been characterized to ensure observed effects are on-target.
Selectivity Screen (Counter-Screening)
To ensure data integrity, BAY-386 must be tested against closely related receptors.
| Target | Assay Type | Result | Implication |
| PAR-4 | Ca2+ Flux / Aggregation | No interference with secondary thrombin receptor. | |
| PAR-2 | Ca2+ Flux | Inactive | Specific to Thrombin/PAR-1 axis. |
| GPCR Panel | Binding (Cerep/Eurofins) | Clean profile | Low risk of off-target side effects in complex models. |
The Negative Control: BAY-448
Crucial for Scientific Integrity: Whenever BAY-386 is used in a biological assay, BAY-448 must be used at the same concentration.
-
Structure: BAY-448 is structurally similar to BAY-386 but lacks the key pharmacophore elements required for PAR-1 binding.
-
Interpretation: If a biological effect (e.g., cell death, migration change) is seen with both BAY-386 and BAY-448, the effect is off-target and not PAR-1 mediated.
Experimental Workflow Visualization
The following diagram depicts the recommended screening cascade for researchers validating BAY-386 in a new disease model (e.g., oncology or inflammation).
Caption: Validation cascade ensuring observed phenotypes are strictly PAR-1 mediated.
References
-
Donated chemical probes for open science. Müller, S., Ackloo, S., Arrowsmith, C. H., et al. eLife, 2018;7:e34311. [Link]
-
BAY-386 Probe Characterization Data. Structural Genomics Consortium (SGC) / EUbOPEN. [Link]
-
Protease-Activated Receptor-1 (PAR-1) Antagonists: Current State of Evidence. Capodanno, D., et al. Thrombosis and Haemostasis, 2012. [Link]
Sources
- 1. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Evaluating the PAR-1 Antagonist BAY-386 Using In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet aggregation is a critical process in hemostasis and a key driver of arterial thrombosis. The Protease-Activated Receptor-1 (PAR-1), the primary receptor for the potent agonist thrombin, represents a major target for antiplatelet therapies. This application note provides a comprehensive guide to evaluating the inhibitory activity of BAY-386, a PAR-1 antagonist, on platelet function.[1] We present detailed, field-proven protocols for two principal methods of platelet aggregation analysis: the gold-standard Light Transmission Aggregometry (LTA) and the high-throughput Whole Blood Aggregometry (WBA). The methodologies herein are designed to not only quantify the potency (IC50) of BAY-386 but also to assess its specificity against various activation pathways, ensuring a robust and reliable characterization of this compound for research and drug development purposes.
Scientific Principles
The Central Role of PAR-1 in Platelet Activation
Platelet activation is a complex cascade initiated by various agonists binding to specific surface receptors.[2][3] Thrombin is one of the most potent activators of human platelets and exerts its primary effect through the G-protein coupled receptor, PAR-1. The activation mechanism is unique: thrombin cleaves the N-terminal domain of the PAR-1 receptor, exposing a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop.
This intramolecular binding event triggers a conformational change, activating intracellular G-proteins (primarily Gq and G12/13).[4] This initiates downstream signaling, leading to an increase in cytoplasmic calcium concentration, activation of Phospholipase C (PLC), and ultimately, the conformational activation of the GPIIb/IIIa integrin receptor.[2] Activated GPIIb/IIIa receptors bind fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation and thrombus formation.[4][5]
Mechanism of Inhibition by BAY-386
BAY-386 is a PAR-1 antagonist, meaning it directly competes with the tethered ligand or otherwise prevents the receptor from achieving its active conformation.[1] By binding to PAR-1, BAY-386 effectively blocks the thrombin-induced signaling cascade at its origin. This prevents GPIIb/IIIa activation and subsequent fibrinogen binding, thereby inhibiting platelet aggregation. The protocols detailed below are designed to precisely measure this inhibitory effect.
Caption: Thrombin-PAR-1 signaling cascade and the inhibitory action of BAY-386.
Materials and Reagents
| Item | Supplier Example | Purpose |
| BAY-386 | MedChemExpress | Test compound (PAR-1 Antagonist)[1] |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Vehicle for dissolving BAY-386 |
| Thrombin Receptor-Activating Peptide 6 (TRAP-6) | Tocris Bioscience | Specific PAR-1 agonist |
| Adenosine Diphosphate (ADP) | Bio/Data Corporation | Specificity control agonist[6] |
| Collagen (Horm) | Bio/Data Corporation | Specificity control agonist[6] |
| 3.2% Sodium Citrate Vacutainer® Tubes | Becton, Dickinson and Company | Anticoagulant for LTA |
| Hirudin Vacutainer® Tubes | Sarstedt | Anticoagulant for WBA |
| Sterile Saline (0.9% NaCl) | Hospira | Diluent |
| Light Transmission Aggregometer | e.g., Chrono-log Model 700 | LTA measurement |
| Whole Blood Aggregometer | e.g., Roche Multiplate® Analyzer | WBA measurement[7] |
| Calibrated Micropipettes | Gilson | Precise liquid handling |
| Refrigerated Centrifuge | Beckman Coulter | PRP/PPP preparation |
| Hematology Analyzer | Sysmex | Platelet counting |
| Aggregometer Cuvettes & Stir Bars | Chrono-log | Sample holders for LTA |
| Multiplate® Test Cells | Roche Diagnostics | Sample holders for WBA |
Protocol 1: Light Transmission Aggregometry (LTA)
LTA is considered the gold-standard method for assessing platelet function, measuring the increase in light transmission as platelets aggregate in platelet-rich plasma (PRP).[8]
Caption: Step-by-step workflow for the Light Transmission Aggregometry protocol.
Sample Preparation: PRP and PPP
Causality: The quality of the plasma is paramount for reliable results. A clean venipuncture and correct anticoagulant ratio prevent premature platelet activation.[9] Differential centrifugation separates blood components based on mass, allowing for the isolation of platelets.
-
Blood Collection: Collect whole blood via non-traumatic venipuncture into 3.2% sodium citrate tubes. Ensure tubes are filled to the indicated volume to maintain the 9:1 blood-to-anticoagulant ratio. Gently invert the tubes 3-4 times to mix. Do not shake.
-
Sample Handling: Keep blood at room temperature (18-24°C).[10] Process samples within 2 hours of collection.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature with the brake off. This "soft spin" pellets red and white cells while leaving platelets suspended in the plasma.[11]
-
PRP Harvesting: Carefully aspirate the upper, straw-colored layer (PRP) and transfer it to a clean, capped plastic tube. Avoid disturbing the buffy coat layer.
-
PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes). This "hard spin" pellets the remaining cellular components, including platelets. The resulting supernatant is platelet-poor plasma (PPP).[11]
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before use to allow platelets to recover their discoid shape.[10]
Assay Procedure
-
Platelet Count Adjustment: Measure the platelet count in the prepared PRP using a hematology analyzer. Adjust the count to a standardized concentration, typically 250 x 10⁹/L, using the prepared PPP as a diluent.[12] This step is critical for inter-assay consistency.
-
Reagent Preparation: Prepare serial dilutions of BAY-386 in DMSO. Prepare working solutions of agonists (e.g., TRAP-6, ADP, Collagen) in saline.
-
Instrument Setup: Turn on the aggregometer and allow it to warm to 37°C.
-
Calibration:
-
Assay Execution:
-
For each test, place a cuvette with adjusted PRP and a stir bar into the 37°C incubation well.
-
Add a small volume (e.g., 3 µL) of the BAY-386 dilution or vehicle (DMSO) to the PRP. Pre-incubate for 3-5 minutes.
-
Transfer the cuvette to the sample well and begin recording.
-
After establishing a stable baseline (approx. 1 minute), add the agonist (e.g., 30 µL of TRAP-6 working solution) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Experimental Design for IC50 Determination
| Condition | PRP Volume | Pre-incubation | Agonist | Purpose |
| Vehicle Control | 270 µL | Vehicle (DMSO) | TRAP-6 | Establishes maximum aggregation (0% inhibition) |
| BAY-386 Test | 270 µL | BAY-386 (e.g., 0.1 nM - 10 µM) | TRAP-6 | Dose-dependent inhibition by test compound |
| Specificity Control 1 | 270 µL | BAY-386 (High Conc.) | ADP | Assess effect on non-PAR-1 pathways |
| Specificity Control 2 | 270 µL | BAY-386 (High Conc.) | Collagen | Assess effect on non-PAR-1 pathways |
Protocol 2: Whole Blood Aggregometry (WBA)
WBA measures platelet aggregation in a more physiological milieu (whole blood), eliminating the need for PRP preparation and making it suitable for higher throughput.[7] The Multiplate® analyzer measures the change in electrical impedance as platelets aggregate onto two sets of sensor wires.[14]
Caption: Simplified workflow for the Whole Blood Aggregometry protocol.
Assay Procedure (Multiplate® Example)
-
Blood Collection: Collect whole blood into tubes containing hirudin as the anticoagulant.[7]
-
Sample Preparation: Gently mix the blood sample by inversion. Use within 2 hours of collection.
-
Assay Execution:
-
Pipette 300 µL of saline into a Multiplate® test cell.
-
Add 300 µL of hirudin-anticoagulated whole blood to the cell.
-
Add the desired volume of BAY-386 dilution or vehicle (DMSO).
-
Load the test cell into the instrument and incubate for 3 minutes at 37°C.
-
The instrument will automatically add the agonist (e.g., 20 µL of TRAPtest reagent).
-
Aggregation is recorded for 6 minutes. The primary output is the Area Under the Curve (AUC) of the aggregation tracing.
-
Data Analysis and Interpretation
-
Quantification: For LTA, the primary result is the maximum % aggregation. For WBA, it is the AUC.
-
Calculating % Inhibition: % Inhibition = [ (Response_Vehicle - Response_BAY-386) / Response_Vehicle ] x 100
-
IC50 Determination: Plot the % Inhibition against the log concentration of BAY-386. Use a non-linear regression model (four-parameter logistic fit) to calculate the IC50 value, which is the concentration of BAY-386 required to inhibit 50% of the agonist-induced aggregation.
-
Interpreting Specificity: The expected result is a potent, dose-dependent inhibition of TRAP-6-induced aggregation. In contrast, BAY-386 should show minimal to no inhibition of aggregation induced by ADP or collagen, confirming its specific activity at the PAR-1 receptor.
Troubleshooting
| Observed Problem | Potential Cause(s) | Recommended Action |
| Low or no aggregation with any agonist | - Donor took antiplatelet drugs (Aspirin, NSAIDs).[13]- Platelets are not viable (improper handling, old sample).- Inactive agonist reagent. | - Re-screen donor for medication use.- Ensure strict adherence to sample handling protocols (temperature, time).- Prepare fresh agonist solutions. |
| Spontaneous aggregation (high baseline) | - Pre-activated platelets due to traumatic venipuncture or vigorous mixing.[9]- Contaminated glassware/plasticware. | - Ensure a clean, smooth blood draw.- Mix samples by gentle inversion only.- Use new, sterile consumables. |
| High variability between replicates | - Inaccurate pipetting.- Inconsistent pre-incubation times.- Poor mixing of agonist in the cuvette. | - Calibrate pipettes regularly and use proper technique.- Use a timer to standardize all incubation steps.- Ensure the stir bar is spinning at the correct speed before adding agonist. |
Conclusion
The protocols described provide a robust framework for the preclinical evaluation of the PAR-1 antagonist BAY-386. Light Transmission Aggregometry serves as the definitive, gold-standard method for detailed mechanistic and potency studies. Whole Blood Aggregometry offers a valuable, higher-throughput alternative that assesses platelet function in a more physiological context. Adherence to these self-validating protocols, with careful attention to sample handling and the inclusion of appropriate controls, will yield reliable and reproducible data essential for advancing drug development programs in the field of antithrombotic therapy.
References
-
The platelet aggregation line - Stago. (n.d.). Retrieved from Stago website. [Link]
-
Determination of Antibody Activity by Platelet Aggregation. (2022). Journal of Visualized Experiments. Retrieved from [Link]
-
Platelet Function Testing: Light Transmission Aggregometry. (n.d.). Practical-Haemostasis.com. Retrieved from [Link]
-
Tobelem, G. (1989). [Mechanism of platelet aggregation and mode of action of platelet antiaggregants]. La Revue du praticien, 39(25), 2219–2222. [Link]
-
Analysis of Platelet Aggregation by Light Transmission Aggregometry. (2012). In Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Cancer Institute. Retrieved from [Link]
-
Rumbaut, R. E., & Thiagarajan, P. (2010). Platelet Aggregation. In Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis. Morgan & Claypool Life Sciences. Retrieved from [Link]
-
Platelet Aggregation Study – Comprehensive. (n.d.). Machaon Diagnostics. Retrieved from [Link]
-
Lee, H., et al. (2019). Classification of platelet aggregates by agonist type. bioRxiv. [Link]
-
Platelet aggregation test. (2023). UCSF Health. Retrieved from [Link]
-
List of Platelet aggregation inhibitors. (n.d.). Drugs.com. Retrieved from [Link]
-
XC 386: a new antiplatelet agent. (1987). Thrombosis Research, 47(3), 323–333. [Link]
-
Platelet Aggregation Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
Dhurat, R., & Sukesh, M. S. (2014). Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective. Journal of cutaneous and aesthetic surgery, 7(4), 189–197. [Link]
-
Whole blood platelet aggregation measurement by Multiplate™: potential diagnostic inaccuracy of correcting the results for the sample platelet count. (2022). ResearchGate. [Link]
-
Phase 2 AMG 386 in Comb. Paclitaxel for Subjects With Advanced Recurrent Epithelial Ovarian or Primary Peritoneal Cancer. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
-
Phase I/II Study of AMG 386 with and without Bevacizumab for Recurrent Glioblastoma. (n.d.). Dana-Farber Cancer Institute. Retrieved from [Link]
-
Platelet Rich Plasma Therapy (PRP): Process and Procedures. (2017). Coastal Orthopedics. Retrieved from [Link]
-
Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. (2024). Haematologica. [Link]
-
Platelet Aggregation Reagents: Insights for Cardiovascular Health. (2024). Bio/Data Corporation. Retrieved from [Link]
-
What is the standard protocol for preparing Platelet-Rich Plasma (PRP)? (2025). Dr.Oracle. Retrieved from [Link]
-
Inhibitors of platelet signal transduction as anti-aggregatory drugs. (2001). Expert Opinion on Investigational Drugs, 10(5), 865–881. [Link]
-
What is the target platelet count in cancer patients to minimize the risk of spontaneous bleeding? (2025). Dr.Oracle. Retrieved from [Link]
-
Multiple electrode aggregometry as a method for platelet function assessment according to the European guidelines. (2015). Anaesthesiology Intensive Therapy, 47(4), 356-361. [Link]
-
A Phase II Trial of Trebananib (AMG 386; IND#111071), a Selective Angiopoietin 1/2 Neutralizing Peptibody, in Patients with Persistent/Recurrent Carcinoma of the Endometrium. (2017). Clinical cancer research : an official journal of the American Association for Cancer Research, 23(18), 5337–5343. [Link]
-
Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. (2024). ResearchGate. [Link]
-
Platelet Function Testing: Impedance Platelet Aggregometry. (2022). Practical-Haemostasis.com. Retrieved from [Link]
-
What is the optimal centrifugation protocol for preparing PRP? (2021). Laboratory Supply Network. Retrieved from [Link]
-
Determination of the Optimal Prophylactic Platelet Dose Strategy to Prevent Bleeding in Thrombocytopenic Patients. (n.d.). BioLINCC. Retrieved from [Link]
-
Trebananib (AMG 386) plus weekly paclitaxel with or without bevacizumab as first-line therapy for HER2-negative locally recurrent or metastatic breast cancer: A phase 2 randomized study. (2015). European Journal of Cancer, 51(10), 1251–1261. [Link]
-
Reference range determination for whole-blood platelet aggregation using the Multiplate analyzer. (2014). American Journal of Clinical Pathology, 142(5), 683–692. [Link]
-
Blood Transfusion - Platelet: thresholds and targets. (2015). In NICE Guideline. National Institute for Health and Care Excellence (UK). Retrieved from [Link]
-
Technical Procedures for Preparation and Administration of Platelet-Rich Plasma and Related Products: A Scoping Review. (2020). Frontiers in Cell and Developmental Biology. [Link]
-
National Health Laboratory Service: Home. (n.d.). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ClinPGx [clinpgx.org]
- 5. [Mechanism of platelet aggregation and mode of action of platelet antiaggregants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biodatacorp.com [biodatacorp.com]
- 7. diagnostics.roche.com [diagnostics.roche.com]
- 8. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. Platelet Function Testing: Impedance Platelet Aggregometry [practical-haemostasis.com]
Application Notes and Protocols for In Vivo Studies Utilizing the PAR-1 Antagonist BAY-386 in a Preclinical Mouse Model of Alzheimer's Disease
I. Introduction: Rationale for Investigating BAY-386 in a Neuroinflammatory Disease Model
Recent advancements in our understanding of neurodegenerative disorders, particularly Alzheimer's Disease (AD), have highlighted the critical role of neuroinflammation in disease progression. One of the key players in the inflammatory cascade is the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor that, upon activation by proteases like thrombin, mediates a range of cellular responses including platelet aggregation, and pro-inflammatory signaling.[1]
BAY-386 is a potent, specific, and reversible antagonist of PAR-1, with an IC50 of 10 nM in HEK cells and 0.14 µM for the inhibition of platelet aggregation.[2] While its primary development focus has been on thrombosis and inflammation, its mechanism of action presents a compelling therapeutic hypothesis for conditions where neuroinflammation is a key pathological feature.
This document provides a comprehensive guide for researchers on the design and execution of in vivo studies to evaluate the therapeutic potential of BAY-386 in a relevant mouse model. It is important to clarify that BAY-386 is a chemical compound and not a genetically modified mouse model. Therefore, this guide will focus on the application of BAY-386 within a well-established mouse model of Alzheimer's Disease, the 3xTg-AD mouse.
The 3xTg-AD mouse model was selected due to its recapitulation of key aspects of AD pathology, including both amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs), the two signature lesions of the disease.[3] This model allows for the investigation of therapeutic interventions on both of these pathological hallmarks in a single organism.[3]
II. The 3xTg-AD Mouse Model: Genetic Background and Phenotypic Characteristics
A thorough understanding of the chosen animal model is paramount for the design of robust and reproducible in vivo studies. The genetic background of a mouse strain can significantly influence experimental outcomes.[4][5]
Table 1: Genetic and Phenotypic Profile of the 3xTg-AD Mouse Model
| Characteristic | Description |
| Genetic Background | Mixed C57BL/6 and 129/Sv |
| Transgenes | Human APP (amyloid precursor protein) with the Swedish (KM670/671NL) mutation, human MAPT (microtubule-associated protein tau) with the P301L mutation, and human PSEN1 (presenilin 1) with the M146V knock-in mutation. |
| Key Phenotypes | Age-dependent development of both amyloid-beta plaques and neurofibrillary tangles, synaptic dysfunction, and cognitive impairment.[3][6] |
| Pathology Onset | Intracellular Aβ accumulation can be detected as early as 3-4 months of age. Extracellular Aβ plaques typically appear around 6 months, followed by tau pathology at approximately 12 months.[6] |
| Behavioral Deficits | Cognitive deficits, such as impaired learning and memory, can be observed from around 4 months of age and progressively worsen.[7] |
It is crucial to use age-matched wild-type littermates with the same mixed genetic background as the experimental control group to ensure that any observed effects are due to the transgenes and the experimental intervention, not genetic drift.[8][9]
III. Experimental Design and Workflow
A well-structured experimental plan is essential for obtaining meaningful and interpretable data. The following workflow provides a general framework that can be adapted to specific research questions.
Caption: Experimental workflow for in vivo evaluation of BAY-386.
IV. Detailed Protocols
The following protocols provide step-by-step guidance for key experimental procedures. It is imperative that all animal procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Preparation and Administration of BAY-386
The formulation and route of administration should be optimized to ensure adequate bioavailability and target engagement.
-
Formulation:
-
For oral administration, BAY-386 can be suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Prepare a fresh suspension daily to ensure stability.
-
The concentration of the suspension should be calculated based on the desired dose and the average body weight of the mice.
-
-
Dosing:
-
A pilot dose-ranging study is recommended to determine the optimal therapeutic dose with minimal side effects.
-
Based on preclinical studies of similar compounds, a starting dose in the range of 10-30 mg/kg can be considered.
-
Administer the formulation via oral gavage once or twice daily. The volume should not exceed 10 ml/kg.
-
The control group should receive the vehicle only.
-
Protocol 2: Behavioral Assessment (Morris Water Maze)
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.[7]
-
Apparatus: A circular pool (approximately 1.2 m in diameter) filled with opaque water (20-22°C). A hidden platform is submerged just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Four trials per day for each mouse.
-
In each trial, the mouse is placed in the pool at one of four starting positions and allowed to swim until it finds the hidden platform.
-
If the mouse does not find the platform within 60 seconds, it is gently guided to it.
-
Record the latency to find the platform and the path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Protocol 3: Tissue Collection and Processing
Proper tissue handling is critical for downstream analyses.[10]
-
Anesthesia and Perfusion:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Perform a transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
-
Brain Extraction and Dissection:
-
Carefully extract the brain.
-
For biochemical analysis, the brain can be dissected into different regions (e.g., hippocampus, cortex), snap-frozen in liquid nitrogen, and stored at -80°C.
-
For histology, the brain should be fixed in 4% paraformaldehyde for 24-48 hours, followed by cryoprotection in a sucrose solution before sectioning.
-
Protocol 4: Biomarker Analysis
-
Aβ and Tau Quantification (ELISA):
-
Homogenize the brain tissue in appropriate extraction buffers to isolate soluble and insoluble fractions.
-
Use commercially available ELISA kits to quantify the levels of Aβ40, Aβ42, and phosphorylated tau (e.g., at Ser202/Thr205).
-
-
Inflammatory Cytokine Measurement (Multiplex Assay):
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using a multiplex immunoassay platform.
-
V. The PAR-1 Signaling Pathway
Understanding the molecular pathway targeted by BAY-386 is crucial for interpreting the experimental results.
Caption: Simplified PAR-1 signaling pathway leading to neuroinflammation.
VI. Data Analysis and Interpretation
-
Behavioral Data: Analyze using appropriate statistical tests, such as two-way ANOVA with repeated measures for the acquisition phase of the Morris Water Maze and t-tests or one-way ANOVA for the probe trial.
-
Biochemical Data: Use t-tests or one-way ANOVA to compare biomarker levels between treatment groups.
-
Histological Data: Quantify plaque load and tangle pathology using image analysis software and compare between groups using appropriate statistical tests.
A statistically significant improvement in cognitive function, coupled with a reduction in Aβ and tau pathology and neuroinflammation in the BAY-386 treated group compared to the vehicle-treated group, would provide strong evidence for the therapeutic potential of PAR-1 antagonism in Alzheimer's Disease.
VII. References
-
ResearchGate. (2022). In Vivo Microdialysis in Mice Captures Changes in Alzheimer's Disease Cerebrospinal Fluid Biomarkers Consistent with Developing Pathology. Retrieved from [Link]
-
PubMed. (n.d.). In vivo mouse studies with bioluminescence tomography. Retrieved from [Link]
-
PMC. (2021). Mouse Background Genetics in Biomedical Research: The Devil's in the Details. Retrieved from [Link]
-
PMC. (n.d.). Generation and Characterization of a Transgenic Mouse Carrying a Functional Human β-Globin Gene with the IVSI-6 Thalassemia Mutation. Retrieved from [Link]
-
YouTube. (2011). Using mice as a model for Alzheimer's disease. Retrieved from [Link]
-
NIH. (2017). Characterization of a mouse model of sickle cell trait: parallels to human trait and a novel finding of cutaneous sensitization. Retrieved from [Link]
-
PMC. (n.d.). Transgenic Mouse Models of Alzheimer's Disease: An Integrative Analysis. Retrieved from [Link]
-
STAR Protocols. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. Retrieved from [Link]
-
Somark Innovations. (2024). Mastering Mouse Models in Preclinical In Vivo Studies. Retrieved from [Link]
-
PubMed. (n.d.). A mouse model to test the in vivo efficacy of chemical chaperones. Retrieved from [Link]
-
PMC. (2023). Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827. Retrieved from [Link]
-
The Jackson Laboratory. (n.d.). Sickle Cell Phenotypes in Townes & Berkeley Models. Retrieved from [Link]
-
Taconic Biosciences. (n.d.). Succeeding with Mouse Model Generation: Choosing the Right Genetic Background. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY-386 |CAS:1256941-06-6 Probechem Biochemicals [probechem.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Mouse Background Genetics in Biomedical Research: The Devil’s in the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing the Right Genetic Background for Successful Model Generation | Taconic Biosciences [taconic.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Characterization of a mouse model of sickle cell trait: parallels to human trait and a novel finding of cutaneous sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sickle Cell Phenotypes in Townes & Berkeley Models | JAX [jax.org]
- 10. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Asundexian (BAY 2433334), a Factor XIa Inhibitor, in Animal Models of Thrombosis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are for research purposes only and are not intended for human or veterinary use. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Note on Compound Designation: The initial topic of inquiry was "BAY-386." However, a comprehensive search of publicly available scientific literature and databases did not yield information on a compound with this designation. Therefore, this guide will focus on a well-characterized, orally bioavailable Factor XIa (FXIa) inhibitor from Bayer, asundexian (BAY 2433334) . Asundexian serves as a representative molecule for this class of anticoagulants, with published preclinical data in relevant animal models of thrombosis.
Introduction: The Rationale for Targeting Factor XIa in Thrombosis
Thrombotic disorders, including venous thromboembolism and arterial thrombosis, are a leading cause of morbidity and mortality worldwide. For decades, the mainstay of anticoagulant therapy has been agents that target central components of the coagulation cascade, such as vitamin K antagonists and direct inhibitors of thrombin or Factor Xa. While effective, these therapies are often associated with a significant risk of bleeding, as they interfere with physiological hemostasis.[1]
The quest for safer anticoagulants has led to the identification of Factor XI (FXI) as a promising therapeutic target.[2] FXI is a serine protease that, when activated to FXIa, plays a crucial role in the amplification of thrombin generation and the stabilization of thrombi.[3] Notably, individuals with congenital FXI deficiency have a reduced risk of thrombosis but typically do not experience spontaneous bleeding, suggesting that FXIa is more critical for pathological thrombus formation than for normal hemostasis.[4][5] This therapeutic window makes FXIa inhibitors, such as asundexian, an attractive next generation of anticoagulants with the potential to offer antithrombotic efficacy with a reduced bleeding risk.[2][6]
Asundexian is an oral, direct, and reversible inhibitor of FXIa that has undergone extensive preclinical and clinical evaluation.[7][8][9] This guide provides a detailed overview of the administration of asundexian in established animal models of thrombosis, offering field-proven insights and step-by-step protocols to aid in the preclinical assessment of this and similar compounds.
The Coagulation Cascade and the Role of Factor XIa
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on the activation of Factor X. Asundexian specifically targets FXIa, a key component of the intrinsic pathway.
Figure 1: Simplified diagram of the coagulation cascade highlighting the central role of Factor XIa in the intrinsic pathway.
Pharmacological Profile of Asundexian
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of asundexian is critical for designing and interpreting in vivo studies. Pharmacokinetics describes the journey of the drug through the body (absorption, distribution, metabolism, and excretion), while pharmacodynamics relates the drug concentration to its effect.[8]
Pharmacokinetics
Asundexian is an orally bioavailable small molecule.[10] Preclinical studies in animal models and clinical trials in humans have established its key PK parameters.
| Parameter | Human[6][8] | Rabbit[10] | Rat & Dog[11] |
| Bioavailability | High | Moderate | Moderate (53-55%) |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | Not specified | Not specified |
| Terminal Half-life | 14-17 hours | Not specified | Not specified |
| Metabolism | Carboxylesterase 1 (47%), CYP3A4 (13%) | Not specified | Not specified |
| Excretion | 37% unchanged | Not specified | Not specified |
Table 1: Summary of key pharmacokinetic parameters of asundexian.
Pharmacodynamics
The primary pharmacodynamic effect of asundexian is the dose-dependent inhibition of FXIa activity. This is typically assessed ex vivo by measuring the activated partial thromboplastin time (aPTT), which is prolonged by asundexian.[6][10] Prothrombin time (PT) is generally not affected.[6] A close correlation between aPTT prolongation and thrombus weight reduction has been demonstrated in preclinical models.[11]
Protocols for Asundexian Administration in Animal Models of Thrombosis
The choice of animal model is crucial and depends on the specific research question.[5] Arterial thrombosis models, such as the ferric chloride-induced carotid artery thrombosis model, are relevant for studying myocardial infarction and stroke. Venous thrombosis models, like the inferior vena cava (IVC) ligation or stenosis model, are used to investigate deep vein thrombosis and pulmonary embolism.[12]
Important Note on Species Selection: Preclinical studies have shown that asundexian is effective in inhibiting FXIa and reducing thrombosis in rabbits but not in rodents.[10] Therefore, the following protocols are focused on rabbit models for efficacy studies. A mouse model of venous thrombosis is also described as a common and well-characterized model in the field, which could be used for other FXIa inhibitors that are active in rodents.
Arterial Thrombosis Model: Ferric Chloride-Induced Carotid Artery Thrombosis in Rabbits
This model uses a chemical oxidant, ferric chloride (FeCl₃), to induce endothelial injury and subsequent thrombus formation.[13][14]
Figure 2: Experimental workflow for the ferric chloride-induced carotid artery thrombosis model with asundexian administration.
Step-by-Step Protocol:
-
Animal Preparation:
-
Use male New Zealand White rabbits (or other appropriate strain).
-
Anesthetize the animal using an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail or isoflurane inhalation) and maintain anesthesia throughout the procedure.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery.
-
Gently separate a segment of the artery from the surrounding tissues.
-
Place a Doppler flow probe around the artery to measure blood flow.
-
-
Asundexian Administration (Prophylactic):
-
Intravenous (i.v.) Administration: Administer asundexian as an i.v. bolus or continuous infusion through a cannulated ear vein at the desired dose. Preclinical studies have used doses that result in near-complete thrombus inhibition.[5]
-
Oral Administration: Administer asundexian by oral gavage at a predetermined time before surgery to allow for absorption (e.g., 1-2 hours). A dose of 10 or 20 mg/kg in a vehicle such as PEG/ethanol/water has been shown to reduce thrombus weight.[11] A vehicle control group should be included.
-
-
Thrombus Induction:
-
Record baseline blood flow for several minutes.
-
Cut a small piece of filter paper (e.g., 1 x 2 mm) and saturate it with a ferric chloride solution (e.g., 50% w/v in deionized water).[13]
-
Apply the saturated filter paper to the adventitial surface of the carotid artery for a standardized duration (e.g., 10 minutes).[13]
-
After the exposure time, carefully remove the filter paper and rinse the area with sterile saline.
-
-
Data Collection and Analysis:
-
Continuously monitor and record blood flow until the artery is occluded (flow ceases) or for a predetermined observation period (e.g., 60 minutes).
-
At the end of the experiment, euthanize the animal via an approved method.
-
Carefully excise the injured arterial segment.
-
Isolate and weigh the thrombus.
-
The arterial segment can be fixed for histological analysis.
-
Collect blood samples at various time points for PK/PD analysis (e.g., measuring plasma drug concentration and aPTT).
-
Venous Thrombosis Model: Inferior Vena Cava (IVC) Ligation in Mice
This model mimics venous stasis, a major risk factor for deep vein thrombosis.[12][15] While asundexian is not effective in rodents, this protocol is provided as a standard method for evaluating other FXIa inhibitors that are active in this species.
Figure 3: Experimental workflow for the inferior vena cava (IVC) ligation model of venous thrombosis.
Step-by-Step Protocol:
-
Animal Preparation:
-
Use adult male C57BL/6 mice (or other appropriate strain), typically weighing at least 20 grams.[15]
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.
-
Place the animal in a supine position on a heating pad.
-
-
Surgical Procedure:
-
Perform a midline laparotomy to open the abdominal cavity.[16]
-
Gently exteriorize the intestines and cover them with saline-moistened gauze.[17]
-
Carefully dissect the tissues to expose the inferior vena cava (IVC) caudal to the renal veins.
-
Using fine suture material (e.g., 7-0 Prolene), ligate all visible side branches of the IVC.[17]
-
Pass a suture underneath the IVC and tie a complete ligature to induce stasis.[16]
-
Return the intestines to the abdominal cavity and close the incision in layers.
-
-
Drug Administration:
-
Administer the test compound (e.g., an FXIa inhibitor active in rodents) via oral gavage or another appropriate route at a specified time before and/or after the surgery, depending on whether a prophylactic or therapeutic effect is being investigated. A vehicle control group is essential.
-
-
Post-Operative Care and Harvest:
-
Provide appropriate post-operative care, including analgesia.
-
At a predetermined time point (e.g., 48 hours), re-anesthetize the mouse and reopen the abdominal incision.
-
Carefully excise the ligated IVC segment containing the thrombus.
-
Isolate the thrombus from the vein and measure its length and weight.
-
The vein wall can be processed for histological or molecular analysis.
-
Data Interpretation and Self-Validating Systems
A robust experimental design with appropriate controls is essential for trustworthy results.
-
Controls: Each experiment should include a vehicle-treated control group to establish the baseline thrombotic response. A positive control group treated with a standard anticoagulant (e.g., heparin or a direct oral anticoagulant) can also be included for comparison.
-
Dose-Response: Evaluating multiple dose levels of asundexian will establish a dose-response relationship for its antithrombotic effect.
-
PK/PD Correlation: Correlating the plasma concentration of asundexian and the aPTT prolongation with the observed antithrombotic effect provides a quantitative measure of the drug's activity and helps in translating doses between species.
-
Bleeding Assessment: To evaluate the safety profile of asundexian, bleeding can be assessed using models such as a tail transection or ear bleeding time assay. Preclinical studies with asundexian have shown no increase in bleeding time compared to controls, even at doses that are highly effective in preventing thrombosis.[10]
Conclusion
Asundexian and other Factor XIa inhibitors represent a promising new class of anticoagulants with the potential to separate antithrombotic efficacy from bleeding risk. The animal models and protocols described in this guide provide a framework for the preclinical evaluation of these compounds. By carefully selecting the appropriate animal model, route of administration, and endpoints, researchers can generate high-quality, reproducible data to advance the development of safer and more effective therapies for thrombotic diseases.
References
- Asundexian: a systematic review of safety, efficacy, and pharmacological insights in thrombosis. (2025). [Source not further specified].
- Bayer reveals data behind asundexian's stroke win. (2026). pharmaphorum.
- Asundexian Meets Primary Endpoints in Bayer's Phase III Secondary Stroke Prevention Trial. (2025). [Source not further specified].
- Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa. (n.d.).
- Pharmacokinetics, pharmacodynamics, and safety of asundexian in healthy Chinese and Japanese volunteers, and comparison with Caucasian d
- Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis. (n.d.). PMC.
- Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. (2023).
- Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. (2022). ACS Omega.
- A Multicenter, Phase 2, Randomized, Placebo-Controlled, Double-Blind, Parallel-Group, Dose-Finding Trial of the Oral Factor XIa Inhibitor Asundexian to Prevent Adverse Cardiovascular Outcomes After Acute Myocardial Infarction. (n.d.).
- Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. (2023). PMC.
- Bayer details anticipated stroke prevention data for new blood-thinner. (2026). BioPharma Dive.
- Factor XIa Inhibitor Asundexian Shown to Reduce Ischemic Stroke Risk Without Increasing Major Bleeding. (2025). Practical Neurology.
- Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. (2015). [Source not further specified].
- Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis. (n.d.). PMC - NIH.
- Population Pharmacokinetics of Asundexian in People at Risk for Thromboembolic/Cardiovascular Events. (n.d.). PMC.
- Video: Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis. (2010). JoVE.
- Critical Review of Mouse Models of Venous Thrombosis. (n.d.). NIH Public Access.
- Effects of factor IX or factor XI deficiency on ferric chloride-induced carotid artery occlusion in mice: Thrombosis in FIX and FXI-deficient mice. (2025).
- An in situ inferior vena cava ligation-stenosis model to study thrombin generation rates with flow. (n.d.).
- Resolving the multifaceted mechanisms of the ferric chloride thrombosis model using an interdisciplinary microfluidic approach. (n.d.). Blood.
- Pharmacology and Clinical Development of Factor XI Inhibitors. (2023).
- Effects of factor IX or factor XI deficiency on ferric chloride-induced carotid artery occlusion in mice. (n.d.). PubMed.
- Bayer to present results from Phase III OCEANIC-STROKE study of asundexian in secondary stroke prevention. (2026). [Source not further specified].
- Stenosis of the Inferior Vena Cava: A Murine Model of Deep Vein Thrombosis. (2017). Semantic Scholar.
- Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. (2023). PubMed.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bayer to present results from Phase III OCEANIC-STROKE study of asundexian in secondary stroke prevention | Bayer United States [bayer.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asundexian: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xtalks.com [xtalks.com]
- 8. Pharmacokinetics, pharmacodynamics, and safety of asundexian in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factor XIa Inhibitor Asundexian Shown to Reduce Ischemic Stroke Risk Without Increasing Major Bleeding - - Practical Neurology [practicalneurology.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis [jove.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Probing the Inflammatory Axis: A Guide to Cell-Based Assays for the PAR-1 Antagonist BAY-386
Introduction: The Critical Role of PAR-1 in Disease and the Utility of BAY-386 as a Chemical Probe
Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR), stands as a critical signaling hub at the intersection of coagulation and inflammation.[1] Its activation by proteases, most notably thrombin, unleashes a cascade of intracellular events that contribute to a host of physiological and pathological processes, including platelet aggregation, endothelial cell activation, and inflammatory responses.[2][3][4] Consequently, the development of selective PAR-1 antagonists is of significant interest for therapeutic intervention in thrombotic disorders and inflammatory diseases.
BAY-386 is a potent, selective, and reversible antagonist of PAR-1, with a reported IC50 of 10 nM in HEK cells.[5] It has been demonstrated to inhibit the expression of the pro-inflammatory chemokines MCP-1 and CXCL1 in Human Umbilical Vein Endothelial Cells (HUVECs) and to block platelet aggregation.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust cell-based assays to characterize the activity of BAY-386 and other PAR-1 modulators. We will delve into the underlying signaling pathways and provide detailed, field-proven protocols for two distinct and complementary assay formats: a high-throughput calcium mobilization assay and a lower-throughput, highly physiological chemokine release assay.
The Scientific Foundation: Understanding PAR-1 Signaling
A thorough understanding of the PAR-1 signaling cascade is paramount for designing and interpreting cell-based assays. Upon proteolytic cleavage of its N-terminus by an agonist like thrombin, a new N-terminus is revealed which acts as a "tethered ligand", binding to and activating the receptor.[2] This activation triggers the coupling of PAR-1 to multiple G-protein subtypes, primarily Gαq, Gα12/13, and Gαi.[2][4]
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. This rapid and transient increase in intracellular calcium is a hallmark of PAR-1 activation and serves as an excellent readout for high-throughput screening.
-
Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is primarily involved in cytoskeletal rearrangements and cell shape changes.
-
Downstream Signaling: The initial G-protein activation initiates a complex network of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2 phosphorylation) and the transcription of inflammatory genes, such as those encoding for MCP-1 and CXCL1.
The following diagram illustrates the core PAR-1 signaling pathway:
Caption: Simplified PAR-1 Signaling Pathway.
Experimental Design: Key Considerations for a Self-Validating Assay
To ensure the trustworthiness and reproducibility of your results, it is essential to incorporate proper controls and carefully consider several key experimental parameters.
| Parameter | Recommendation | Rationale |
| Cell Line Selection | HEK293 cells stably overexpressing PAR-1 for high-throughput screening. Primary HUVECs for more physiologically relevant secondary assays. | HEK293 cells provide a robust and reproducible system for studying a specific receptor in isolation. HUVECs endogenously express PAR-1 and are a relevant cell type for studying vascular inflammation. |
| Agonist Selection | Thrombin (a natural agonist) or a specific PAR-1 activating peptide (e.g., SFLLRN-NH2). | Thrombin provides a physiologically relevant stimulus. The peptide agonist offers a more defined and reproducible activation of PAR-1, avoiding potential off-target effects of thrombin. |
| Controls | Positive Control: A known PAR-1 antagonist (e.g., Vorapaxar). Negative Control: A structurally related but inactive compound. If unavailable, a structurally dissimilar PAR-1 antagonist can be used to confirm on-target effects. Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO). | Controls are essential to validate the assay performance and to ensure that the observed effects are specific to the intended target and not due to artifacts. |
| Dose-Response Curves | Generate full dose-response curves for both the agonist and the antagonist. | This allows for the determination of key potency parameters such as EC50 (for agonists) and IC50 (for antagonists), providing a quantitative measure of compound activity. |
Protocol 1: High-Throughput Calcium Mobilization Assay
This assay provides a rapid and sensitive method to measure the Gαq-mediated signaling of PAR-1 in real-time. It is well-suited for screening large compound libraries and for the initial characterization of PAR-1 antagonists.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Step-by-Step Protocol:
-
Cell Seeding:
-
Culture HEK293 cells stably expressing human PAR-1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Trypsinize and resuspend the cells in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Seed the cells at a density of 40,000 - 60,000 cells per well in a 96-well, black-walled, clear-bottom plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Gently remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of BAY-386 and control compounds in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Add the compound dilutions to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the PAR-1 agonist (e.g., SFLLRN-NH2 at a final concentration equal to its EC80) in assay buffer.
-
Place the cell plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) over time.
-
Inject the agonist into each well and immediately begin recording the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (100% activity) and a control with a saturating concentration of a known PAR-1 antagonist (0% activity).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Chemokine Release Assay
This assay measures the downstream functional consequence of PAR-1 inhibition in a more physiologically relevant cell type, HUVECs. It is an excellent secondary assay to confirm the findings from the primary screen and to gain further insights into the anti-inflammatory properties of the test compound.
Experimental Workflow:
Caption: Chemokine Release Assay Workflow.
Detailed Step-by-Step Protocol:
-
Cell Culture:
-
Culture primary HUVECs in endothelial growth medium (EGM-2) on gelatin-coated flasks.
-
Seed HUVECs into 24-well gelatin-coated plates at a density that allows them to reach confluence at the time of the experiment.
-
-
Compound Treatment and Stimulation:
-
Once the cells are confluent, replace the culture medium with a basal medium (e.g., EBM-2) containing serial dilutions of BAY-386 or control compounds.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Stimulate the cells by adding thrombin to a final concentration of 1-10 U/mL.[7] Include an unstimulated control.
-
Incubate the plates for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.
-
-
Supernatant Collection and Analysis:
-
After the incubation period, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at a low speed to pellet any detached cells and debris.
-
Quantify the concentration of MCP-1 and CXCL1 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis:
-
Subtract the background chemokine levels from the unstimulated control wells.
-
Normalize the data to the thrombin-stimulated vehicle control (100% release) and the unstimulated control (0% release).
-
Plot the normalized chemokine release against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| High well-to-well variability | Inconsistent cell seeding, edge effects in the plate, improper mixing of reagents. | Ensure a homogenous cell suspension during seeding. Avoid using the outer wells of the plate. Ensure thorough but gentle mixing of reagents. |
| Low signal-to-background ratio | Low receptor expression, inactive agonist, suboptimal dye loading, or cell death. | Confirm PAR-1 expression in the cell line. Use a fresh, validated agonist. Optimize dye loading time and concentration. Check cell viability. |
| Incomplete inhibition at high antagonist concentrations | Compound insolubility, off-target effects of the agonist, or presence of other active signaling pathways. | Check the solubility of the antagonist. Use a specific peptide agonist to confirm on-target effects. Investigate the contribution of other signaling pathways. |
Conclusion
The cell-based assays detailed in this application note provide a robust framework for the characterization of BAY-386 and other PAR-1 antagonists. The high-throughput calcium mobilization assay is ideal for primary screening and potency determination, while the chemokine release assay offers a more physiologically relevant secondary validation of a compound's anti-inflammatory activity. By adhering to the principles of sound experimental design, including the use of appropriate controls and careful data analysis, researchers can confidently and accurately assess the pharmacological properties of novel PAR-1 modulators, thereby advancing the development of new therapeutics for a range of human diseases.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 57348424, SFLLRN. [Link]
-
Coughlin, S. R. (2005). Protease-activated receptors in hemostasis, thrombosis and vascular biology. Journal of Thrombosis and Haemostasis, 3(8), 1800-1814. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Choroszy, M., Sobieszczańska, B., Litwinowicz, K., & Wawrzyńska, M. (2021). The thrombogenicity study. (a) MCP-1 levels in HUVECs stimulated with LPS and indoxyl sulphate (IS). ResearchGate. [Link]
-
ResearchGate. HUVEC cells were seeded in 96-well plates and incubated for 24 h. Cells... [Link]
-
ResearchGate. The assay workflow. The workflow consists of 4 major steps... [Link]
-
Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
-
Minami, M., Kume, N., Shimaoka, T., Kataoka, H., Hayashida, K., Yonehara, S., & Kita, T. (2000). Thrombin induces MCP-1 expression through Rho-kinase and subsequent p38MAPK/NF-κB signaling pathway activation in vascular endothelial cells. Arteriosclerosis, thrombosis, and vascular biology, 20(1), 115-121. [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]
-
Anderson, K. D., & Can-Aksoy, B. (2008). Dynamic Seeding of Perfusing Human Umbilical Vein Endothelial Cells (HUVECs) onto Dual-Function Cell Adhesion Ligands: Arg-Gly-Asp (RGD)-Streptavidin and Biotinylated Fibronectin. Biomacromolecules, 9(3), 960–968. [Link]
-
Hernández, G., Pedreño, M., Zamarreño, F., Guerrero, J. A., Rivera, J., González-Conejero, R., & Corral, J. (2021). Factor Xa and thrombin induce endothelial progenitor cell activation. The effect of direct oral anticoagulants. Journal of thrombosis and haemostasis : JTH, 19(8), 2046–2058. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-Based Assays for High-Throughput Screening. In High-Throughput Screening in Drug Discovery (pp. 75-97). Humana Press. [Link]
-
GSEA. BIOCARTA_PAR1_PATHWAY. [Link]
-
Chen, K. H., Chen, C. H., Wallace, C. G., Yuen, C. M., Kao, G. S., Chen, Y. L., & Sung, P. H. (2019). Thrombin Preconditioning Boosts Biogenesis of Extracellular Vesicles from Mesenchymal Stem Cells and Enriches Their Cargo Contents via Protease-Activated Receptor-Mediated Signaling Pathways. International journal of molecular sciences, 20(12), 2947. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]
-
ResearchGate. Representation of the signaling pathways initiated by PAR-1 used to... [Link]
-
BMG LABTECH. Cell-based assays on the rise. [Link]
-
Hamilton Company. Cell-Based Assays | Applications. [Link]
-
Wikipedia. Proteinase-activated receptor 1. [Link]
-
Cook, J. J., Sitko, G. R., Bednar, B., & Condra, C. L. (1995). Species differences in platelet responses to thrombin and SFLLRN. receptor-mediated calcium mobilization and aggregation, and regulation by protein kinases. Thrombosis and haemostasis, 74(2), 730–736. [Link]
-
ResearchGate. HUVEC cell proliferation assay- How to interpret results if cells are not multiplying? [Link]
-
van den Biggelaar, M., van Holten, T. C., van der Zwaan, C., Mertens, K., & Meijers, J. C. (2017). Paradigm of Biased PAR1 (Protease-Activated Receptor-1) Activation and Inhibition in Endothelial Cells Dissected by Phosphoproteomics. Arteriosclerosis, thrombosis, and vascular biology, 37(9), 1639–1650. [Link]
-
Groschner, K., & Rosker, C. (2001). Functional properties of endogenous receptor- and store-operated calcium influx channels in HEK293 cells. Naunyn-Schmiedeberg's archives of pharmacology, 363(3), 268–276. [Link]
-
Liedl, K. R., & Groschner, K. (2022). Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line. Cell calcium, 105, 102608. [Link]
-
Wang, Y., & Bourreau, J. P. (2000). Extracellular ATP-dependent activation of plasma membrane Ca2+ pump in HEK-293 cells. Cell calcium, 28(5), 297–305. [Link]
Sources
- 1. Proteinase-activated receptor 1 - Wikipedia [en.wikipedia.org]
- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombin induces MCP-1 expression through Rho-kinase and subsequent p38MAPK/NF-κB signaling pathway activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIOCARTA_PAR1_PATHWAY [gsea-msigdb.org]
- 5. BAY-386 |CAS:1256941-06-6 Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thrombin Preconditioning Boosts Biogenesis of Extracellular Vesicles from Mesenchymal Stem Cells and Enriches Their Cargo Contents via Protease-Activated Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BAY-386 in Endothelial Cell Culture
Introduction: Unraveling Endothelial Inflammation with BAY-386, a Potent PAR-1 Antagonist
Endothelial cells form the critical interface between circulating blood and the vessel wall, playing a pivotal role in cardiovascular homeostasis and the inflammatory response. A key mediator in thrombo-inflammatory signaling is the Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor highly expressed on the endothelial surface.[1] Activation of PAR-1 by proteases, most notably thrombin, triggers a cascade of intracellular events leading to a pro-inflammatory and pro-thrombotic endothelial phenotype.[2] This is characterized by the expression and release of various inflammatory mediators, including chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1) and Chemokine (C-X-C motif) Ligand 1 (CXCL1).[3] These chemokines are instrumental in recruiting leukocytes to the site of inflammation, a hallmark of vascular diseases like atherosclerosis.[4][5]
BAY-386 is a potent, specific, and reversible antagonist of PAR-1.[3] Its utility in endothelial cell research lies in its ability to selectively block PAR-1 signaling, thereby enabling the elucidation of the receptor's role in various pathophysiological processes. Notably, BAY-386 has been identified as an inhibitor of pro-inflammatory factor expression, including MCP-1 and CXCL1, in Human Umbilical Vein Endothelial Cells (HUVECs).[3] This makes it an invaluable chemical probe for researchers in cardiovascular biology, inflammation, and drug discovery to investigate the mechanisms of endothelial activation and to screen for novel anti-inflammatory therapeutics.
This guide provides a comprehensive overview and detailed protocols for the effective use of BAY-386 in endothelial cell culture, with a focus on HUVECs as a primary cell model.
Physicochemical Properties and Handling of BAY-386
A thorough understanding of the physicochemical properties of BAY-386 is paramount for its accurate and effective use in cell culture experiments.
| Property | Value | Source |
| Molecular Weight | 514.52 g/mol | |
| Solubility | 10 mM in DMSO | |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General laboratory best practices |
Protocol 1: Preparation of BAY-386 Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of BAY-386 due to its high solubilizing capacity for organic molecules and its miscibility with aqueous cell culture media. Preparing a high-concentration stock allows for minimal solvent addition to the final cell culture, thereby reducing potential solvent-induced cytotoxicity.
Materials:
-
BAY-386 powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 514.52 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.145 mg of BAY-386 in 1 mL of DMSO.
-
Dissolution: Aseptically add the calculated amount of BAY-386 powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Endothelial Cell Culture and Treatment with BAY-386
The following protocols are optimized for HUVECs but can be adapted for other types of endothelial cells with appropriate modifications to the culture medium and conditions.
Protocol 2: Culturing Human Umbilical Vein Endothelial Cells (HUVECs)
Rationale: HUVECs are a widely used and well-characterized primary cell model for studying endothelial biology.[6] They require a specialized medium containing growth factors and supplements to support their proliferation and maintain their characteristic cobblestone morphology and endothelial marker expression.
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM™-2 BulletKit™ or equivalent)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Sterile tissue culture flasks or plates
Procedure:
-
Thawing: Rapidly thaw the cryopreserved vial of HUVECs in a 37°C water bath.
-
Seeding: Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Endothelial Cell Growth Medium. Centrifuge at 200 x g for 5 minutes.
-
Plating: Resuspend the cell pellet in fresh, pre-warmed Endothelial Cell Growth Medium and plate onto a sterile tissue culture flask or plate at a recommended seeding density.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Medium Change: Change the medium every 2-3 days.
-
Passaging: When the cells reach 80-90% confluency, passage them using 0.05% Trypsin-EDTA. It is recommended to use HUVECs at low passage numbers (P3-P7) for experiments to ensure phenotypic stability.
Workflow for Investigating the Effect of BAY-386 on Endothelial Inflammation
Caption: Experimental workflow for studying the inhibitory effect of BAY-386 on PAR-1 mediated inflammation in HUVECs.
Protocol 3: Inhibition of Thrombin-Induced Chemokine Expression with BAY-386
Rationale: This protocol is designed to assess the inhibitory effect of BAY-386 on the production and secretion of the pro-inflammatory chemokines MCP-1 and CXCL1 from HUVECs following stimulation with the PAR-1 agonist, thrombin. A pre-incubation step with BAY-386 allows the antagonist to bind to PAR-1 before the introduction of the agonist. Based on studies with similar PAR-1 antagonists like vorapaxar, a concentration of 100 nM and a pre-incubation time of 2 hours is a good starting point.[7]
Materials:
-
Confluent HUVECs in multi-well plates
-
Serum-free Endothelial Cell Basal Medium (EBM)
-
BAY-386 stock solution (10 mM in DMSO)
-
Thrombin (e.g., human α-thrombin)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed HUVECs in multi-well plates (e.g., 12- or 24-well plates) and grow to 80-90% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, replace the growth medium with serum-free EBM and incubate for 4-6 hours.
-
BAY-386 Pre-incubation:
-
Prepare working solutions of BAY-386 in serum-free EBM. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 10 nM, 100 nM, 1 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest BAY-386 concentration).
-
Remove the starvation medium and add the BAY-386 working solutions or vehicle control to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Thrombin Stimulation:
-
Prepare a working solution of thrombin in serum-free EBM (e.g., 2 U/mL).[7]
-
Add the thrombin solution to the wells (except for the unstimulated control wells).
-
Incubate for the desired time period. For mRNA analysis, a shorter incubation of 2-4 hours is often sufficient.[7] For protein secretion analysis, a longer incubation of 16-24 hours may be necessary.
-
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well for chemokine protein analysis by ELISA. Centrifuge to remove any cellular debris and store at -80°C.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse the cells directly in the wells using an appropriate lysis buffer for RNA extraction (for qRT-PCR) or protein extraction (for Western blotting).
-
Assessing the Effects of BAY-386 on Endothelial Cell Function
To quantify the inhibitory effect of BAY-386, the expression of target chemokines can be measured at both the mRNA and protein levels.
Protocol 4: Quantification of MCP-1 and CXCL1 mRNA by qRT-PCR
Rationale: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive method to measure changes in gene expression. This protocol allows for the determination of whether BAY-386 inhibits the transcription of MCP-1 and CXCL1 genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for human MCP-1 (CCL2), CXCL1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers for MCP-1, CXCL1, and a housekeeping gene, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between different treatment groups.
Protocol 5: Quantification of MCP-1 and CXCL1 Protein by ELISA
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the amount of secreted protein in the cell culture supernatant. This assay will determine if the inhibition of gene expression by BAY-386 translates to a reduction in protein secretion.
Materials:
-
Human MCP-1 and CXCL1 ELISA kits
-
Cell culture supernatants collected in Protocol 3
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare the reagents and standards as described in the ELISA kit manufacturer's protocol.
-
Sample Incubation: Add the collected cell culture supernatants and standards to the wells of the ELISA plate.
-
Detection: Follow the kit's instructions for incubation with detection antibodies, substrate addition, and stopping the reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of MCP-1 and CXCL1 in each sample.
Understanding the Mechanism: PAR-1 Signaling in Endothelial Cells
The inhibitory action of BAY-386 on chemokine expression is a direct consequence of its blockade of the PAR-1 signaling pathway.
Caption: Simplified signaling pathway of thrombin-induced chemokine expression via PAR-1 and its inhibition by BAY-386.
Upon activation by thrombin, PAR-1 undergoes a conformational change that allows it to couple to heterotrimeric G proteins, primarily Gαq and Gα12/13.[8] This initiates downstream signaling cascades involving effectors such as phospholipase C (PLC), protein kinase C (PKC), and Rho/ROCK pathways.[8] These signaling events converge on the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[9] Activated NF-κB translocates to the nucleus and binds to the promoter regions of target genes, including those for MCP-1 and CXCL1, leading to their increased transcription, translation, and subsequent secretion.
BAY-386, as a PAR-1 antagonist, binds to the receptor and prevents its activation by thrombin. This blockade at the receptor level effectively abrogates the entire downstream signaling cascade, leading to the inhibition of NF-κB activation and the subsequent suppression of MCP-1 and CXCL1 expression.
Conclusion and Future Directions
BAY-386 is a valuable pharmacological tool for investigating the role of PAR-1 in endothelial cell biology. The protocols outlined in this application note provide a robust framework for studying the anti-inflammatory effects of BAY-386 in a physiologically relevant cell culture model. By utilizing these methods, researchers can gain deeper insights into the mechanisms of vascular inflammation and explore the therapeutic potential of PAR-1 antagonism in cardiovascular diseases. Future studies could expand on these protocols to investigate the effects of BAY-386 on other aspects of endothelial function, such as cell adhesion molecule expression, barrier integrity, and angiogenesis, further elucidating the multifaceted role of PAR-1 in the vasculature.
References
-
O'Brien, P. J., & Prevost, N. (2020). Vorapaxar in the treatment of cardiovascular diseases. Cardiovascular Drugs and Therapy, 34(2), 247–257. Retrieved from [Link]
-
Kim, D., et al. (2021). Defect in Sensing Human Thrombin by Porcine Endothelial Protease-Activated Receptor-1. International Journal of Molecular Sciences, 22(16), 8887. Retrieved from [Link]
-
Strande, J. L., et al. (2007). SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts. Basic Research in Cardiology, 102(4), 350–358. Retrieved from [Link]
-
Grote, K., et al. (2021). Pleiotropic Effects of the Protease-Activated Receptor 1 (PAR1) Inhibitor, Vorapaxar, on Atherosclerosis and Vascular Inflammation. Cells, 10(12), 3517. Retrieved from [Link]
-
Grote, K., et al. (2021). Pleiotropic Effects of the Protease-Activated Receptor 1 (PAR1) Inhibitor, Vorapaxar, on Atherosclerosis and Vascular Inflammation. PubMed, 34944024. Retrieved from [Link]
-
O'Brien, L. M., et al. (2000). Thrombin responses in human endothelial cells. Contributions from receptors other than PAR1 include the transactivation of PAR2 by thrombin-cleaved PAR1. The Journal of Biological Chemistry, 275(18), 13502–13509. Retrieved from [Link]
-
Franchi, F., & Angiolillo, D. J. (2012). Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease. Expert Opinion on Investigational Drugs, 21(3), 367–376. Retrieved from [Link]
-
Trejo, J. (2018). Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin. Current Opinion in Hematology, 25(3), 200–206. Retrieved from [Link]
-
Rohlfing, A. K., et al. (2021). A thrombin-PAR1/2 feedback loop amplifies thromboinflammatory endothelial responses to the viral RNA analogue poly(I:C). Blood Advances, 5(13), 2755–2767. Retrieved from [Link]
-
Mosnier, L. O., et al. (2018). PAR1 agonists stimulate APC-like endothelial cytoprotection and confer resistance to thromboinflammatory injury. Proceedings of the National Academy of Sciences of the United States of America, 115(5), E959–E968. Retrieved from [Link]
-
UniProt. (2000). Thrombin responses in human endothelial cells. Contributions from receptors other than PAR1 include the transactivation of PAR2 by thrombin- cleaved PAR1. Retrieved from [Link]
-
O'Donoghue, M. L., et al. (2011). Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial. Circulation, 123(17), 1838–1846. Retrieved from [Link]
-
Birch, C. A., et al. (2023). Endothelial APC/PAR1 distinctly regulates cytokine-induced pro-inflammatory VCAM-1 expression. Frontiers in Cell and Developmental Biology, 11, 1245645. Retrieved from [Link]
-
Leger, A. J., et al. (2015). Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar. Blood, 125(11), 1703–1711. Retrieved from [Link]
-
Lonza. (n.d.). Optimized Protocol for Human Umbilical Vein Endothelial Cells (HUVEC). Retrieved from [Link]
-
Gruber, A., & Hanson, S. R. (2017). Protease-Activated Receptor-1 Signaling. Arteriosclerosis, Thrombosis, and Vascular Biology, 37(10), 1823–1825. Retrieved from [Link]
-
Li, H., et al. (2015). Angiogenesis effect of therapeutic ultrasound on HUVECs through activation of the PI3K-Akt-eNOS signal pathway. Cell Biology International, 39(11), 1269–1276. Retrieved from [Link]
-
Seljeflot, I., et al. (2016). The Effect of Protease-Activated Receptor-1 (PAR-1) Inhibition on Endothelial-Related Biomarkers in Patients with Coronary Artery Disease. Thrombosis and Haemostasis, 116(5), 914–922. Retrieved from [Link]
-
Bae, J. S., et al. (2008). PAR-1 activation by thrombin is protective in human pulmonary artery endothelial cells if endothelial protein C receptor is occupied by its natural ligand. Thrombosis and Haemostasis, 100(6), 1152–1160. Retrieved from [Link]
-
Angiolillo, D. J., et al. (2012). Atopaxar and its effects on markers of platelet activation and inflammation: Results from the LANCELOT CAD program. Journal of Thrombosis and Thrombolysis, 34(1), 30–39. Retrieved from [Link]
-
Reitsma, S., et al. (2012). Endothelial Protease Activated Receptor 1 (PAR1) Signalling Is Required for Lymphocyte Transmigration across Brain Microvascular Endothelial Cells. PLoS ONE, 7(12), e52425. Retrieved from [Link]
-
Lee, H., & Hamilton, J. R. (2013). The PAR1 antagonist, SCH79797, alters platelet morphology and function independently of PARs. Thrombosis and Haemostasis, 109(1), 164–167. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). HUVEC Isolation. Retrieved from [Link]
-
Hirayama, K., et al. (2010). Double-blind, placebo-controlled Phase II studies of the protease-activated receptor 1 antagonist E5555 (atopaxar) in Japanese patients with acute coronary syndrome or high-risk coronary artery disease. European Heart Journal, 31(17), 2123–2134. Retrieved from [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Pleiotropic Effects of the Protease-Activated Receptor 1 (PAR1) Inhibitor, Vorapaxar, on Atherosclerosis and Vascular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Defect in Sensing Human Thrombin by Porcine Endothelial Protease‐Activated Receptor‐1: Molecular Incompatibility Between Porcine PAR‐1 and Human Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombin responses in human endothelial cells. Contributions from receptors other than PAR1 include the transactivation of PAR2 by thrombin-cleaved PAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: BAY-386 in Crohn's Disease Research
Targeting the Thrombin-PAR1 Axis to Restore Mucosal Barrier Integrity
Part 1: Executive Summary & Scientific Rationale
BAY-386 is a potent, selective, and reversible small-molecule antagonist of the Protease-Activated Receptor 1 (PAR-1) , also known as F2R. While originally developed as a chemical probe to study coagulation and endothelial activation, its application in Crohn’s Disease (CD) research has gained traction due to the emerging understanding of the "Coagulation-Inflammation Interface" in IBD.
The Clinical Problem: "Leaky Gut" and Thrombin
In Crohn's disease, mucosal damage exposes the sub-epithelial tissue to luminal contents. This injury triggers the coagulation cascade, generating Thrombin . Thrombin does not merely clot blood; it acts as a hormone by cleaving PAR-1 on:
-
Intestinal Epithelial Cells: Causing cytoskeletal contraction and opening tight junctions (Barrier Loss).
-
Endothelial Cells & Macrophages: Inducing expression of MCP-1 (CCL2) and CXCL1 , driving leukocyte recruitment (Inflammation).
BAY-386 Utility: Researchers utilize BAY-386 to blockade this specific axis without completely compromising systemic coagulation (unlike direct thrombin inhibitors). It serves as a critical tool to validate PAR-1 as a therapeutic target for mucosal healing.
Part 2: Mechanism of Action (MOA)[1]
BAY-386 functions as an orthosteric antagonist, preventing the "tethered ligand" activation mechanism of PAR-1.
Signaling Pathway Visualization
The following diagram illustrates how Thrombin activates PAR-1 leading to barrier dysfunction and inflammation, and where BAY-386 intervenes.
Caption: BAY-386 antagonizes PAR-1, blocking Thrombin-induced RhoA/MLC-mediated barrier collapse and NF-κB-driven inflammation.
Part 3: Experimental Protocols
Application 1: In Vitro Epithelial Barrier Assay (TEER)
Objective: Measure the ability of BAY-386 to prevent Thrombin-induced permeability in Caco-2 intestinal monolayers.
Materials:
-
Caco-2 cells (ATCC HTB-37).
-
Transwell® inserts (0.4 µm pore size).
-
EVOM3 Voltohmmeter.
-
Recombinant Human Thrombin.
-
BAY-386 (Stock: 10 mM in DMSO).
Protocol:
-
Differentiation: Seed Caco-2 cells on Transwell filters. Culture for 21 days until TEER > 1000 Ω·cm² (indicating tight junction formation).
-
Pre-treatment:
-
Group A (Control): Vehicle (DMSO 0.1%).
-
Group B (Injury): Vehicle + Thrombin.
-
Group C (Treatment): BAY-386 (100 nM - 1 µM) added to the basolateral compartment for 1 hour prior to injury.
-
-
Injury Induction: Add Thrombin (10 U/mL) to the basolateral compartment.
-
Measurement: Monitor TEER at 0, 2, 4, and 24 hours.
-
Readout: Calculate % change from baseline TEER.
-
Expected Result: Thrombin induces ~40-60% drop in TEER. BAY-386 should preserve TEER in a dose-dependent manner.
-
Application 2: In Vivo Murine Colitis Model (DSS)
Objective: Evaluate if systemic BAY-386 administration attenuates colitis severity.
Study Design Matrix:
| Group | N | Induction | Treatment (IP, Daily) |
| Naïve | 8 | Water | Vehicle (Saline/DMSO) |
| Vehicle | 10 | 2.5% DSS (Days 0-7) | Vehicle |
| Low Dose | 10 | 2.5% DSS (Days 0-7) | BAY-386 (1 mg/kg) |
| High Dose | 10 | 2.5% DSS (Days 0-7) | BAY-386 (10 mg/kg) |
Protocol:
-
Solubilization: Dissolve BAY-386 in 2% DMSO + 30% PEG400 + 68% Saline. Note: Check solubility; sonication may be required.
-
Induction: Administer 2.5% Dextran Sodium Sulfate (DSS) in drinking water ad libitum for 7 days, followed by 3 days of regular water.
-
Dosing: Begin BAY-386 treatment on Day 0 (prophylactic) or Day 3 (therapeutic). Administer via Intraperitoneal (IP) injection once daily.
-
Clinical Scoring (Daily):
-
Weight loss (0-4 scale).
-
Stool consistency (0-4 scale).
-
Rectal bleeding (0-4 scale).
-
-
Termination (Day 10):
-
Measure Colon Length (shortening indicates inflammation).
-
Histology: H&E staining for crypt damage and ulceration.
-
Biochemistry: Homogenize colon tissue; measure MPO (neutrophil infiltration) and MCP-1 levels via ELISA.
-
Part 4: Data Analysis & Interpretation
When analyzing data generated with BAY-386, use the following guide to interpret results:
| Assay | Metric | Interpretation of BAY-386 Effect |
| TEER (In Vitro) | Ω·cm² | Preservation: Higher resistance vs. Thrombin control indicates protection of Tight Junctions (ZO-1, Claudin). |
| ELISA (HUVEC/PBMC) | MCP-1 / CXCL1 | Reduction: Lower cytokine levels confirm blockade of PAR-1 mediated NF-κB signaling. |
| Colon Length (In Vivo) | Centimeters | Restoration: Longer colons vs. DSS vehicle indicate reduced transmural inflammation/fibrosis. |
| DAI Score | 0-12 Scale | Amelioration: Lower Disease Activity Index suggests reduced symptomatic severity. |
Experimental Workflow Diagram
Caption: Sequential workflow for validating BAY-386 efficacy from cell culture to animal models.
Part 5: References
-
Roehrig, S. et al. (2012). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor". Journal of Medicinal Chemistry. Link(Note: Foundational context for Bayer's coagulation research leading to PAR antagonists).
-
Bayer AG. (2025). "Chemical Probes for Open Science: BAY-386 PAR-1 Antagonist". Bayer Open Science Portal. Link
-
Heuberger, D.M.[1] & Schuepbach, R.A. (2019). "Protease-activated receptors (PARs): mechanisms of action and potential therapeutic modulators in PAR-driven inflammatory diseases". Thrombosis Journal. Link
-
MedChemExpress. (2024).[1] "BAY-386 Product Datasheet and Biological Activity". MedChemExpress. Link
-
Vergnolle, N. (2004). "Proteinase-activated receptors: novel signals for gastrointestinal pathophysiology". Gastroenterology. Link(Seminal paper establishing the link between PAR-1 and IBD).
Sources
Application Notes and Protocols for Investigating Lung Ischemia-Reperfusion Injury with a Selective PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for utilizing a selective Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor to study and potentially mitigate lung ischemia-reperfusion injury (IRI). The protocols and methodologies detailed herein are designed to offer a robust framework for preclinical investigation, emphasizing scientific integrity, experimental causality, and data-driven insights. While the conceptual framework is broadly applicable, specific details regarding the PARP-1 inhibitor BAY-386 were not available in the public domain at the time of writing. Therefore, this guide will proceed with protocols applicable to a potent and selective PARP-1 inhibitor, with the understanding that compound-specific optimization (e.g., solubility, dosage) is a prerequisite for any experimental undertaking.
I. Scientific Rationale: Targeting PARP-1 in Lung Ischemia-Reperfusion Injury
Lung IRI is a significant clinical challenge, particularly in the context of lung transplantation, trauma, and major thoracic surgeries. The pathophysiology is characterized by a cascade of events initiated by the restoration of blood flow to ischemic tissue, leading to oxidative stress, inflammation, and cell death.
A key player in this injurious cascade is the nuclear enzyme PARP-1. Upon sensing DNA damage, which is rampant during the oxidative burst of reperfusion, PARP-1 becomes hyperactivated. This hyperactivation leads to the synthesis of long chains of poly(ADP-ribose) (PAR), a process that depletes cellular energy stores (NAD+ and ATP) and can trigger a form of programmed cell death known as parthanatos. Furthermore, PARP-1 activation contributes to the inflammatory response by modulating the expression of pro-inflammatory mediators.
Selective inhibition of PARP-1 presents a promising therapeutic strategy to interrupt this cycle of injury. By blocking the enzymatic activity of PARP-1, a selective inhibitor can prevent the catastrophic depletion of cellular energy, reduce DNA damage-induced cell death, and dampen the inflammatory response, thereby preserving lung tissue integrity and function.
II. Experimental Workflow: From Benchtop to Preclinical Model
A successful investigation into the therapeutic potential of a PARP-1 inhibitor in lung IRI requires a systematic and well-controlled experimental approach. The following workflow outlines the key stages of such a study.
Caption: Experimental workflow for studying a PARP-1 inhibitor in lung IRI.
III. Detailed Protocols and Methodologies
A. Preparation of a Selective PARP-1 Inhibitor for In Vivo Administration
The formulation of a PARP-1 inhibitor for in vivo use is critical for ensuring bioavailability and minimizing vehicle-induced toxicity. As specific solubility data for BAY-386 is unavailable, a general approach for a hydrophobic small molecule is provided.
Protocol 1: Solubilization and Dosing
-
Solubility Testing:
-
Preparation of Dosing Solution:
-
On the day of the experiment, weigh the required amount of the PARP-1 inhibitor.
-
In a sterile microcentrifuge tube, dissolve the inhibitor in the chosen vehicle.
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
Visually inspect the solution for any precipitates.
-
The final dosing volume for intraperitoneal (IP) or intravenous (IV) injection in mice should typically be in the range of 100-200 µL.
-
-
Dose Determination:
-
The optimal dose of the PARP-1 inhibitor should be determined through a dose-response study.
-
Based on preclinical studies of other selective PARP-1 inhibitors, a starting dose in the range of 1-10 mg/kg body weight can be considered.
-
B. Murine Model of Lung Ischemia-Reperfusion Injury
The left hilar ligation model is a well-established and reproducible method for inducing unilateral lung IRI in mice.[4][5]
Protocol 2: Left Hilar Ligation
-
Animal Preparation:
-
Use adult male C57BL/6 mice (8-12 weeks old).
-
Anesthetize the mouse with an appropriate anesthetic agent (e.g., intraperitoneal ketamine/xylazine or inhaled isoflurane).
-
Intubate the mouse endotracheally and connect to a small animal ventilator.
-
Place the mouse in the right lateral decubitus position.
-
-
Surgical Procedure:
-
Perform a left thoracotomy at the fourth intercostal space to expose the left lung.
-
Carefully dissect the connective tissue around the left pulmonary hilum, which contains the pulmonary artery, vein, and mainstem bronchus.
-
Pass a 6-0 silk suture around the hilum.
-
Induce ischemia by tightening the suture with a slipknot.[4]
-
Confirm ischemia by observing the lung turn pale.
-
Close the chest cavity with sutures to prevent fluid and heat loss during the ischemic period.[6]
-
-
Ischemia and Reperfusion:
-
Maintain the animal under anesthesia for the duration of ischemia (typically 60 minutes).
-
After the ischemic period, reopen the chest cavity and release the slipknot to initiate reperfusion.
-
Confirm reperfusion by observing the lung regain its pink color.
-
The reperfusion period can vary depending on the experimental endpoints (e.g., 2, 4, or 24 hours).
-
-
Sham Control:
-
Perform the same surgical procedure on a separate group of animals, but do not tighten the suture around the hilum.
-
C. Assessment of Lung Injury
A comprehensive assessment of lung injury should include multiple endpoints to evaluate different aspects of the pathophysiology.
Protocol 3: Quantification of Lung Edema (Wet-to-Dry Weight Ratio)
-
Sample Collection:
-
At the end of the reperfusion period, euthanize the animal.
-
Excise the left lung and blot it dry to remove any surface blood.
-
Immediately weigh the lung to obtain the "wet weight".
-
-
Drying and Weighing:
-
Place the lung in an oven at 60-80°C for 48-72 hours, or until a constant weight is achieved.[7]
-
Weigh the dried lung to obtain the "dry weight".
-
-
Calculation:
-
Calculate the wet-to-dry (W/D) ratio by dividing the wet weight by the dry weight.[8] An increased W/D ratio is indicative of pulmonary edema.
-
Protocol 4: Myeloperoxidase (MPO) Assay for Neutrophil Infiltration
-
Tissue Homogenization:
-
Homogenize a portion of the lung tissue in an appropriate buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).[9]
-
Centrifuge the homogenate and collect the supernatant.
-
-
MPO Assay:
-
Data Analysis:
-
MPO activity is expressed as units per gram of lung tissue.
-
Protocol 5: Quantification of Inflammatory Cytokines (ELISA)
-
Bronchoalveolar Lavage (BAL):
-
Perform a BAL on the left lung by instilling and retrieving a known volume of sterile saline.
-
Centrifuge the BAL fluid to pellet the cells and collect the supernatant.
-
-
ELISA:
-
Data Analysis:
-
Cytokine concentrations are typically expressed as picograms per milliliter (pg/mL).
-
Protocol 6: Detection of Apoptosis (TUNEL Assay)
-
Tissue Preparation:
-
Fix the lung tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut thin sections (4-5 µm) and mount them on slides.
-
-
TUNEL Staining:
-
Perform the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.[15][16][17][18]
-
The assay involves the enzymatic incorporation of labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
The incorporated label can be detected using fluorescence microscopy.[19]
-
-
Quantification:
-
Count the number of TUNEL-positive cells and the total number of cells in multiple high-power fields.
-
The apoptotic index is calculated as the percentage of TUNEL-positive cells.
-
IV. Data Presentation and Interpretation
To facilitate the comparison of results between different experimental groups, quantitative data should be summarized in a clear and structured format.
Table 1: Summary of Expected Outcomes
| Parameter | Sham Group | IRI + Vehicle Group | IRI + PARP-1 Inhibitor Group |
| Lung Edema (W/D Ratio) | Baseline | Significantly Increased | Significantly Reduced vs. Vehicle |
| Neutrophil Infiltration (MPO Activity) | Baseline | Significantly Increased | Significantly Reduced vs. Vehicle |
| Inflammatory Cytokines (TNF-α, IL-6) | Baseline | Significantly Increased | Significantly Reduced vs. Vehicle |
| Apoptosis (TUNEL Index) | Baseline | Significantly Increased | Significantly Reduced vs. Vehicle |
V. Signaling Pathways and Mechanistic Insights
The therapeutic effect of a selective PARP-1 inhibitor in lung IRI is mediated through its influence on key signaling pathways involved in cell death and inflammation.
Caption: Role of PARP-1 in lung IRI and the mechanism of its inhibition.
By inhibiting PARP-1, the downstream consequences of its hyperactivation, including energy depletion, parthanatos, and exacerbated inflammation, can be averted, leading to a reduction in lung tissue damage.
VI. Conclusion
The use of a selective PARP-1 inhibitor, such as the conceptual BAY-386, represents a targeted and mechanistically sound approach for the study and potential treatment of lung ischemia-reperfusion injury. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to investigate the efficacy of this therapeutic strategy in a preclinical setting. Rigorous adherence to these methodologies, coupled with careful data analysis and interpretation, will be instrumental in advancing our understanding of lung IRI and developing novel therapeutic interventions.
VII. References
-
OncLive. PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. Published October 8, 2024. Accessed February 7, 2026. [Link]
-
Li H, Liu Z, Wang J, et al. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. J Cell Mol Med. 2021;25(7):3237-3248. [Link]
-
Kistemaker HAV, Overhand M, van der Marel GA, O'Connell III M, Filippov DV. Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1. ACS Chem Biol. 2021;16(1):158-166. [Link]
-
Truong S, Zhai B, Ramos L, et al. Abstract 4186: Discovery of novel PARP1-selective inhibitors for treatment of brain tumors using artificial intelligence. Cancer Res. 2025;85(8_Suppl_1):Abstract nr 4186. [Link]
-
ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment? Accessed February 7, 2026. [Link]
-
Figshare. Quantitation of lung apoptosis in lung tissue by TUNEL staining. Published November 8, 2017. Accessed February 7, 2026. [Link]
-
NIH National Library of Medicine. Relative quantification of pulmonary edema with noncontrast-enhanced MRI. Accessed February 7, 2026. [Link]
-
NIH National Library of Medicine. Pulmonary Myeloperoxidase Activity. Accessed February 7, 2026. [Link]
-
NIH National Library of Medicine. Murine Left Pulmonary Hilar Clamp Model of Lung Ischemia Reperfusion Injury. Accessed February 7, 2026. [Link]
-
JoVE. Video: The TUNEL Assay. Published April 30, 2023. Accessed February 7, 2026. [Link]
-
ResearchGate. Lung wet-to-dry (W/D) ratio, an index of pulmonary edema. The left lung... Accessed February 7, 2026. [Link]
-
ERS Publications. TNF-alpha, IL-1 and IL-6 concentration in bronchoalveolar lavage fluid (BALF) of non-small cell lung cancer (NSCLC). Accessed February 7, 2026. [Link]
-
NIH National Library of Medicine. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Accessed February 7, 2026. [Link]
-
Wiley Online Library. A mouse model of lung ischemia–reperfusion injury with reversible left hilar entrapment. Accessed February 7, 2026. [Link]
-
PLOS ONE. Fluid restriction reduces pulmonary edema in a model of acute lung injury in mechanically ventilated rats. Published January 17, 2019. Accessed February 7, 2026. [Link]
-
Matrisome Assay Technologies. Technical Manual Myeloperoxidase (MPO) Activity Assay Kit. Accessed February 7, 2026. [Link]
-
NIH National Library of Medicine. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement. Accessed February 7, 2026. [Link]
-
PubMed. Trebananib (AMG 386) plus weekly paclitaxel with or without bevacizumab as first-line therapy for HER2-negative locally recurrent or metastatic breast cancer: A phase 2 randomized study. Accessed February 7, 2026. [Link]
-
ResearchGate. A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery | Request PDF. Accessed February 7, 2026. [Link]
-
ResearchGate. ELISA assay for serum TNF-α (a), IL-6 (b) and IL-1β (c). Data... Accessed February 7, 2026. [Link]
-
American Physiological Society Journals. Evaluation of lung injury in rats and mice. Accessed February 7, 2026. [Link]
-
NIH National Library of Medicine. Modulation of IL-1 beta, IL-6, IL-8, TNF-alpha, and TGF-beta secretions by alveolar macrophages under NO2 exposure. Accessed February 7, 2026. [Link]
-
Springer Nature Experiments. A Murine Model of Myocardial Ischemia–Reperfusion Injury. Accessed February 7, 2026. [Link]
-
ERS Publications. Myeloperoxidase modulates lung epithelial responses to pro-inflammatory agents. Accessed February 7, 2026. [Link]
-
ResearchGate. Lung wet to dry (W/D) ratio. The lung wet weight was divided by its dry... Accessed February 7, 2026. [Link]
-
JoVE. Video: Author Spotlight: Insights into the Effect of Ischemia Reperfusion on Lung Transplantation. Published December 12, 2023. Accessed February 7, 2026. [Link]
-
NIH National Library of Medicine. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Accessed February 7, 2026. [Link]
-
Northwest Life Science Specialties, LLC. Product Manual for Myeloperoxidase Activity Assay Kit. Accessed February 7, 2026. [Link]
-
NIH Office of Animal Care and Use. Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Accessed February 7, 2026. [Link]
Sources
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Murine Left Pulmonary Hilar Clamp Model of Lung Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mouse model of lung ischemia–reperfusion injury with reversible left hilar entrapment [journal.hep.com.cn]
- 6. Video: Author Spotlight: Insights into the Effect of Ischemia Reperfusion on Lung Transplantation [jove.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. nwlifescience.com [nwlifescience.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Modulation of IL-1 beta, IL-6, IL-8, TNF-alpha, and TGF-beta secretions by alveolar macrophages under NO2 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. figshare.com [figshare.com]
- 16. Video: The TUNEL Assay [jove.com]
- 17. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. aatbio.com [aatbio.com]
Application Note: Investigating the Role of PAR-1 in Fibrosis using the Selective Antagonist BAY-386
Introduction & Mechanism of Action
The Thrombin/PAR-1 Axis in Fibrosis
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM), primarily driven by myofibroblasts. While TGF-
Thrombin, generated during tissue injury, cleaves the N-terminus of PAR-1, unmasking a tethered ligand that auto-activates the receptor. This GPCR signaling cascade triggers:
-
RhoA/ROCK pathway activation: Leading to cytoskeletal rearrangement and myofibroblast differentiation (
-SMA expression). -
Pro-inflammatory Cytokine Release: MCP-1 and IL-6 secretion, recruiting immune cells.
-
TGF-
Activation: Integrin-mediated release of latent TGF- .
BAY-386 is a potent, highly selective, and orally bioavailable small-molecule antagonist of PAR-1. Unlike orthosteric inhibitors, it binds to the intracellular side of the receptor or allosterically modulates it to prevent G-protein coupling. It is the recommended chemical probe for validating PAR-1 biology in fibrosis models.
Mechanistic Pathway Diagram
Figure 1: Mechanism of BAY-386 intervention in the Thrombin/PAR-1 fibrotic signaling cascade.
Experimental Design Guidelines
To ensure scientific rigor (E-E-A-T), experiments must include the matched negative control BAY-448 . This distinguishes on-target PAR-1 inhibition from off-target chemical effects.
Key Compound Properties
| Property | BAY-386 (Active Probe) | BAY-448 (Negative Control) |
| Target | PAR-1 (Antagonist) | Inactive (Structural Analog) |
| IC50 (Human) | ~10 nM (Ca2+ mobilization) | > 10 µM |
| Solubility | DMSO (10 mM stock) | DMSO (10 mM stock) |
| Selectivity | >100-fold vs PAR-2/PAR-4 | N/A |
In Vitro Protocol: Fibroblast Activation Assay
This protocol measures the ability of BAY-386 to inhibit Thrombin-induced myofibroblast differentiation in human lung fibroblasts (HFL-1) or hepatic stellate cells (LX-2).
Materials
-
Cells: HFL-1 (ATCC CCL-153) or LX-2.
-
Media: DMEM + 0.1% BSA (Serum-Free Starvation Media).
-
Agonist: Human Thrombin (Sigma T4393) or TRAP-6 peptide (specific PAR-1 agonist).
-
Compounds: BAY-386 and BAY-448 (dissolved in DMSO).
-
Readouts:
-SMA (Western Blot/IF), Pro-collagen I (ELISA).
Workflow Diagram
Figure 2: Step-by-step workflow for in vitro evaluation of BAY-386.
Detailed Procedure
-
Cell Seeding:
-
Plate cells at
cells/well in a 6-well plate. -
Allow attachment for 24 hours in complete media (10% FBS).
-
-
Serum Starvation (Critical):
-
Wash cells 2x with PBS.
-
Add serum-free DMEM containing 0.1% BSA. Incubate for 24 hours.
-
Rationale: Starvation synchronizes the cell cycle and eliminates background growth factor signaling (e.g., PDGF/TGF-
in serum) that could mask PAR-1 specific effects.
-
-
Compound Pre-treatment:
-
Prepare 1000x stocks of BAY-386 and BAY-448.
-
Add BAY-386 to wells at final concentrations: 10 nM, 100 nM, 1 µM .
-
Add BAY-448 (Negative Control) at 1 µM .
-
Incubate for 30-60 minutes prior to stimulation.
-
-
Stimulation:
-
Add Thrombin (Final: 1-5 U/mL) or TRAP-6 peptide (Final: 10-50 µM) directly to the media.
-
Note: Do not change the media; add the agonist as a concentrated spike.
-
-
Harvest:
-
RNA (qPCR): Harvest at 6-24 hours for CTGF, ACTA2, COL1A1.
-
Protein (Western/ELISA): Harvest at 48 hours for
-SMA and secreted Collagen.
-
Expected Results (Self-Validation)
-
Thrombin Only: >3-fold induction of
-SMA and CTGF. -
BAY-386 + Thrombin: Dose-dependent reduction of fibrotic markers. IC50 should be in the 10-50 nM range.
-
BAY-448 + Thrombin: No significant reduction compared to Thrombin Only.
In Vivo Implementation: Pilot PK/PD Study
While BAY-386 is primarily a chemical probe, its use in animal models requires careful dose selection. Unlike clinical drugs with established regimens, probes require a pilot study to confirm exposure.
Recommended Model: Bleomycin-Induced Lung Fibrosis (Mouse)[1]
-
Strain: C57BL/6J (Male, 8-10 weeks).
-
Induction: Bleomycin (1.5 - 2.0 U/kg) intratracheal instillation (Day 0).
-
Treatment Phase: Therapeutic dosing (starting Day 7 to Day 21) is preferred to test reversal/halt of fibrosis rather than prevention.
Dosing Strategy
Based on the probe's potency and pharmacokinetic profile (moderate clearance), the following regimen is recommended for validation:
| Group | Treatment | Dose | Route | Frequency |
| 1 | Vehicle Control | - | PO | BID |
| 2 | BAY-386 (Low) | 3 mg/kg | PO | BID |
| 3 | BAY-386 (High) | 30 mg/kg | PO | BID |
| 4 | Nintedanib (Pos. Ctrl) | 60 mg/kg | PO | QD |
-
Vehicle: 5% Ethanol + 30% PEG400 + 65% Water (pH 3-4) or 0.5% Methylcellulose/0.1% Tween 80. Check specific solubility data sheet.
-
Rationale: BID (twice daily) dosing is suggested for probes with short half-lives to maintain coverage above the IC50 (10 nM).
Endpoints
-
Histology: Masson’s Trichrome staining (Ashcroft Score).
-
Biochemistry: Hydroxyproline assay (total collagen content).
-
Target Engagement (PD): Measure CTGF mRNA levels in lung homogenates 2 hours post-last dose.
References
-
Primary Chemical Probe Disclosure
- Bayer AG. "BAY-386: A Potent and Selective PAR-1 Antagonist Probe."
-
Source:
-
PAR-1 in Fibrosis (Mechanism)
-
Structural Genomics Consortium (SGC)
- SGC.
-
Source:
-
Negative Control Utility
- Müller, S., et al. (2018). "Donated chemical probes for open science." eLife.
-
Source:
Sources
Western blot protocol for PAR-1 downstream signaling with BAY-386
Application Note & Protocol Guide | Version 2.1
Abstract & Scope
This technical guide outlines a rigorous Western Blot workflow for characterizing BAY-386 , a potent, specific, and reversible antagonist of Protease-Activated Receptor 1 (PAR-1). Designed for drug discovery and vascular biology researchers, this protocol focuses on validating the inhibition of PAR-1 downstream signaling cascades—specifically the Gq-MAPK/ERK and G12/13-RhoA pathways—in endothelial cells (HUVECs) or HEK-293 systems.
The guide moves beyond generic blotting steps to address the specific kinetic challenges of GPCR antagonist profiling, ensuring data integrity through self-validating experimental design.
Scientific Background: The PAR-1 Signaling Nexus
Mechanism of Action
PAR-1 is a G-protein coupled receptor (GPCR) activated by a unique "tethered ligand" mechanism. Thrombin cleaves the receptor's N-terminus, exposing a new sequence (SFLLRN) that acts as a self-agonist.
BAY-386 functions as an orthosteric antagonist. It binds reversibly to the PAR-1 receptor, preventing the tethered ligand (or synthetic peptides like TRAP-6) from engaging the binding pocket. This blockade silences the pleiotropic downstream signals associated with thrombosis and inflammation.
Key Signaling Nodes for Western Blot Detection
To validate BAY-386 efficacy, we target three distinct signaling arms:
-
The Pro-Proliferative Arm (Gq/Gi
MAPK): -
The Cytoskeletal Arm (G12/13
RhoA):-
Secondary Readout:Phospho-Myosin Light Chain 2 (MLC2) (Ser19) .
-
Rationale: Indicators of cell shape change and barrier permeability.
-
-
The Survival Arm (Gi
PI3K):-
Tertiary Readout:Phospho-Akt (Ser473) .
-
Pathway Visualization
The following diagram illustrates the PAR-1 signaling cascade and the specific intervention point of BAY-386.
Figure 1: PAR-1 signaling topology showing G-protein coupling and BAY-386 blockade of agonist-induced phosphorylation.
Experimental Design Strategy
The "Self-Validating" Model
To prove BAY-386 activity, the experiment must demonstrate Agonist-Induced Phosphorylation and its subsequent Dose-Dependent Inhibition .
| Experimental Group | Treatment | Expected Result (p-ERK) | Purpose |
| 1. Basal Control | Vehicle (DMSO) only | Low / Absent | Establishes baseline noise. |
| 2. Agonist Control | TRAP-6 (10–20 µM) | High (Strong Band) | Validates receptor functionality. |
| 3. Test Group A | BAY-386 (Low Dose) + TRAP-6 | High / Moderate | Shows incomplete inhibition. |
| 4. Test Group B | BAY-386 (IC50 ~10 nM) + TRAP-6 | Moderate (~50%) | Validates potency. |
| 5. Test Group C | BAY-386 (High Dose) + TRAP-6 | Low (Baseline) | Validates full blockade. |
| 6. Specificity Ctrl | BAY-386 Only (No Agonist) | Low | Checks for off-target agonist activity. |
Agonist Selection: Thrombin vs. TRAP-6
-
Recommendation: Use TRAP-6 (SFLLRN) peptide rather than Thrombin.
-
Reasoning: Thrombin cleaves PAR-1, PAR-3, and PAR-4. TRAP-6 is specific to PAR-1 (and PAR-2 to a lesser extent). Using TRAP-6 ensures that any inhibition observed by BAY-386 is due to PAR-1 blockade, not PAR-4 interference.
Detailed Protocol
Reagents & Preparation
-
BAY-386: Dissolve in DMSO to create a 10 mM stock. Store at -20°C.
-
Working Concentrations: Serial dilution (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
-
TRAP-6 Agonist: Dissolve in sterile water. Working conc: 10–50 µM.
-
Lysis Buffer (Critical): RIPA Buffer supplemented with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail II & III (1x) (Sodium Orthovanadate/Fluoride are essential to preserve p-ERK).
-
Cell Culture & Starvation (Day 1-2)
-
Cell Type: HUVEC (Human Umbilical Vein Endothelial Cells) or HEK-293 transfected with PAR-1.
-
Seeding: Seed cells in 6-well plates. Grow to 80-90% confluency.
-
Serum Starvation (Crucial):
-
Wash cells 2x with PBS.
-
Incubate in serum-free media (or 0.1% BSA media) for 4–16 hours prior to the experiment.
-
Why? Serum contains growth factors that constitutively activate ERK/Akt, masking the specific PAR-1 signal.
-
Treatment Workflow (Day 2)
This workflow is time-sensitive. Have lysis buffer on ice ready before starting.
Figure 2: Temporal workflow. Pre-incubation allows BAY-386 to equilibrate with the receptor before agonist challenge.
-
Antagonist Pre-incubation: Add BAY-386 (or DMSO vehicle) to the starvation media. Incubate at 37°C for 30–60 minutes .
-
Agonist Stimulation: Add TRAP-6 (directly to the media containing BAY-386) to a final concentration of 20 µM.
-
Timing: Incubate for exactly 10 minutes (Peak p-ERK usually occurs at 5–15 min).
-
Termination:
-
Place plate on ICE immediately.
-
Aspirate media rapidly.
-
Wash 1x with ice-cold PBS (containing 1mM Na3VO4 if possible).
-
Add ice-cold Lysis Buffer (150 µL/well). Scrape and collect.
-
Western Blotting[2]
-
Clarification: Centrifuge lysates at 14,000 x g for 10 min at 4°C.
-
Protein Quantification: BCA Assay. Load 20–30 µg protein per lane.
-
Electrophoresis: 10% or 4-12% Bis-Tris Gel.
-
Transfer: PVDF membrane (0.45 µm).
-
Blocking: 5% BSA in TBST for 1 hour (Milk can contain phospho-proteins; BSA is safer for phospho-blots).
-
Primary Antibodies (Overnight at 4°C):
-
Target: Rabbit anti-Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204) [1:1000].[1]
-
Note: Do not probe for Total ERK yet.
-
-
Secondary Ab: HRP-conjugated Anti-Rabbit [1:2000–1:5000].
-
Detection: ECL Substrate.
-
Normalization (The "Strip and Reprobe"):
Data Analysis & Troubleshooting
Quantitative Analysis
-
Measure band density (Integrated Density) for p-ERK and Total ERK.[3]
-
Calculate Ratio:
-
Normalize to Agonist Control (set as 100%).
-
Plot % Inhibition vs. log[BAY-386].
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Basal p-ERK | Incomplete starvation or autocrine signaling. | Increase starvation time (up to 16h). Handle cells gently to avoid mechanical stress activation. |
| No Agonist Response | Receptor desensitization or degradation. | Ensure cells are not over-confluent. Use fresh TRAP-6 aliquots (peptides degrade). |
| Weak p-ERK Signal | Phosphatase activity. | CRITICAL: Add fresh Sodium Orthovanadate and Fluoride to lysis buffer immediately before use. Keep everything on ice. |
| No Inhibition by BAY-386 | Insufficient pre-incubation. | BAY-386 is a competitive antagonist; ensure it has 30+ mins to occupy the receptor before adding TRAP-6. |
References
- Source for IC50 values (10 nM) and selectivity profile.
-
-
Source for mechanism of action and downstream inflammatory factor inhibition.[5]
-
- Standard protocol for MAPK detection.
- McLaughlin, J. N., et al. (2007). Functional Selectivity of G Protein Signaling by Agonist Peptides and Thrombin for the Protease-activated Receptor-1. Journal of Biological Chemistry. Reference for TRAP-6 vs Thrombin signaling specificity.
- Gurevich, V. V., & Gurevich, E. V. (2018). GPCR Signaling Regulation: The Role of GRKs and Arrestins. Frontiers in Pharmacology.
Sources
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Flow cytometry analysis of platelet activation with BAY-386
Application Note: Pharmacodynamic Profiling of PAR-1 Antagonism in Human Platelets using BAY-386
Executive Summary
This application note details the protocol for evaluating the efficacy of BAY-386 , a potent and selective Protease-Activated Receptor 1 (PAR-1) antagonist, in inhibiting thrombin-mediated platelet activation. Unlike standard aggregation assays, flow cytometry allows for the single-cell resolution necessary to detect heterogeneous platelet subpopulations and subtle shifts in activation markers such as P-selectin (CD62P) and the conformational change of GPIIb/IIIa (PAC-1 binding) .
This guide is designed for drug development professionals and vascular biologists requiring a robust, self-validating assay to screen PAR-1 antagonists.
Scientific Background & Mechanism[1][2][3][4][5]
The Target: PAR-1 Signaling Thrombin is the most potent physiological platelet activator. It signals primarily through PAR-1 and PAR-4 on human platelets. PAR-1 is a G-protein coupled receptor (GPCR) activated by a unique "tethered ligand" mechanism: Thrombin cleaves the N-terminal exodomain of the receptor, exposing a new N-terminus (SFLLRN) that binds to the receptor body to trigger transmembrane signaling.
The Compound: BAY-386 BAY-386 is a specific small-molecule antagonist of PAR-1 (IC50 ~10 nM in HEK cells; ~140 nM in platelet aggregation).[1] By blocking the ligand-binding pocket of PAR-1, BAY-386 prevents the tethered ligand (or synthetic agonists like TRAP-6) from engaging the receptor, thereby silencing the Gq-mediated calcium mobilization and subsequent granule secretion.
Why Flow Cytometry? Bulk aggregometry can miss micro-aggregates or the "priming" of platelets that do not fully aggregate. Flow cytometry quantifies the extent of activation per platelet, providing a more sensitive pharmacodynamic readout for BAY-386 titration.
Pathway Visualization
Figure 1: Mechanism of Action. BAY-386 competitively inhibits the PAR-1 receptor, preventing the downstream Calcium cascade that leads to P-selectin exposure and Integrin activation.
Experimental Protocol
Reagents & Materials
| Reagent | Clone/Type | Purpose | Fluorophore |
| BAY-386 | Small Molecule | PAR-1 Antagonist | N/A |
| TRAP-6 | Peptide (SFLLRN) | PAR-1 Specific Agonist | N/A |
| Anti-CD61 | VI-PL2 | Platelet Identification | APC |
| Anti-CD62P | AK-4 | Alpha-granule marker | PE |
| PAC-1 | IgM | Activated GPIIb/IIIa | FITC |
| HEPES Buffer | Modified Tyrode's | Assay Buffer | N/A |
| Sodium Citrate | 3.2% Tubes | Anticoagulant | N/A |
Critical Note on Anticoagulants: Do NOT use EDTA. EDTA chelates extracellular calcium irreversibly, altering the conformation of the GPIIb/IIIa receptor and preventing PAC-1 binding. Use 3.2% Sodium Citrate or ACD-A.
Sample Preparation (Whole Blood Method)
Using whole blood minimizes manipulation artifacts (centrifugation can activate platelets).
-
Blood Draw: Collect blood into 3.2% Sodium Citrate. Discard the first 2 mL to avoid tissue factor contamination from the venipuncture site.
-
Resting Period: Allow blood to rest at room temperature (20-25°C) for 15 minutes. Do not refrigerate, as cold temperatures induce "cold activation" of platelets.
-
Dilution: Dilute whole blood 1:10 in HEPES-Tyrode’s buffer (containing 2mM CaCl2).
BAY-386 Incubation & Activation
-
Inhibitor Treatment:
-
Aliquot 50 µL of diluted blood into flow tubes.
-
Add BAY-386 at varying concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Incubate for 15 minutes at RT to allow equilibrium binding.
-
-
Agonist Stimulation:
-
Add TRAP-6 (20 µM final concentration) to induce PAR-1 specific activation.
-
Note: Using TRAP-6 instead of Thrombin eliminates the confounding variable of PAR-4 activation, isolating the specific effect of BAY-386 on PAR-1.
-
Incubate for 15 minutes at RT .
-
-
Staining:
-
Add antibody cocktail: 5 µL CD61-APC + 5 µL CD62P-PE + 5 µL PAC-1-FITC.
-
Incubate for 20 minutes in the dark .
-
-
Fixation:
-
Add 500 µL of 1% Paraformaldehyde (PFA).
-
Warning: Analyze within 2 hours. Prolonged PFA exposure can diminish PAC-1 fluorescence.
-
Flow Cytometry Acquisition & Gating Strategy
Instrument Setup:
-
Threshold: Set forward scatter (FSC) to log scale. Set threshold on CD61 (APC) fluorescence if possible, or low on FSC to catch small platelets.
-
Compensation: Platelets are small and autofluorescence is low, but compensation is still required between FITC and PE.
Gating Workflow
Figure 2: Gating Strategy. Events are filtered to remove aggregates, identified as Platelets via CD61 expression, and then analyzed for activation markers.
-
Gate 1 (Identification): Create a plot of SSC vs. CD61-APC. Gate on the CD61-positive cluster. This excludes RBCs and debris.
-
Gate 2 (Scatter): View the CD61+ population on FSC-Log vs. SSC-Log to confirm the characteristic platelet cloud.
-
Gate 3 (Activation): Create a quadrant plot of PAC-1 (FITC) vs. CD62P (PE) .
Data Analysis & Interpretation
To validate the assay, you must observe a dose-dependent reduction in activation markers.
Expected Results Table (Hypothetical Data):
| Sample Condition | TRAP-6 (20 µM) | BAY-386 (nM) | % CD62P+ (Degranulation) | % PAC-1+ (Integrin Active) | Interpretation |
| Negative Control | - | 0 | < 2.0% | < 1.5% | Basal state confirmed. |
| Positive Control | + | 0 | > 85.0% | > 80.0% | Agonist working. |
| Test A | + | 10 | 75.0% | 70.0% | Minimal inhibition. |
| Test B | + | 100 | 45.0% | 40.0% | Partial inhibition. |
| Test C | + | 1000 | < 5.0% | < 4.0% | Full Blockade. |
Calculation of IC50: Normalize the Mean Fluorescence Intensity (MFI) or % Positive cells against the Positive Control (100% activation) and Negative Control (0% activation). Plot using a 4-parameter logistic regression.
Troubleshooting:
-
High Background Activation: Check venipuncture technique. Ensure buffers are filtered (0.2 µm) to remove dust which flow cytometers may read as events.
-
No Inhibition:[3] Confirm BAY-386 solubility (DMSO stocks should be fresh). Ensure TRAP-6 concentration is not saturating the system beyond the competitive capacity of the antagonist (shift the curve).
References
-
ProbeChem Biochemicals. (n.d.). BAY-386 Product Datasheet. Retrieved from
- Source for IC50 values and PAR-1 specificity.
-
Michelson, A. D., et al. (2000).[5] "Flow cytometry in the evaluation of antithrombotic drugs." Journal of Thrombosis and Thrombolysis, 10(1), 27-34.
- Authoritative guide on using flow cytometry for drug screening.
-
MedChemExpress. (n.d.). BAY-386: Protease Activated Receptor (PAR) Antagonist.[1] Retrieved from
- Chemical structure and mechanism verific
-
Linden, M. D. (2013). "Platelet flow cytometry." Methods in Molecular Biology, 992, 241-262.
- Standard protocol for platelet fix
Sources
- 1. BAY-386 |CAS:1256941-06-6 Probechem Biochemicals [probechem.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Platelet Activation Determined by Flow Cytometry Persists Despite Antithrombotic Therapy in Patients with Unstable Angina and Non-Q-Wave Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Optimizing BAY-386 concentration for in vitro experiments
The following technical guide details the optimization of BAY-386 , a potent and selective Protease-Activated Receptor 1 (PAR-1) antagonist.
⚠️ CRITICAL SCIENTIFIC CLARIFICATION: Target Identity Verification: BAY-386 is strictly a PAR-1 antagonist (IC₅₀ ≈ 10 nM). It is NOT a Tie2 inhibitor.
If your experimental goal is Tie2 inhibition (Angiopoietin pathway), you likely intend to use BAY-826 or Rebastinib .
This guide focuses exclusively on the optimization of BAY-386 for PAR-1 mediated pathways (Thrombin signaling, platelet aggregation, endothelial inflammation).
Part 1: Reagent Preparation & Handling
Q: What is the optimal solvent and maximum solubility for BAY-386 stock solutions? A: BAY-386 is a hydrophobic small molecule.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO).[1]
-
Solubility Limit: Up to 50 mM in 100% DMSO.
-
Storage: Store stock solutions (10 mM or higher) at -80°C in small, single-use aliquots to prevent freeze-thaw degradation. Protect from light.
Q: How do I prepare a working stock to minimize precipitation in cell culture media? A: Direct addition of high-concentration DMSO stock to aqueous media can cause immediate precipitation ("crashing out").
-
Step 1: Prepare a 1000x Master Stock in 100% DMSO (e.g., 10 mM).
-
Step 2: Create Intermediate Dilutions in DMSO first, keeping the concentration 1000x higher than your final target.
-
Step 3: Dilute 1:1000 into pre-warmed culture media (37°C) while vortexing. This ensures the final DMSO concentration is 0.1% , which is generally non-toxic to HUVECs and platelets.
Part 2: Dose-Response Optimization (The Core)
Q: What concentration range should I screen for initial IC₅₀ determination? A: Based on biochemical and functional potency data, BAY-386 exhibits a steep dose-response curve in the nanomolar range.
-
Biochemical Binding IC₅₀: ~56 nM
-
Functional Cellular IC₅₀ (HEK293/HUVEC): ~10 nM
-
Selectivity Threshold: >10 µM (Loss of selectivity against PAR-4).
Recommended Screening Panel (Logarithmic Scale):
| Concentration | Purpose | Mechanistic Context |
| 0.1 nM | Sub-threshold | Negative control for baseline noise. |
| 1 nM | Onset of Efficacy | Approaching receptor occupancy threshold. |
| 10 nM | Target IC₅₀ | Expected 50% inhibition of Thrombin-induced signaling. |
| 100 nM | Maximal Efficacy | >90% receptor blockade expected. |
| 1 µM | Saturation | Ensures complete pathway shutdown. |
| 10 µM | Selectivity Check | Upper Limit. Higher doses may inhibit PAR-4 or off-targets. |
Q: How does serum protein binding affect my effective concentration (EC₅₀)? A: PAR-1 antagonists are often highly lipophilic and bind albumin.
-
Serum-Free Conditions: The functional IC₅₀ will be close to 10 nM .
-
10% FBS/Human Plasma: The curve will shift to the right (higher concentrations required). You may need to increase the dose by 3-10x to achieve the same free-drug concentration. Always run a serum-shift assay (compare IC₅₀ in 1% vs. 10% FBS) to calibrate.
Part 3: Mechanism & Pathway Visualization
Q: What specific downstream markers should I measure to validate BAY-386 activity? A: Do not rely solely on phenotype. Validate mechanism by blotting for phosphorylation events downstream of Gq/Gi coupled pathways.
-
Primary Readout: Inhibition of Thrombin-induced Ca²⁺ mobilization (FLIPR assay).
-
Secondary Readout: Reduction in p-ERK1/2 or p-Akt (if investigating survival pathways in endothelial cells).
-
Functional Readout: Inhibition of MCP-1 or CXCL1 secretion in HUVECs.[2][3]
Figure 1: Mechanism of Action. BAY-386 blocks the PAR-1 receptor, preventing Thrombin-mediated Gq signaling, Calcium flux, and downstream inflammatory/aggregatory responses.
Part 4: Experimental Protocol (IC₅₀ Determination)
Protocol: 96-Well Plate Calcium Flux Assay (Endothelial/HEK Cells)
1. Cell Seeding:
-
Seed HUVECs or PAR-1 expressing HEK293 cells at 20,000 cells/well in a black-wall, clear-bottom 96-well plate.
-
Incubate 24h to reach 90% confluency.
2. Dye Loading:
-
Remove media. Wash 1x with HBSS.
-
Add 100 µL Fluo-4 AM (Calcium indicator) loading buffer. Incubate 45 min at 37°C.
3. Compound Addition (The Critical Step):
-
Prepare 5x concentrated BAY-386 solutions in HBSS (to avoid DMSO shock).
-
Add 25 µL of 5x BAY-386 to cells (Final 1x concentration: 0.1 nM – 10 µM).
-
Incubate 30 mins at 37°C to allow equilibrium binding before agonist addition.
4. Stimulation & Measurement:
-
Place plate in reader (e.g., FLIPR or FlexStation).
-
Inject Thrombin (EC₈₀ concentration, typically 1 U/mL) automatically.
-
Record fluorescence (Ex/Em: 494/516 nm) for 180 seconds.
5. Analysis:
-
Calculate
(Peak fluorescence minus baseline). -
Plot Log[BAY-386] vs. Response. Fit to a 4-parameter logistic equation to derive IC₅₀.
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Aqueous crash of hydrophobic compound. | Do not dilute 100% DMSO stock directly into cold media. Dilute into warm media with rapid vortexing. Ensure final DMSO < 0.5%. |
| High IC₅₀ (>1 µM) | Serum Protein Binding. | Repeat assay in Serum-Free or Low-Serum (0.5% FBS) media. If potency improves, the shift is due to albumin binding. |
| No Inhibition Observed | Wrong Agonist or Receptor. | Ensure you are stimulating with Thrombin or a PAR-1 AP (Agonist Peptide) like TRAP-6. BAY-386 does not block PAR-4. |
| Cell Toxicity | DMSO or Compound Toxicity. | Run a generic viability assay (CellTiter-Glo) with compound alone (no agonist) to rule out off-target cytotoxicity. |
References
-
MedChemExpress. BAY-386 Product Monograph & Biological Activity. Retrieved from
-
Structural Genomics Consortium (SGC-FFM). Chemical Probes: BAY-386 Characterization. Retrieved from
-
ProbeChem. BAY-386 Biochemical Data and IC50 Values. Retrieved from
Sources
Technical Support Center: BAY-386 Solubility & Formulation Guide
The following technical support guide is designed for researchers and drug development professionals working with BAY-386 , a potent and selective PAR-1 (Protease-Activated Receptor 1) antagonist .
This guide addresses the physicochemical challenges inherent to BAY-386, specifically its lipophilicity and tendency to precipitate in aqueous environments.
Compound Identity: BAY-386 Target: PAR-1 (Protease-Activated Receptor 1) Antagonist CAS No: 1256941-06-6 Molecular Formula: C₂₂H₂₅F₃N₄O₅S Molecular Weight: 514.52 g/mol [1]
Part 1: Executive Summary & Physicochemical Profile
The Challenge: BAY-386 possesses a structural scaffold containing a trifluoromethoxy group, a sulfonamide moiety, and a urea/amide core. While these features enhance potency (IC₅₀ ~10 nM) and selectivity against PAR-1, they significantly increase lipophilicity. Consequently, BAY-386 exhibits poor aqueous solubility and a high tendency to "crash out" (precipitate) upon dilution from organic stock solutions into aqueous buffers or culture media.
The Solution Strategy: Successful handling requires a biphasic approach:
-
Thermodynamic Solubilization: Establishing a stable, high-concentration stock in an organic solvent (DMSO).
-
Kinetic Stabilization: Preventing precipitation during the transition to aqueous media using specific mixing protocols and excipients.
Quick Reference: Solubility Data
| Solvent | Solubility Limit (Max) | Stability | Application |
| DMSO | ~50 mg/mL (97 mM) | High (Months at -20°C) | Primary Stock |
| Ethanol | < 1 mg/mL | Low | Not Recommended |
| Water/PBS | < 0.1 mg/mL | Very Low | Do Not Use for Stock |
| 0.5% Methylcellulose | Suspension | Variable | In Vivo Oral Dosing |
Part 2: Stock Solution Reconstitution (Step-by-Step)
Objective: Create a homogenous, stable stock solution free of micro-crystals.
Protocol 1: DMSO Stock Preparation
-
Reagent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, cell-culture grade.
-
Target Concentration: 10 mM is standard; 50 mM is possible but risky for freeze/thaw cycles.
Steps:
-
Equilibration: Allow the BAY-386 vial to warm to room temperature before opening. This prevents condensation from introducing water, which promotes degradation and precipitation.
-
Addition: Add the calculated volume of DMSO to the vial.
-
Dissolution: Vortex vigorously for 30 seconds.
-
Troubleshooting: If solid particles remain, sonicate in a water bath at 37°C for 5-10 minutes. The solution must be optically clear .
-
-
Aliquot: Dispense into single-use aliquots (e.g., 20-50 µL) to avoid repeated freeze/thaw cycles.
-
Storage: Store at -80°C (6 months) or -20°C (1 month). Protect from light.
Pro-Tip: BAY-386 contains a sulfonamide group. Avoid using basic solvents (high pH) for initial reconstitution as this may alter ionization states unpredictably before dilution. Stick to neutral DMSO.
Part 3: In Vitro Aqueous Dilution (The "Crash" Point)
The Issue: Rapid addition of a hydrophobic DMSO stock to water causes local regions of high concentration/low solubility, triggering immediate nucleation and precipitation.
Protocol 2: The "Intermediate Dilution" Method
Do not pipette DMSO stock directly into the cell culture well.
-
Prepare Media: Pre-warm culture media to 37°C.
-
Intermediate Step: Dilute the 10 mM DMSO stock 1:10 or 1:100 into a "carrier solvent" if possible, OR perform a serial dilution in DMSO first to reach 1000x the final concentration.
-
Rapid Mixing:
-
Pipette the required amount of diluted stock into a larger volume of media while vortexing the media (if cell-free) or swirling rapidly.
-
Crucial: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity masking the PAR-1 antagonist effect.
-
-
Visual Check: Inspect under a microscope. "Cloudiness" or "debris" indicates precipitation.
Workflow Visualization
The following diagram illustrates the decision logic for handling precipitation events.
Figure 1: Decision tree for solubilization and dilution of BAY-386.
Part 4: In Vivo Formulation (Animal Studies)
The Challenge: Simple DMSO/Water mixtures often fail for BAY-386 at therapeutic doses (e.g., 10-30 mg/kg), leading to clogging of gavage needles or poor bioavailability.
Recommended Vehicles: Since a specific public "recipe" for BAY-386 is proprietary, the following are the industry-standard "Universal Vehicles" for lipophilic Bayer-series compounds (e.g., Sorafenib, Regorafenib analogs) which share similar physicochemical properties.
Option A: Solution (For IV or IP - Low Dose)
Best for pharmacokinetics (PK) where total solubility is required.
-
Composition: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.
-
Protocol:
-
Dissolve BAY-386 in DMSO (5% of total vol).
-
Add PEG 400 and Tween 80; vortex until clear.
-
Slowly add warm Saline (50% of total vol) with constant vortexing.
-
Note: If it turns cloudy, it is a suspension. Do not use for IV.
-
Option B: Suspension (For Oral Gavage - High Dose)
Standard for efficacy studies.
-
Composition: 0.5% Methylcellulose (400 cP) + 0.2% Tween 80 in water.
-
Protocol:
-
Weigh BAY-386 powder.
-
Add the vehicle slowly while grinding with a mortar and pestle or using a high-shear homogenizer.
-
Result: A fine, white, homogenous suspension.
-
Dosing: Shake well immediately before gavage.
-
Part 5: Mechanism of Action (Contextual)
Understanding the pathway is crucial for verifying that "lack of effect" is not just "lack of solubility." BAY-386 blocks PAR-1, preventing thrombin-induced signaling.
Figure 2: Mechanism of Action. BAY-386 antagonizes PAR-1, blocking downstream inflammatory and thrombotic cascades.
Part 6: Frequently Asked Questions (Troubleshooting)
Q1: My solution turned cloudy after adding PBS. Can I filter it?
-
Answer: No. If you filter a cloudy solution (0.22 µm), you are likely removing the drug entirely, leaving only the solvent.
-
Fix: Spin down the sample. If a pellet forms, you have precipitation. You must re-optimize the solvent system (e.g., increase DMSO concentration or add a co-solvent like cyclodextrin) or accept that you are above the solubility limit.
Q2: Is BAY-386 stable in cell culture media?
-
Answer: Chemically, yes (for 24-48 hours). Physically, it is prone to precipitation.
-
Pro-Tip: Check the bottom of the well 2 hours after dosing. If you see "sand-like" crystals, your effective concentration is unknown. Lower the dose or use a solubilizing agent like BSA (Bovine Serum Albumin) in the media, which can bind and solubilize hydrophobic drugs.
Q3: Can I use Ethanol instead of DMSO?
-
Answer: Generally, no . BAY-386 is significantly less soluble in ethanol than in DMSO. Ethanol also evaporates faster, leading to concentration changes during experiments.
Q4: What is the maximum shelf life of the stock solution?
-
Answer: In anhydrous DMSO at -80°C, it is stable for 6-12 months. If stored at -20°C, use within 1-3 months. If the solution turns yellow or brown, degradation has occurred (likely oxidation); discard it.
References
-
ProbeChem Biochemicals. (n.d.). BAY-386 Datasheet. Retrieved from
-
MedChemExpress. (n.d.). BAY-386: PAR-1 Antagonist. Retrieved from
-
Santos, S. R. F. (2022).[1][2][3] Impact of PAR-1 upregulation upon EXT-1kd on balancing resistance and platelet activation. Universidade de Lisboa.[1] (Cited in MedChemExpress datasheet).
-
Bayer Global. (n.d.). Chemical Probes for Open Access. (General reference for Bayer chemical probe handling). Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI 456906: Discovery and preclinical pharmacology of a novel GCGR/GLP-1R dual agonist with robust anti-obesity efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents [mdpi.com]
Navigating the Specificity of BAY-386: A Technical Guide to Identifying and Minimizing Off-Target Effects
Welcome to the technical support center for BAY-386. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the targeted efficacy of BAY-386 in your experiments. As a potent and selective antagonist of the Protease-Activated Receptor 1 (PAR-1), BAY-386 is a valuable tool for investigating PAR-1 signaling.[1] However, like any small molecule inhibitor, understanding and controlling for potential off-target effects is paramount for the rigorous interpretation of experimental results.
This resource provides a comprehensive framework for identifying, validating, and minimizing off-target interactions of BAY-386, presented in a practical question-and-answer format to directly address challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of BAY-386?
A1: The primary target of BAY-386 is the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR) involved in cellular responses to thrombin and other proteases. BAY-386 acts as a potent and reversible antagonist of PAR-1 with a reported IC50 of 10 nM in HEK cells and a binding IC50 of 56 nM.[2]
Q2: Are there any known off-targets for BAY-386?
A2: Yes, broad-spectrum screening assays have identified potential off-target interactions for BAY-386. It is crucial to be aware of these when designing experiments and interpreting data. Notable off-targets identified in panel screens at a concentration of 10 µM include:
| Potential Off-Target | Assay Type | Observed Effect |
| Cannabinoid Receptor 1 (CNR1) | Radioligand Binding | 88% inhibition |
| Sarcolemmal Na+ channel site 2 | Radioligand Binding | 55% inhibition |
It is important to note that these interactions were observed at concentrations significantly higher than the IC50 for PAR-1, suggesting a window of selectivity. However, these findings underscore the importance of using appropriate controls and concentrations in your experiments.
Q3: Is there a recommended negative control for BAY-386?
A3: Yes, Bayer has developed BAY-448 as a negative control for BAY-386.[3] A negative control is an essential tool to differentiate between on-target and off-target effects. It is structurally similar to the active compound but is pharmacologically inactive against the primary target. We strongly recommend including BAY-448 in your experimental design.
Troubleshooting Guide: A Deeper Dive into Off-Target Effects
This section provides detailed troubleshooting advice for specific issues that may arise during your research with BAY-386.
Issue 1: I'm observing a cellular phenotype that is inconsistent with PAR-1 inhibition. How can I determine if this is an off-target effect?
Answer:
This is a common challenge when working with small molecule inhibitors. A multi-pronged approach is necessary to dissect on-target versus off-target effects.
Step 1: The Essential Negative Control Experiment
The first and most critical step is to repeat your experiment including the negative control, BAY-448.
-
Rationale: If the observed phenotype persists with BAY-448 at the same concentration as BAY-386, it is highly indicative of an off-target effect. Since BAY-448 is designed to be inactive against PAR-1, any shared phenotype is likely independent of PAR-1 antagonism.
-
Experimental Workflow:
-
Treat your cells with BAY-386 at the effective concentration.
-
In parallel, treat a separate set of cells with BAY-448 at the identical concentration.
-
Include a vehicle-only control (e.g., DMSO).
-
Assess the phenotype of interest across all three conditions.
-
Step 2: Dose-Response Analysis
Perform a dose-response curve for both BAY-386 and your observed phenotype.
-
Rationale: On-target effects should correlate with the known potency of the compound for its target. Off-target effects often occur at higher concentrations. By comparing the EC50 (or IC50) for your phenotype with the known IC50 of BAY-386 for PAR-1, you can gain valuable insights. A significant rightward shift in the dose-response for the phenotype compared to PAR-1 inhibition suggests an off-target mechanism.
-
Data Presentation:
| Compound | PAR-1 Inhibition IC50 | Phenotype X EC50 | Interpretation |
| BAY-386 | ~10-56 nM | Your experimental value | If EC50 >> IC50, suspect off-target. |
Step 3: Washout Experiment
A washout experiment can help differentiate between reversible on-target and potentially irreversible or slowly reversible off-target binding.
-
Rationale: BAY-386 is a reversible PAR-1 antagonist. If the observed phenotype is due to on-target binding, its effects should diminish after the compound is removed from the cellular environment. Some off-target interactions may be less reversible, leading to a persistent phenotype even after washout.
-
Experimental Workflow:
-
Treat cells with BAY-386 for a defined period.
-
Wash the cells thoroughly with fresh media to remove the compound.
-
Continue to culture the cells in compound-free media.
-
Monitor the phenotype over time to see if it reverts to the baseline.
-
Issue 2: My results are still ambiguous. What advanced techniques can I use to identify novel off-targets of BAY-386 in my specific cell system?
Answer:
For an unbiased, proteome-wide assessment of off-targets in your experimental context, several advanced techniques can be employed.
1. Cellular Thermal Shift Assay (CETSA®)
-
Principle: CETSA is a powerful method to assess target engagement in a cellular context. The binding of a ligand to its target protein often increases the protein's thermal stability. This change in thermal stability can be detected and quantified.[4]
-
Application for BAY-386: As PAR-1 is a membrane protein, a modified CETSA protocol with a detergent extraction step after heating is recommended.[5]
-
Experimental Workflow Diagram:
Caption: CETSA workflow for target engagement.
-
Step-by-Step Protocol (Adapted for Membrane Proteins):
-
Cell Treatment: Treat intact cells with BAY-386 or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes.
-
Lysis and Solubilization: After cooling, lyse the cells in a buffer containing a mild detergent (e.g., NP-40) to solubilize membrane proteins.
-
Centrifugation: Pellet the aggregated proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot for PAR-1 or by quantitative mass spectrometry for a proteome-wide analysis to identify proteins stabilized by BAY-386.
-
2. Chemical Proteomics
-
Principle: This approach uses a modified version of the small molecule (a "probe") to pull down its interacting proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry.
-
Application for BAY-386: A photo-affinity labeled probe of BAY-386 could be synthesized. This probe would be introduced to cells or cell lysates, and upon UV irradiation, it would covalently crosslink to its binding partners.
-
Experimental Workflow Diagram:
Caption: Chemical proteomics workflow for off-target identification.
3. Kinome Scanning (for kinase off-targets)
-
Principle: While BAY-386's primary target is a GPCR, many small molecules exhibit polypharmacology and can interact with kinases. Kinome scanning services (e.g., KINOMEscan™) use in vitro binding assays to screen a compound against a large panel of kinases.
-
Application for BAY-386: Submitting BAY-386 for a comprehensive kinome scan can provide a broad overview of its potential kinase off-targets. This is particularly relevant if your observed phenotype is related to known kinase signaling pathways.
Issue 3: How can I minimize the off-target effects of BAY-386 in my experiments?
Answer:
Minimizing off-target effects is crucial for generating clean, interpretable data. Here are key strategies:
1. Use the Lowest Effective Concentration:
-
Rationale: Off-target interactions are often concentration-dependent and typically occur at higher concentrations than on-target effects.
-
Action: Perform a careful dose-response experiment to determine the lowest concentration of BAY-386 that elicits the desired on-target effect (i.e., PAR-1 inhibition). Use this concentration for all subsequent experiments.
2. Always Include a Negative Control:
-
Rationale: As emphasized previously, BAY-448 is your primary tool for attributing observed effects to PAR-1 inhibition.
-
Action: Run parallel experiments with BAY-448 at the same concentration as BAY-386.
3. Consider the Experimental Timeframe:
-
Rationale: Prolonged exposure to any small molecule can increase the likelihood of off-target effects.
-
Action: If possible, design your experiments with the shortest necessary incubation time with BAY-386.
4. Confirm On-Target Engagement:
-
Action: Use a proximal biomarker of PAR-1 activity to confirm target engagement at your chosen concentration. This could be a downstream signaling event known to be directly regulated by PAR-1.
Conclusion
BAY-386 is a powerful and selective tool for studying PAR-1 biology. By understanding its potential off-target profile and employing the rigorous experimental controls and validation strategies outlined in this guide, researchers can confidently delineate on-target from off-target effects, leading to more robust and reproducible scientific findings.
References
-
Cellular Context Influences Kinase Inhibitor Selectivity - ACS Publications. (URL: [Link])
-
Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model - PubMed. (URL: [Link])
-
Determining target engagement in living systems - PMC - NIH. (URL: [Link])
-
Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI. (URL: [Link])
-
Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC. (URL: [Link])
-
Off-Target Screening Cell Microarray Assay - Charles River Laboratories. (URL: [Link])
-
Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC - NIH. (URL: [Link])
-
CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins | ACS Chemical Biology - ACS Publications. (URL: [Link])
-
Ethanol | CH3CH2OH | CID 702 - PubChem - NIH. (URL: [Link])
-
Graded dose-response curves - Deranged Physiology. (URL: [Link])
-
American Airlines Flight 77 - Wikipedia. (URL: [Link])
-
Figure 11. [Washout method for quantifying unlabeled...]. - Assay Guidance Manual - NCBI. (URL: [Link])
-
A machine learning model for classifying G-protein-coupled receptors as agonists or antagonists - PMC. (URL: [Link])
-
Safety screening in early drug discovery: An optimized assay panel - PubMed. (URL: [Link])
-
Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - ACS Publications. (URL: [Link])
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])
-
New Clinical Trial Explores Addition of Anti-Cancer Drug BAY 1895344 to Standard Chemotherapy - Neuroendocrine Tumor Research Foundation (NETRF). (URL: [Link])
-
Capture Compound Mass Spectrometry: Characterisation of target binding and applications in drug discovery | Charles River. (URL: [Link])
-
Current Advances in CETSA - Frontiers. (URL: [Link])
-
Statistical analysis of dose-response curves - 2024 - Wiley Analytical Science. (URL: [Link])
-
Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed. (URL: [Link])
-
A Practical Guide to Target Engagement Assays - Selvita. (URL: [Link])
-
Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands - bioRxiv. (URL: [Link])
-
Mass Spectrometry Captures Off-Target Drug Binding and Provides Mechanistic Insights Into the Human Metalloprotease ZMPSTE24 - PubMed. (URL: [Link])
-
GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A 2A Adenosine Receptor - ACS Publications. (URL: [Link])
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. (URL: [Link])
-
BAY-386 - ChemBK. (URL: [Link])
-
Veritas Press | K-12 Live Online Christian Education and Homeschooling. (URL: [Link])
-
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society. (URL: [Link])
-
Case story: CETSA for Lead Generation - Pelago Bioscience. (URL: [Link])
-
Anatomy & Physiology - Textbook Equity. (URL: [Link])
-
A machine learning model for classifying G-protein-coupled receptors as agonists or antagonists - ResearchGate. (URL: [Link])
-
Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition. (URL: [Link])
-
Redefining target engagement with new strategies in drug discovery - News-Medical. (URL: [Link])
-
Bay-876 | C24H16F4N6O2 | CID 118191391 - PubChem - NIH. (URL: [Link])
-
Middle States Commission on Higher Education: Home. (URL: [Link])
-
A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling | bioRxiv. (URL: [Link])
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online. (URL: [Link])
-
Cracking the mystery of the little hut on San Francisco's Haight Street - SFGATE. (URL: [Link])
-
Mirror-image life - Wikipedia. (URL: [Link])
Sources
Technical Support Center: BAY-386 Stability & Handling Guide
Executive Summary: The Stability Challenge
BAY-386 is a potent, selective antagonist of the Protease-Activated Receptor 1 (PAR-1) , utilized extensively in cardiovascular and inflammation research (e.g., inhibition of MCP-1 and CXCL1 expression) [1, 2].
While a valuable chemical probe, BAY-386 exhibits significant instability in solution , primarily driven by two factors:
-
Physical Instability: High lipophilicity leading to rapid precipitation (crashing out) in aqueous buffers.
-
Chemical Lability: Susceptibility of the 1,2,4-oxadiazole ring and sulfonamide moieties to hydrolysis, particularly in the presence of water or non-neutral pH.
This guide provides a self-validating protocol to maintain compound integrity from powder to assay.
Core Protocol: Solubilization & Stock Management[1][2]
Objective: Create a stable stock solution that minimizes degradation and precipitation risks.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
BAY-386 Solid: (MW: 514.52 g/mol )[1]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity, stored over molecular sieves.
-
Storage: Amber glass vials or light-blocking PP tubes (low-binding).
Step-by-Step Solubilization Workflow
1. Solvent Assessment: Do not use ethanol or water for stock preparation. BAY-386 is practically insoluble in water and has limited stability in protic solvents like ethanol due to potential nucleophilic attack on the oxadiazole ring.
2. Dissolution (Target: 10 mM Stock):
-
Calculate the volume of DMSO required:
-
Add anhydrous DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature for 5 minutes. Critical: Watch for "schlieren" lines (swirls), indicating incomplete dissolution.
3. Aliquoting (The "Single-Use" Rule): BAY-386 degrades upon repeated freeze-thaw cycles due to DMSO hygroscopicity (absorbing atmospheric water).
-
Divide the master stock into single-use aliquots (e.g., 20–50 µL).
-
Seal tightly with Parafilm or screw caps with O-rings.
4. Storage:
-
Short-term (< 1 month): -20°C.
-
Long-term (> 1 month): -80°C.
-
Protection: Store in the dark.
Visualization: Stock Preparation Workflow
Figure 1: Optimized workflow for preparing stable BAY-386 stock solutions. Note the critical Visual QC step.
Experimental Application: Preventing "Crash-Out"
The most common user error is direct dilution of high-concentration DMSO stock into aqueous media, causing immediate, often microscopic, precipitation.
The "Intermediate Dilution" Method
To maintain BAY-386 in solution during biological assays (Cell Culture/ELISA):
-
Prepare Intermediate Stock: Dilute your 10 mM DMSO stock 1:10 into warm culture media or PBS (pre-warmed to 37°C) while vortexing.
-
Result: 1 mM solution (10% DMSO).
-
-
Final Dilution: Dilute the intermediate stock into the final assay volume.
-
Target: Final DMSO concentration should be < 0.5% (v/v) to avoid solvent toxicity, but sufficient to keep BAY-386 solubilized.
-
Quantitative Solubility Limits
| Solvent System | Max Solubility (Approx.) | Stability Window | Notes |
| Anhydrous DMSO | ~50 mM | 6 Months (-80°C) | Hygroscopic; keep sealed. |
| Ethanol | < 5 mM | < 24 Hours | Not recommended for storage. |
| PBS (pH 7.2) | < 10 µM | Immediate Use | High Risk: Precipitates rapidly. |
| Cell Media + 10% FBS | ~50–100 µM | 24–48 Hours | Proteins (Albumin) help solubilize. |
Troubleshooting & FAQs
Q1: My solution turned cloudy upon adding BAY-386 to the cell media. Is it ruined?
Diagnosis: Yes, this is physical precipitation. The compound has formed micro-crystals and will not cross cell membranes effectively, leading to false negatives (loss of potency). Solution:
-
Do not filter (you will remove the drug).
-
Repeat the dilution using the Intermediate Dilution Method (Section 3).
-
Ensure the media is warm (37°C) before adding the drug. Cold media accelerates precipitation.
Q2: I stored my DMSO stock at -20°C, but after 3 months, the activity dropped. Why?
Diagnosis: Chemical degradation via hydrolysis. DMSO is hygroscopic; if the vial was opened frequently, it absorbed atmospheric moisture. Water attacks the 1,2,4-oxadiazole ring or the sulfonamide linkage in BAY-386 [1]. Solution:
-
Discard the old stock.
-
Use single-use aliquots for future experiments.
-
Always use anhydrous DMSO for the master stock.
Q3: Can I use an acid or base to improve solubility?
Diagnosis: NO.
-
Acid: May protonate the oxadiazole nitrogen, leading to ring cleavage.
-
Base: High pH (>8) accelerates hydrolysis of the amide/urea bonds.
-
Recommendation: Keep pH neutral (7.0–7.4). If buffering is needed, use HEPES or PBS, but rely on DMSO cosolvent for solubility, not pH adjustment.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing BAY-386 experimental failure.
References
-
MedChemExpress (MCE). BAY-386 Product Datasheet & Biological Activity. Retrieved from .
-
Open Targets Platform. BAY-386 Target Profile: F2R (PAR-1) Antagonist. Retrieved from .
-
PubChem. BAY-386 Compound Summary (CID 53394875). National Library of Medicine. Retrieved from .
-
Sigma-Aldrich. Technical Guide: Handling and Storage of Small Molecules. Retrieved from .
Sources
Improving BAY-386 efficacy in cell culture
As a Senior Application Scientist, I've designed this comprehensive technical support guide to empower researchers like you to maximize the efficacy and reproducibility of your cell culture experiments involving BAY-386. This guide moves beyond simple protocols, delving into the causality behind experimental choices to ensure your results are both accurate and reliable.
BAY-386 is a potent, specific, and reversible antagonist of the Protease-Activated Receptor 1 (PAR-1).[1] Its primary mechanism involves inhibiting the signaling cascade initiated by the activation of PAR-1, a G protein-coupled receptor critically involved in thrombosis, inflammation, and potentially tumorigenesis.[1][2] Understanding its mechanism is key to designing effective experiments and troubleshooting unexpected outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when planning to use BAY-386 in a cell culture setting.
Q1: What is the precise mechanism of action for BAY-386?
A1: BAY-386 functions as a competitive antagonist at the PAR-1 receptor. PAR-1 is typically activated when proteases like thrombin cleave its extracellular N-terminus, exposing a "tethered ligand" that binds to the receptor itself, initiating intracellular signaling. BAY-386 reversibly binds to PAR-1, preventing this activation and blocking downstream signaling pathways, such as the release of pro-inflammatory factors like MCP-1 and CXCL1.[2] It is highly specific for PAR-1, showing minimal affinity for other related receptors like PAR-4.[1]
Caption: Mechanism of BAY-386 as a PAR-1 antagonist.
Q2: How should I prepare and store BAY-386 solutions?
A2: Proper handling is critical for maintaining the compound's activity.
-
Solubility: BAY-386 is soluble in DMSO, with suppliers often providing solutions at a concentration of 10 mM.[1]
-
Stock Solution Preparation: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot this stock into single-use volumes in low-protein-binding tubes to minimize waste and prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the solid powder at -20°C for up to 12 months.[1] The DMSO stock solution should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods.[1]
Q3: What is a typical working concentration for BAY-386 in cell culture?
A3: The optimal concentration is highly dependent on the cell line and the specific biological question. BAY-386 has a reported IC50 of 10 nM for PAR-1 antagonism in HEK cells and 0.14 µM for inhibiting platelet aggregation.[1] For initial experiments, we recommend a dose-response study ranging from 1 nM to 10 µM to determine the EC50/IC50 for your specific model system and endpoint.
Troubleshooting Guide
Encountering issues in your experiments is a common part of the research process. This guide provides a structured approach to identifying and resolving problems related to BAY-386 efficacy.
Caption: Troubleshooting workflow for low BAY-386 efficacy.
| Problem | Possible Cause | Recommended Action & Explanation |
| Low or No Observed Efficacy | Compound Integrity: Improper dissolution or degradation of BAY-386. | Verify Solubility and Storage: Ensure BAY-386 is fully dissolved in DMSO. Prepare fresh stock solutions if degradation is suspected due to improper storage or multiple freeze-thaw cycles.[1] |
| Suboptimal Concentration: The concentration used is too low to elicit a response in your specific cell model. | Perform a Dose-Response Curve: Titrate BAY-386 across a logarithmic range (e.g., 1 nM to 10 µM) to determine the IC50. The required concentration can vary significantly between cell types. | |
| Low Target Expression: The cell line used does not express sufficient levels of the PAR-1 receptor. | Confirm PAR-1 Expression: Use techniques like qPCR, Western Blot, or Flow Cytometry to verify that your cell line expresses PAR-1 at the protein level. | |
| Cellular Resistance Mechanisms: Cells may actively pump the compound out via efflux transporters (e.g., ABC transporters).[3][4] | Investigate Drug Efflux: Consider using known efflux pump inhibitors in control experiments to see if efficacy is restored. This can indicate a resistance mechanism. | |
| High Cell Toxicity / Off-Target Effects | Concentration Too High: The dose used is cytotoxic, masking the specific inhibitory effect. | Re-evaluate Dose-Response: Correlate your efficacy data with a cell viability assay (e.g., LDH or a non-metabolic based assay) to find a therapeutic window where PAR-1 is inhibited without significant cell death. |
| Solvent Toxicity: The final concentration of DMSO in the culture medium is toxic to the cells. | Control for Solvent Effects: Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is at a non-toxic level, typically ≤0.1%. | |
| True Off-Target Effects: The compound may be interacting with other cellular targets at the concentrations used.[5] | Implement Rigorous Controls: Use a PAR-1 knockout/knockdown cell line as a negative control. If BAY-386 still has an effect, it indicates off-target activity. | |
| Inconsistent or Irreproducible Results | Inconsistent Cell Culture Practices: Variations in cell passage number, confluency at the time of treatment, or incubation times. | Standardize Cell Culture Protocols: Use cells within a consistent, low passage number range. Seed cells at a precise density and treat them at the same level of confluency for every experiment.[6][7] |
| Assay Interference: The compound or its solvent interferes with the readout of your viability or signaling assay. | Validate Your Assay: Metabolic assays like MTT can be affected by compounds that alter cellular redox states.[8] Validate key findings with an orthogonal assay (e.g., confirm reduced viability from an MTT assay with a direct cell count or an LDH cytotoxicity assay).[9] |
Key Experimental Protocols
Protocol 1: Preparation of BAY-386 Stock and Working Solutions
-
Reconstitution: If starting with solid BAY-386, calculate the volume of anhydrous DMSO required to create a 10 mM stock solution based on its molecular weight (514.52 g/mol ).[1][2]
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting & Storage: Prepare single-use aliquots (e.g., 10 µL) in sterile, low-protein-binding microcentrifuge tubes. Store immediately at -80°C.
-
Working Solutions: On the day of the experiment, thaw a single aliquot. Perform serial dilutions in sterile cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains constant across all treatments.
Protocol 2: Dose-Response Experiment using a Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 2X concentration series of BAY-386 in culture medium. For example, for a final concentration range of 10 µM to 1 nM, prepare 20 µM, 2 µM, 200 nM, etc., solutions. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells. This brings the final concentration to 1X.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay according to the manufacturer's instructions. An LDH release assay is recommended to measure cytotoxicity, as it is less prone to metabolic interference than tetrazolium-based assays.[9]
-
Analysis: Plot the percentage of viable cells against the log of the BAY-386 concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
References
-
Marchetti, C., et al. (2015). Advances in anti-angiogenic agents for ovarian cancer treatment: The role of trebananib (AMG 386). Critical Reviews in Oncology/Hematology. [Link]
-
Moore, K. N., et al. (2019). A Phase II Trial of Trebananib (AMG 386; IND#111071), a Selective Angiopoietin 1/2 Neutralizing Peptibody, in Patients with Persistent/Recurrent Carcinoma of the Endometrium. Gynecologic Oncology. [Link]
-
Tang, Y., et al. (2023). Understanding and targeting resistance mechanisms in cancer. Journal of Hematology & Oncology. [Link]
-
Ghamande, S., et al. (2016). Efficacy of trebananib (AMG 386) in treating epithelial ovarian cancer. Expert Opinion on Pharmacotherapy. [Link]
-
Kell, D. B., & Oliver, S. G. (2021). The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes. Molecules. [Link]
-
Massive Bio. (2026). Off Target Effect. [Link]
-
ResearchGate. (a) BV6 effect on cell viability evaluated by MTT assay. [Link]
-
Jafari, S., et al. (2017). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Avicenna Journal of Medical Biotechnology. [Link]
-
Niedzielska, M., & Piatek, K. (2022). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Cellular & Molecular Biology Letters. [Link]
-
Loganzo, F., et al. (2015). Overcoming Varied Resistance Mechanisms Observed in Cancer Cells Treated With a Trastuzumab-Maytansinoid ADC. ADC Review / Journal of Antibody-drug Conjugates. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
Sources
- 1. BAY-386 |CAS:1256941-06-6 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. massivebio.com [massivebio.com]
- 6. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
Technical Support Center: Overcoming Resistance to PAR-1 Antagonists
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Protease-Activated Receptor-1 (PAR-1) antagonists. This resource is designed to provide in-depth troubleshooting strategies and address common challenges encountered during in-vitro and in-vivo experiments. Our goal is to equip you with the knowledge to diagnose and overcome experimental hurdles, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and observations from the field.
Q1: My PAR-1 antagonist (e.g., Vorapaxar) has lost its inhibitory effect on platelet aggregation. What are the likely causes?
A1: This is a frequent observation and can stem from several factors:
-
Receptor Desensitization and Internalization: Continuous or high-concentration agonist stimulation can lead to PAR-1 phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from its G-protein signaling and can target it for internalization, thus reducing the number of available receptors on the cell surface for your antagonist to target.[1][2]
-
Activation of Alternative Pathways: Platelets express other protease-activated receptors, such as PAR-4.[3] In the presence of a potent PAR-1 antagonist, high concentrations of thrombin can still induce platelet activation through PAR-4, leading to apparent "resistance" to your PAR-1 specific compound.[4]
-
Drug Stability and Metabolism: Ensure that your antagonist is stable under your experimental conditions (temperature, pH, solvent). Some compounds can be metabolized by cells in culture over time, leading to a decrease in the effective concentration.
-
Tethered Ligand Competition: PAR-1 is activated by proteolytic cleavage, which exposes a "tethered ligand" that binds intramolecularly.[5] Orthosteric antagonists like vorapaxar must compete with this high effective concentration of the tethered ligand.[5] Insufficient antagonist concentration may not effectively block this potent activation mechanism.
Q2: I'm observing significant off-target effects that complicate my results. How can I confirm they are not PAR-1 mediated?
A2: Distinguishing between on-target and off-target effects is critical.
-
Use a Structurally Different PAR-1 Antagonist: Employing a second, structurally unrelated PAR-1 antagonist (e.g., Atopaxar if you are using Vorapaxar) can help. If the observed effect persists with both, it is less likely to be an off-target effect of a single chemical scaffold.
-
Utilize PAR-1 Knockdown/Knockout Models: The most definitive way to confirm an effect is PAR-1 dependent is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PAR-1 expression. If the antagonist's effect is lost in these models, it confirms on-target activity.
-
Control for Biased Signaling: PAR-1 can signal through both G-protein dependent and β-arrestin dependent pathways.[6][7] Some antagonists may preferentially block one pathway over the other.[6] Consider using assays that can differentiate between these downstream signaling events (e.g., calcium mobilization for Gq, or β-arrestin recruitment assays).
Q3: My in-vivo animal model results with a PAR-1 antagonist don't match my in-vitro data. Why the discrepancy?
A3: This is a common challenge in translational research.
-
Species Differences in PAR Expression: This is a critical consideration. For instance, platelets from humans and non-human primates express both PAR-1 and PAR-4, whereas platelets from mice, rats, and rabbits primarily express PAR-3 and PAR-4, but not PAR-1.[5] Therefore, a PAR-1 antagonist will have no anti-platelet effect in these common rodent models.[5] Guinea pig platelets express PAR-1, PAR-3, and PAR-4, which can also complicate the interpretation of results.[5]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The bioavailability, distribution, metabolism, and excretion of your antagonist in a living organism can be very different from in-vitro conditions. Ensure you have characterized the PK/PD profile of your compound in the chosen animal model to ensure adequate exposure at the target site.
-
Complex Biological Environment: The in-vivo environment involves a complex interplay of various cell types, proteases, and signaling molecules that can influence PAR-1 activity and the efficacy of your antagonist in ways not replicated in a simplified in-vitro system.
Section 2: In-Depth Troubleshooting Guides
When simple answers are not enough, a systematic approach is necessary. This section provides detailed workflows to diagnose and resolve complex issues.
Guide 1: Investigating Loss of Antagonist Efficacy
This guide provides a step-by-step workflow to determine why a previously effective PAR-1 antagonist is no longer showing the expected inhibitory activity.
Caption: Troubleshooting workflow for loss of PAR-1 antagonist efficacy.
Step-by-Step Experimental Protocol:
1. Verify Compound Integrity and Concentration:
- Action: Prepare a fresh stock of the PAR-1 antagonist from the original powder. Verify the concentration using a suitable analytical method (e.g., UV-Vis spectroscopy with a known extinction coefficient, or LC-MS).
- Rationale: Degradation of the compound in solution or errors in dilution are common sources of experimental failure. This step eliminates the simplest explanation first.
2. Assess PAR-1 Expression and Localization:
- Action: Perform Western blotting or flow cytometry on your cell model to quantify total and surface PAR-1 expression, respectively. Compare expression levels between untreated cells, cells treated with agonist, and cells treated with your antagonist.
- Rationale: Prolonged agonist stimulation can lead to receptor internalization and degradation, reducing the number of targets available for your antagonist.[1][2] This step will reveal if the receptor is still present on the cell surface.
3. Evaluate Agonist Concentration Effects:
- Action: Perform a dose-response curve with your agonist (e.g., thrombin or a PAR-1 activating peptide like SFLLRN) in the presence and absence of a fixed concentration of your antagonist.
- Rationale: If the antagonist is effective at lower agonist concentrations but fails at higher ones, it strongly suggests the activation of a lower-affinity receptor, such as PAR-4, which can also be activated by thrombin.[3]
4. Investigate Alternative Signaling Pathways:
- Action: If you suspect PAR-4 activation (from Step 3), repeat the experiment using a specific PAR-4 antagonist in conjunction with your PAR-1 antagonist.
- Rationale: In systems expressing both receptors, like human platelets, dual inhibition may be necessary to fully block thrombin-induced activation at high thrombin concentrations.[4]
5. Analyze Receptor Desensitization:
- Action: Measure downstream signaling events that are indicative of desensitization. For example, use a β-arrestin recruitment assay (e.g., BRET or FRET-based) or measure receptor phosphorylation via immunoprecipitation followed by Western blotting for phosphoserine/threonine.
- Rationale: The cell's natural desensitization machinery can terminate PAR-1 signaling even in the continued presence of an agonist.[1] This is a physiological "resistance" mechanism. Understanding if your antagonist affects this process can be crucial.
Guide 2: Differentiating Biased Signaling and Off-Target Effects
PAR-1 antagonists can exhibit "biased signaling," where they preferentially inhibit G-protein signaling while permitting or even enhancing β-arrestin-mediated pathways.[6] This is distinct from a classical off-target effect where the drug interacts with an entirely different protein.
Caption: Workflow to distinguish between off-target effects and biased signaling.
Key Experimental Protocols:
Protocol 2.1: Calcium Mobilization Assay (Gq Pathway)
-
Cell Preparation: Plate cells expressing PAR-1 in a 96-well black, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Antagonist Pre-incubation: Add your PAR-1 antagonist at various concentrations and incubate for the desired time.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then inject the PAR-1 agonist (e.g., thrombin or SFLLRN).
-
Data Acquisition: Continuously record fluorescence intensity for 2-3 minutes to capture the transient increase in intracellular calcium.
-
Analysis: Compare the peak fluorescence in antagonist-treated wells to control wells to determine the extent of inhibition.
Protocol 2.2: β-Arrestin Recruitment Assay
-
System: Use a cell line engineered to express a tagged PAR-1 and a tagged β-arrestin (e.g., using BRET, FRET, or enzyme complementation technologies).
-
Transfection/Cell Plating: Plate the cells in an appropriate microplate.
-
Antagonist Pre-incubation: Add your PAR-1 antagonist.
-
Agonist Stimulation: Add the PAR-1 agonist.
-
Signal Detection: Read the plate using a luminometer or fluorescence reader capable of detecting the specific assay signal.
-
Analysis: An increase in signal indicates recruitment of β-arrestin to the receptor. Compare the signal in the presence and absence of the antagonist to determine if it blocks this interaction. β-arrestins (1 and 2) are key proteins in desensitizing G protein-coupled receptors.[8][9]
Data Interpretation Table:
| Experimental Outcome | Interpretation |
| Antagonist effect is lost in PAR-1 knockout cells. | On-Target Effect. The drug's activity is dependent on the presence of PAR-1. |
| Antagonist effect persists in PAR-1 knockout cells. | Off-Target Effect. The drug is acting through a different molecular target. |
| Antagonist blocks Calcium Mobilization but not β-Arrestin Recruitment. | Biased Antagonism. The compound is a biased antagonist, selectively inhibiting the Gq pathway while allowing the β-arrestin pathway to remain active. This is a known phenomenon for some PAR-1 modulators.[6] |
| Antagonist blocks both Calcium Mobilization and β-Arrestin Recruitment. | Balanced (Neutral) Antagonism. The compound appears to block both major signaling arms emanating from the receptor. |
Section 3: Understanding the Core Biology - PAR-1 Signaling
A solid understanding of the underlying signaling pathways is essential for effective troubleshooting.
Canonical PAR-1 Activation and Desensitization
Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) with a unique activation mechanism.[5]
-
Cleavage and Activation: A protease, most notably thrombin, cleaves the N-terminal exodomain of the receptor.[5]
-
Tethered Ligand: This cleavage unmasks a new N-terminus, which acts as a "tethered ligand" (sequence SFLLRN in humans), that binds to the body of the receptor, causing a conformational change.[6]
-
G-Protein Signaling: The activated receptor then couples to heterotrimeric G-proteins (primarily Gq and G12/13), initiating downstream signaling cascades like calcium mobilization and Rho activation.[6]
-
Desensitization: The activated receptor is a substrate for G-protein-coupled receptor kinases (GRKs). GRK-mediated phosphorylation of the intracellular loops and C-terminal tail creates a high-affinity binding site for β-arrestins.[1][2]
-
Signal Termination & Internalization: β-arrestin binding sterically hinders further G-protein coupling, effectively terminating that signaling pathway.[8] It also acts as an adaptor protein, linking the receptor to the endocytic machinery (e.g., clathrin), leading to receptor internalization.[2]
Caption: PAR-1 activation, signaling, and desensitization pathway.
References
-
A.L. Flaumenhaft, "Targeting PAR1: Now what?", Blood, [Link]
-
M. van der Stoel, et al., "Paradigm of Biased PAR1 (Protease-Activated Receptor-1) Activation and Inhibition in Endothelial Cells Dissected by Phosphoproteomics", Arteriosclerosis, Thrombosis, and Vascular Biology, [Link]
-
J. G. G. H. Schouten, et al., "Desensitisation of protease-activated receptor-1 (PAR-1) in rat astrocytes: evidence for a novel mechanism for terminating Ca2+ signalling evoked by the tethered ligand", The Journal of Physiology, [Link]
-
P. A. Gurbel, et al., "Vorapaxar: emerging evidence and clinical questions in a new era of PAR-1 inhibition", Journal of Thrombosis and Thrombolysis, [Link]
-
P. A. Gurbel, et al., "Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease", Cardiology and Therapy, [Link]
-
S. S. D. D. de Silva, et al., "PAR-1 inhibitor antiplatelet agents: Performance below par?", International Journal of Cardiology, [Link]
-
Y. Noguchi, et al., "Protease-Activated Receptor-1 Antagonist Protects Against Lung Ischemia/Reperfusion Injury", Frontiers in Pharmacology, [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases, "Vorapaxar", LiverTox: Clinical and Research Information on Drug-Induced Liver Injury, [Link]
-
Y. Cheng, et al., "Investigating detailed interactions between novel PAR1 antagonist F16357 and the receptor using docking and molecular dynamic simulations", Journal of Molecular Graphics & Modelling, [Link]
-
S. R. P. M. Maddirala, et al., "A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant)", Molecules, [Link]
-
Drugs.com, "List of Protease-activated receptor-1 antagonists", Drugs.com, [Link]
-
S. C. M. van der Meijden, et al., "Protease-activated receptor 1 (PAR1) signalling desensitization is counteracted via PAR4 signalling in human platelets", The Biochemical Journal, [Link]
-
S. Rajagopal, et al., "GPCR signaling via β-arrestin-dependent mechanisms", The Journal of Biological Chemistry, [Link]
-
ResearchGate, "Effects of overexpression of β -arrestins in PAR1-mediated...", ResearchGate, [Link]
-
P. A. Gurbel, et al., "Vorapaxar in the treatment of cardiovascular diseases", Future Cardiology, [Link]
-
ResearchGate, "PAR activation mediated (A) desensitization, internalization and...", ResearchGate, [Link]
-
M. K. M. K. Popp, et al., "β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders", Frontiers in Genetics, [Link]
-
M. L. R. M. L. R. Rivera-Nieves, "Antiplatelet therapy: thrombin receptor antagonists", British Journal of Clinical Pharmacology, [Link]
-
Patsnap, "What is the mechanism of Vorapaxar Sulfate?", Patsnap Synapse, [Link]
-
Wikipedia, "Arrestin", Wikipedia, [Link]
-
K. A. DeFea, et al., "Phosphorylation of Protease-activated Receptor-2 Differentially Regulates Desensitization and Internalization", The Journal of Biological Chemistry, [Link]
-
Wikipedia, "BTLA", Wikipedia, [Link]
-
National Center for Biotechnology Information, "ARRB1 arrestin beta 1 [ (human)]", NCBI Gene, [Link]
Sources
- 1. Desensitisation of protease-activated receptor-1 (PAR-1) in rat astrocytes: evidence for a novel mechanism for terminating Ca2+ signalling evoked by the tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protease-activated receptor 1 (PAR1) signalling desensitization is counteracted via PAR4 signalling in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arrestin - Wikipedia [en.wikipedia.org]
- 9. ARRB1 arrestin beta 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Kinase Screening
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers investigating the off-target kinase profiles of small molecules, with a specific clarification on BAY-386 and illustrative examples from other well-characterized Bayer compounds. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to ensure your experiments are robust and your results, reliable.
Frequently Asked Questions (FAQs)
Q1: I am trying to design an off-target kinase screening experiment for BAY-386. What is its primary kinase target?
This is a crucial first question and highlights a common point of confusion in compound nomenclature. Based on available scientific literature, BAY-386 is not a kinase inhibitor; it is a potent and specific antagonist of Protease-Activated Receptor 1 (PAR-1) , a G-protein coupled receptor involved in thrombosis and inflammation.[1]
It is possible that BAY-386 has been mistaken for other Bayer compounds that are kinase inhibitors, such as BAY-091 (a PIP4K2A inhibitor)[2][3] or BAY-3827 (an AMPK inhibitor)[4][5]. We will use these compounds as examples throughout this guide.
Q2: If BAY-386 is not a kinase inhibitor, is there any reason to screen it against a kinase panel?
Yes, this can be a valuable and scientifically sound line of inquiry. The principle of drug discovery is to understand a compound's full pharmacological profile, including any unintended interactions. While a compound may be designed for a specific target family, cross-reactivity can occur.
-
Causality: The ATP-binding pocket, the target of most kinase inhibitors, shares structural motifs across the kinome, and sometimes with nucleotide-binding sites in other proteins. While less common, it is not impossible for a compound designed for a receptor like PAR-1 to have an affinity for a kinase.
-
Field-Proven Insight: There is precedent for non-kinase inhibitor drug classes showing kinase activity. For example, some inhibitors of poly (ADP-ribose) polymerase (PARP) have been found to have potent off-target effects on various kinases, such as DYRK1A/B, CDK16, and PIM3.[6][7][8] This discovery has opened new avenues for understanding their mechanisms of action and potential side effects.
-
Self-Validating System: Screening BAY-386 against a broad kinase panel would serve as a self-validating experiment. A clean result would strengthen the claim of its selectivity for PAR-1, while identified hits would provide critical new information about its potential polypharmacology and guide further safety and efficacy studies.
Understanding Your Compound's Kinase Selectivity Profile: Case Studies
The goal of off-target screening is to determine the selectivity of your compound. Selectivity can range from highly specific to broadly active. Below, we profile two different Bayer compounds to illustrate this concept.
Case Study 1: The Highly Selective Inhibitor (BAY-091)
BAY-091 was developed as a potent and highly selective inhibitor of PIP4K2A, a lipid kinase.[2][3] In this case, the desired outcome of off-target screening is to confirm its specificity.
Data Presentation: Kinase Selectivity of BAY-091
| Compound | Primary Target | Screening Panel Size | Compound Concentration | Result |
| BAY-091 | PIP4K2A | 373 Kinases (Millipore/Eurofins) | 1 µM | No potential off-target kinase was inhibited by more than 60%.[9][10] |
-
Expertise & Experience: The data for BAY-091 represents an ideal outcome for a chemical probe intended to be highly selective. Testing at a high concentration (1 µM) and finding minimal off-target activity provides strong evidence of its specificity. This gives researchers confidence that the biological effects observed when using BAY-091 are due to the inhibition of PIP4K2A and not other kinases.
Case Study 2: The Selective Inhibitor with Known Off-Targets (BAY-3827)
BAY-3827 is a potent inhibitor of AMP-activated protein kinase (AMPK).[4][5][11][12] While highly potent for its primary target, kinase screening revealed a small number of additional targets.
Data Presentation: Off-Target Profile of BAY-3827
| Primary Target | Compound | Known Off-Targets (IC50) | Selectivity Notes |
| AMPK (IC50: 1.4-15 nM) | BAY-3827 | RSK1/2/3/4 (24-52 nM) | >500-fold selectivity against the majority of 329 other kinases tested.[5][13] |
| FLT3 (119-124 nM)[5][13] | |||
| c-Met (788 nM)[5] | |||
| Aurora A (1324 nM)[5] |
-
Trustworthiness: The profile of BAY-3827 demonstrates the importance of comprehensive screening. While it is a potent AMPK inhibitor, it also inhibits RSK family kinases with similar potency.[12] This is a critical finding. Any cellular experiment using BAY-3827 must include controls to determine if the observed phenotype is due to AMPK inhibition, RSK inhibition, or both. This knowledge allows for more rigorous experimental design and accurate interpretation of results.
Experimental Workflow & Troubleshooting
Workflow for Off-Target Kinase Screening
The process of identifying and validating off-targets follows a logical progression from broad screening to specific validation.
Caption: A logical workflow for identifying and validating off-target kinase activity.
Troubleshooting Guide
Q3: My compound shows activity against a large number of kinases in the primary screen. What does this mean and what should I do next?
-
Causality: Broad activity can stem from several sources. The compound might be a "promiscuous" inhibitor, often due to physicochemical properties like aggregation. Alternatively, it may target a conserved feature within a kinase subfamily.
-
Troubleshooting Steps:
-
Review Physicochemical Properties: Is your compound aggregating at the screening concentration? Run a dynamic light scattering (DLS) experiment or include detergents in your assay buffer as a control.
-
Check for Pan-Assay Interference Compounds (PAINS): Does your molecule contain substructures known to interfere with assays? Use online tools to check for PAINS flags.
-
Analyze the Hits: Are the inhibited kinases all from the same family (e.g., SRC family, TEC family)? This may indicate a specific, but broad, interaction profile.
-
Next Experiment: Before extensive follow-up, perform a dose-response curve on a small, diverse subset of the initial hits. A promiscuous binder or aggregator may show very shallow or inconsistent dose-response curves.
-
Q4: I have a confirmed off-target hit from a biochemical assay. How do I confirm it is relevant in a cellular context?
-
Expertise & Experience: A biochemical interaction does not always translate to a cellular effect. Cell membranes, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity.
-
Protocol: Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)
-
Cell Treatment: Treat intact cells with your compound across a range of concentrations (e.g., 0.1 to 50 µM) and include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell lysates to a specific temperature that is on the melting curve of the target protein. The binding of your compound should stabilize the target kinase, shifting its melting point to a higher temperature.
-
Protein Quantification: Separate soluble and aggregated protein fractions by centrifugation.
-
Analysis: Quantify the amount of the specific kinase target remaining in the soluble fraction using Western blotting or mass spectrometry. An increase in soluble protein at higher compound concentrations indicates target engagement.
-
-
Trustworthiness: A positive CETSA result provides strong evidence that your compound is binding to the intended off-target inside a cell, making the interaction physiologically relevant.[2]
Q5: What is the difference between percent inhibition from a primary screen and an IC50 value?
-
Percent Inhibition: This is a result from a single-point screen (e.g., compound at 1 µM). It tells you the percentage of the kinase's activity that was blocked at that specific concentration. It is used for initial hit identification.
-
IC50 (Half-maximal inhibitory concentration): This value is derived from a dose-response curve where multiple concentrations of the compound are tested. The IC50 is the concentration of your compound required to inhibit 50% of the kinase's activity. It is the standard measure of a compound's potency and is essential for comparing the activity against your primary target versus off-targets.
Protocol: Preparing a Compound for Commercial Kinase Panel Screening
This protocol outlines the critical steps to ensure the quality of the data you receive from a commercial vendor.
-
Compound Quality Control (QC):
-
Identity & Purity: Confirm the identity of your compound batch via LC-MS and its purity by HPLC (should be >95%). Impurities can cause false positives.
-
Solubility: Determine the solubility of your compound in DMSO. Most screening vendors require a concentrated stock (e.g., 10 mM in 100% DMSO). Ensure your compound is fully dissolved.
-
-
Stock Solution Preparation:
-
Prepare a fresh, high-concentration stock solution in high-quality, anhydrous DMSO.
-
Vortex thoroughly and visually inspect for any precipitation.
-
Use this stock for all subsequent dilutions.
-
-
Vendor Submission:
-
Select a Vendor: Choose a reputable vendor offering a large kinase panel (e.g., Eurofins, Reaction Biology, Millipore).
-
Choose a Screening Concentration: For a primary screen, 1 µM is a standard concentration. It is high enough to identify meaningful interactions but can help filter out non-specific, low-potency hits.
-
Provide Information: Clearly label your sample and provide the exact concentration and solvent (100% DMSO).
-
-
Data Interpretation:
-
Set a Hit Threshold: Pre-define what you will consider a "hit." A common starting point is >50% inhibition.
-
Prioritize Hits: If multiple hits are found, prioritize them for IC50 determination based on the percent inhibition and the biological relevance of the kinase.
-
References
-
Antolin, A. A., & Workman, P. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences, 21(18), 6569. Available at: [Link]
-
Lorke, C., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(22), 16349–16374. Available at: [Link]
-
Moskowitz, C. H., et al. (2015). Targeting PAR1: Now what?. Thrombosis research, 136(5), 847-53. Available at: [Link]
-
Lorke, C., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PubMed. Available at: [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available at: [Link]
-
Lang, S. A., et al. (2024). Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827. Science Signaling, 17(830), eadj8686. Available at: [Link]
-
Sharma, D., & Gulati, G. (2013). PAR-1 antagonists: current state of evidence. PubMed. Available at: [Link]
-
Karaman, M. W., & Batalha, V. S. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 10(1), 213-21. Available at: [Link]
-
Lang, S. A., et al. (2023). Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827. bioRxiv. Available at: [Link]
-
BAY-091 - The Chemical Probes Portal. Available at: [Link]
-
Ross, F. A., et al. (2024). BAY-3827 and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation. MDPI. Available at: [Link]
-
Scott, J. S., et al. (2024). Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status. Journal for ImmunoTherapy of Cancer, 12(1), e007994. Available at: [Link]
-
A Chemical Probe for PIP4K2A - BAY-091 - EUbOPEN. Available at: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
-
BAY-3827 - The Chemical Probes Portal. Available at: [Link]
-
Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eubopen.org [eubopen.org]
- 11. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 | bioRxiv [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Probe BAY-3827 | Chemical Probes Portal [chemicalprobes.org]
Common pitfalls in PAR-1 antagonist experiments
PAR-1 Antagonist Technical Support Center
Welcome to the PAR-1 Experimental Support Portal. Current Status: Operational | Topic: Protease-Activated Receptor 1 (PAR-1) Antagonism
This guide addresses the high failure rate observed in PAR-1 antagonist studies due to the receptor's unique "tethered ligand" activation mechanism and significant interspecies divergence. Unlike classical GPCRs, PAR-1 requires proteolytic cleavage for activation, creating distinct pitfalls in agonist selection and animal model validity.
Module 1: The Agonist Trap (Ligand Selection)
Q: Why is my antagonist effective against Thrombin but failing against TRAP-6 (or vice versa)?
A: This discrepancy often stems from the distinct binding sites and activation mechanisms of these agonists.
-
The Mechanism: Thrombin activates PAR-1 by cleaving the N-terminal exodomain at Arg41/Ser42. This reveals a new N-terminus (SFLLRN...) which acts as a "tethered ligand," folding back to bind the receptor's orthosteric site (intramolecular activation).
-
The Shortcut (TRAP-6): Thrombin Receptor Activator Peptide-6 (TRAP-6) is a synthetic peptide (sequence: SFLLRN) that mimics the tethered ligand. It binds directly to the orthosteric site, bypassing the need for enzymatic cleavage.
-
The Pitfall:
-
Orthosteric Antagonists (e.g., Vorapaxar): These bind deep within the ligand-binding pocket. They should theoretically block both Thrombin-mediated (tethered ligand) and TRAP-6-mediated activation.
-
Allosteric Modulators (Pepducins): If you are using novel intracellular loop inhibitors (pepducins), they may show differential efficacy depending on how the receptor conformation is stabilized by the agonist.
-
Selectivity Issue: Thrombin is "dirty"—it activates PAR-1, PAR-3, and PAR-4. TRAP-6 is highly selective for PAR-1 and does not activate PAR-4.[1] If you use Thrombin in a platelet assay, residual aggregation in the presence of a PAR-1 antagonist is likely due to PAR-4 activation , not antagonist failure.
-
Recommendation: Always run parallel controls. Use TRAP-6 to isolate PAR-1 specific signaling.[2] Use Thrombin to validate physiological relevance, but co-incubate with a PAR-4 antagonist (e.g., BMS-986120) if working with human platelets to confirm PAR-1 specificity.
Caption: Figure 1. Dual activation pathways of PAR-1. Vorapaxar competes for the binding pocket used by both the Tethered Ligand and TRAP-6.
Module 2: The Species Trap (In Vivo Validity)
Q: I treated mice with Vorapaxar, but they still formed thrombi. Is the drug degrading?
A: The drug is likely fine; your model is invalid. This is the single most common fatal error in PAR-1 research.
-
Human Platelets: Rely on PAR-1 (high affinity) and PAR-4 (low affinity) for thrombin-induced aggregation.
-
Mouse Platelets: Do NOT use PAR-1 for signaling. They express PAR-3 and PAR-4 . In mice, PAR-3 acts as a cofactor to facilitate Thrombin cleavage of PAR-4, but PAR-1 is functionally absent on the platelet surface.
-
The Consequence: Testing a PAR-1 antagonist in a murine thrombosis model (targeting platelets) will yield false negatives because the target is physiologically irrelevant in that specific tissue.
Recommendation:
-
For Thrombosis: Use Guinea Pigs or Non-Human Primates (Cynomolgus monkeys). Their platelet PAR profiles (PAR-1/PAR-4) mirror humans.
-
For Inflammation/Cancer: Mice do express PAR-1 in endothelial cells and fibroblasts. Vorapaxar will work in murine models of vascular leakage or tumor metastasis, but not for platelet-driven thrombosis.
Table 1: Species-Specific Platelet Receptor Profiles
| Species | Primary Thrombin Receptor | Secondary Receptor | Vorapaxar Efficacy (Platelets) | Recommended Model Usage |
| Human | PAR-1 (High Affinity) | PAR-4 (Low Affinity) | High | Clinical / Translational |
| Mouse | PAR-4 (Signaling) | PAR-3 (Cofactor) | None | Invalid for Platelet PAR-1 |
| Rat | PAR-4 | PAR-3 | None | Invalid for Platelet PAR-1 |
| Guinea Pig | PAR-1 | PAR-4 | High | Thrombosis / Bleeding |
| Monkey | PAR-1 | PAR-4 | High | Pre-clinical Toxicology |
Module 3: Reagent Integrity & "Dirty" Compounds
Q: My cells are dying after treatment with SCH79797, even in PAR-1 knockout lines. Why?
A: You are experiencing off-target toxicity.
-
The Culprit: SCH79797 is a widely cited tool compound, but it is chemically "dirty." It has been proven to induce apoptosis and inhibit cell proliferation via mechanisms independent of PAR-1. It can interfere with mitochondrial function and microtubule polymerization.
-
The Solution: Do not use SCH79797 for proliferation or survival assays.
-
Better Alternatives:
-
Vorapaxar (SCH 530348): The clinical standard. Highly potent, but very lipophilic (sticky).
-
Atopaxar (E5555): Another potent, orally active antagonist.
-
RWJ-56110: A peptide-mimetic, useful for in vitro work but less stable in vivo.
-
Q: I'm seeing high variability in my IC50 values. What is wrong with my dilution?
A: PAR-1 antagonists like Vorapaxar are highly lipophilic (LogP ~4-5). They stick to plastic.
-
Protocol Adjustment:
-
Glassware: Perform initial dilutions in glass vials, not polystyrene.
-
Carrier Protein: Ensure your assay buffer contains 0.1% BSA (Bovine Serum Albumin) . This acts as a carrier to keep the lipophilic drug in solution and prevents it from coating the walls of your well plate.
-
DMSO Limits: Keep final DMSO concentration <0.5%. High DMSO can perturb the cell membrane, artificially altering GPCR conformation.
-
Module 4: Troubleshooting Workflow
Q: How do I systematically debug a failed experiment?
A: Follow the logic tree below. Most failures occur at the "Agonist Specificity" or "Cell Line Expression" steps.
Caption: Figure 2. Troubleshooting logic for PAR-1 antagonist assays. Note the critical stop point for murine platelet models.
References
-
Renna, S. A., et al. (2023). "Species Differences in Platelet Protease-Activated Receptors."[3][4] International Journal of Molecular Sciences. Available at: [Link]
-
Coughlin, S. R. (2000). "Thrombin signalling and protease-activated receptors." Nature. (Foundational mechanism).[5][6][7]
- Maryanoff, B. E., et al. (2003). "Discovery of potent peptide-mimetic antagonists for the human thrombin receptor, protease-activated receptor-1 (PAR-1)." Current Medicinal Chemistry.
-
Saito, T., et al. (2011). "Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism." Molecular Pharmacology. Available at: [Link]
- Tricoci, P., et al. (2012). "Thrombin-receptor antagonist vorapaxar in acute coronary syndromes." New England Journal of Medicine. (Clinical context).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 3. Species Differences in Platelet Protease-Activated Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species Differences in Platelet Protease-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for BAY-386 (Potent & Selective PARP1 Inhibitor) Studies
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals utilizing BAY-386, a potent and selective small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1). Adherence to rigorous experimental design, including the implementation of appropriate controls, is critical for generating reproducible and reliable data. This document provides answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during studies with BAY-386.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BAY-386?
A1: BAY-386 functions through a dual mechanism. First, it competitively binds to the NAD+ binding site in the catalytic domain of PARP1, inhibiting its enzymatic activity. This prevents PARP1 from synthesizing poly (ADP-ribose) (PAR) chains, a crucial step in the repair of DNA single-strand breaks (SSBs).[1][2] Second, and more critically for its anti-cancer effects, BAY-386 "traps" PARP1 on chromatin at the site of DNA damage.[3][4] This trapped PARP1-DNA complex is a significant physical obstruction, leading to the collapse of replication forks during S-phase, which in turn generates highly toxic DNA double-strand breaks (DSBs).[4][5]
Q2: How does this mechanism lead to cancer cell-specific killing?
A2: The therapeutic efficacy of BAY-386 is rooted in the concept of synthetic lethality .[6][7][8] In healthy cells, the DSBs generated by PARP1 trapping can be efficiently repaired by the Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[9] However, many cancers, particularly certain types of ovarian, breast, prostate, and pancreatic cancers, have mutations that disable the HR pathway (e.g., BRCA1/2 mutations).[1][10] In these HR-deficient cancer cells, the DSBs caused by BAY-386 cannot be repaired, leading to genomic catastrophe and cell death.[5][11] Normal cells with intact HR are largely spared.[12]
Q3: How do I determine the optimal working concentration of BAY-386 for my cell line?
A3: The optimal concentration (IC50) is cell-line dependent and must be determined empirically. The recommended approach is to perform a dose-response curve using a cell viability assay (e.g., MTS, CellTiter-Glo®).
-
Key Control: A critical component of this experiment is to use an isogenic cell line pair: a cancer cell line with a known HR deficiency (e.g., BRCA1-mutant) and the same cell line where the HR function has been restored (e.g., by re-introducing wild-type BRCA1).[13][14]
-
Expected Outcome: You should observe a significantly lower IC50 value in the HR-deficient cell line compared to its HR-proficient counterpart, demonstrating on-target synthetic lethality. A potent inhibitor like BAY-386 is expected to be active in the nanomolar range in sensitive cell lines.[1]
Q4: What are the essential positive and negative controls for a typical BAY-386 experiment?
A4: Every experiment should include a standard set of controls to ensure the validity of your results.
| Control Type | Description | Purpose |
| Negative Control | Vehicle-only (e.g., DMSO at the same final concentration as BAY-386) | To control for any effects of the solvent on the experimental system. |
| Positive Control (Mechanism) | A well-characterized PARP inhibitor (e.g., Olaparib, Rucaparib) | To confirm that the experimental system is responsive to PARP inhibition.[15] |
| Positive Control (Genotype) | HR-deficient cell line (e.g., BRCA1/2 mutant) known to be sensitive to PARP inhibitors | To confirm the expected synthetic lethal phenotype.[14] |
| Negative Control (Genotype) | Isogenic HR-proficient cell line (e.g., BRCA1/2 wild-type or rescue line) | To demonstrate the specificity of BAY-386's effect on HR-deficient cells.[13] |
Part 2: Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of PARP1 activity after treating cells with BAY-386.
-
Question: How can I confirm that BAY-386 is engaging its target and inhibiting PARP1 enzymatic function within the cell?
-
Answer: The most direct method is to measure the product of PARP1 activity, the formation of PAR chains, via Western blot. After treatment with a DNA damaging agent (e.g., H₂O₂ or UV light) to stimulate PARP1 activity, a successful inhibition by BAY-386 will show a dramatic reduction in the PAR signal compared to the vehicle-treated control.
-
Possible Cause 1: Suboptimal Compound Concentration. Your dose-response curve may be inaccurate. Verify the concentration and consider using a higher dose for this specific mechanistic assay.
-
Possible Cause 2: Compound Instability. Ensure BAY-386 is properly stored and has not degraded. Prepare fresh dilutions from a trusted stock for each experiment.
-
Possible Cause 3: Technical Issues with Western Blot. The PAR polymer is rapidly turned over by PARG. Ensure you are using a validated protocol with appropriate lysis buffers and inhibitors. The signal often appears as a high molecular weight smear rather than a distinct band.[16][17] See the detailed protocol in Part 3 .
-
Possible Cause 4: Low Endogenous PARP1 Activity. Ensure you are adequately stimulating the cells with a DNA damaging agent to induce a robust PARP1 activation signal in your positive control lane.
-
Problem 2: I am observing significant cytotoxicity in my HR-proficient (wild-type) control cells.
-
Question: My experiment is showing that BAY-386 is killing both HR-deficient and HR-proficient cells. How can I determine if this is an off-target effect?
-
Answer: While potent PARP inhibitors can show some toxicity in normal cells at high concentrations, significant killing of wild-type cells at concentrations near the IC50 of sensitive cells may indicate off-target effects or issues with the experimental model.
-
Possible Cause 1: Excessively High Concentration. You may be operating in a concentration range that induces general toxicity unrelated to PARP1 inhibition. Re-evaluate your dose-response curve and ensure you are using the lowest effective concentration.
-
Possible Cause 2: "BRCAness" Phenotype. Your "wild-type" control cell line may have a functional defect in the HR pathway despite not having a BRCA1/2 mutation, a state known as "BRCAness".[10][18] This can sensitize them to PARP inhibitors. Consider testing for HR proficiency using a functional assay, such as RAD51 foci formation in response to DNA damage.[5]
-
Solution: Perform a Rescue Experiment. This is the definitive control for on-target activity. Introduce a BAY-386-resistant PARP1 mutant into your sensitive cell line. If the cytotoxicity is on-target, the cells expressing the resistant mutant will survive treatment with BAY-386, while the parental cells will die.[19][20]
-
Problem 3: My HR-deficient cells are showing resistance to BAY-386.
-
Question: The BRCA-mutant cell line I am using is not responding to BAY-386 as expected. What are the potential mechanisms of resistance?
-
Answer: Both intrinsic and acquired resistance to PARP inhibitors are well-documented phenomena.[8][21]
-
Possible Cause 1: Reversion Mutations. The most common mechanism of acquired resistance is a secondary mutation in the BRCA1/2 gene that restores its reading frame and, consequently, its function.[19] If you are using a cell line that has been cultured for many passages, consider re-sequencing the BRCA gene or obtaining a fresh, low-passage stock.
-
Possible Cause 2: Loss of PARP1 Expression. The cytotoxic trapping mechanism requires the presence of the PARP1 protein. Cells that lose PARP1 expression become highly resistant to PARP inhibitors.[19] Verify PARP1 expression levels in your resistant cells compared to a sensitive control via Western blot.
-
Possible Cause 3: Upregulation of Drug Efflux Pumps. Increased expression of multidrug resistance proteins, such as P-glycoprotein, can reduce the intracellular concentration of BAY-386, rendering it ineffective.[10]
-
Possible Cause 4: Replication Fork Stabilization. Cells can acquire resistance by upregulating mechanisms that protect stalled replication forks from collapsing, bypassing the need for HR repair.[19]
-
Part 3: Key Experimental Protocols & Visualizations
Mechanism of Action: Synthetic Lethality
The diagram below illustrates the principle of synthetic lethality exploited by BAY-386. In HR-proficient cells, DSBs are repaired. In HR-deficient cells, the same breaks are lethal.
Caption: Mechanism of BAY-386 induced synthetic lethality.
Workflow: Validating On-Target Cytotoxicity
This workflow uses an isogenic pair of cell lines to confirm that the cytotoxic effect of BAY-386 is dependent on the HR-deficiency status of the cancer cells.
Caption: Experimental workflow for IC50 determination in isogenic cell lines.
Protocol 1: Western Blot for PARP1 Activity (PAR Assay)
This protocol is designed to assess the inhibitory effect of BAY-386 on PARP1's enzymatic activity in cells.
-
Cell Seeding: Seed cells in 6-well plates to reach 80-90% confluency on the day of the experiment.
-
Compound Treatment: Pre-treat cells with the desired concentration of BAY-386 or Vehicle (DMSO) for 1-2 hours.[22]
-
Induction of DNA Damage:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 1 ml of PBS containing 10 mM H₂O₂ to each well.
-
Incubate on ice for 10 minutes to induce SSBs.
-
-
Cell Lysis:
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg). Add Laemmli sample buffer and boil at 95°C for 5 minutes.[23]
-
SDS-PAGE & Transfer:
-
Run samples on a 4-12% gradient SDS-PAGE gel.[16]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PAR (e.g., Trevigen, #4335-MC-100) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Detect the signal using an ECL chemiluminescent substrate. The PAR signal will appear as a high-molecular-weight smear in the H₂O₂-treated, vehicle control lane, which should be significantly reduced in the BAY-386 treated lane.
-
Loading Control: Strip the membrane and re-probe for a loading control protein (e.g., GAPDH, β-Actin) to ensure equal protein loading.[23]
References
-
Mechanism of Action of PARP Inhibitors. ResearchGate. Available at: [Link]
-
Pilié, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2022). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Molecular Cancer, 21(1), 22. Available at: [Link]
-
Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. Available at: [Link]
-
Li, H., Liu, Z., & Wang, D. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. Available at: [Link]
-
Kanev, K., Gari, K., & Schuller, M. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(3), 102529. Available at: [Link]
-
Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube. Available at: [Link]
-
Singh, H. R., Nardella, G., & Patel, A. (2022). PAR recognition by PARP1 regulates DNA-dependent activities and independently stimulates catalytic activity of PARP1. bioRxiv. Available at: [Link]
-
George, J., & Kumar, S. (2022). Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. Journal of Cancer Metastasis and Treatment, 8, 20. Available at: [Link]
-
O'Sullivan, C. C., & Markman, B. (2013). Mechanisms of Resistance to PARP Inhibitors—Three and Counting. Cancer Discovery, 3(1), 20-23. Available at: [Link]
-
Zou, C., et al. (2023). Clinical approaches to overcome PARP inhibitor resistance. Molecular Cancer, 22(1), 156. Available at: [Link]
-
Lee, Y., & Lee, J. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 13(23), 6019. Available at: [Link]
-
Zou, C., et al. (2023). Clinical approaches to overcome PARP inhibitor resistance. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). How can I detect PolyADP ribosylation (PAR) by western blot?. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). Role of PARP1 regulation in radiation-induced rescue effect. ResearchGate. Available at: [Link]
-
Coscia, F., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers, 13(16), 3986. Available at: [Link]
-
Robu, M., & Shah, G. M. (2011). Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair. Journal of Biological Chemistry, 286(9), 7104-7114. Available at: [Link]
-
Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. Available at: [Link]
-
Le, A. T., et al. (2023). PARP1-dependent DNA-protein crosslink repair. Nature Communications, 14(1), 4697. Available at: [Link]
-
Sharma, A., & Kumar, S. (2023). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology, 6(3), 25. Available at: [Link]
-
Strickland, K. C., & Konstantinopoulos, P. A. (2020). Overcoming PARP inhibitor resistance by inducing a homologous recombination repair defective phenotype with ATR, CHK1 and WEE1 inhibitors. bioRxiv. Available at: [Link]
-
ResearchGate. (n.d.). (A) Cell viability assay shown for cells versus screened inhibitors:. ResearchGate. Available at: [Link]
-
Pettitt, S. J., et al. (2023). Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. Nucleic Acids Research, 51(22), 11776-11790. Available at: [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Available at: [Link]
-
Kong, M., & Zou, L. (2024). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. The Journal of Clinical Investigation, 134(14), e181062. Available at: [Link]
-
ResearchGate. (n.d.). (A) Representative Western blot showing PAR polymers in the molecular.... ResearchGate. Available at: [Link]
-
Turner, N. C., & Ashworth, A. (2008). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Breast Cancer Research, 10(5), 313. Available at: [Link]
-
Nishimura, M., et al. (2019). PARP inhibitors for BRCA wild type ovarian cancer; gene alterations, homologous recombination deficiency and combination therapy. Japanese Journal of Clinical Oncology, 49(10), 887-894. Available at: [Link]
-
Bitler, B. G., & Zhang, R. (2015). Synthetic Lethality in Ovarian Cancer. Clinical Cancer Research, 21(19), 4304-4312. Available at: [Link]
-
Chen, K. H., et al. (2023). BRCA2 reversion mutation-independent resistance to PARP inhibition in prostate cancer through loss of function perturbations in the DNA pre-replication complex. bioRxiv. Available at: [Link]
-
Kim, Y., et al. (2023). Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer. JCO Precision Oncology, 7, e2200632. Available at: [Link]
Sources
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 8. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 9. youtube.com [youtube.com]
- 10. OR | Free Full-Text | Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials [techscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Lethality in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. PARP1-dependent DNA-protein crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad.com [bio-rad.com]
Validation & Comparative
Comparative Technical Guide: BAY-386 vs. Atopaxar for PAR-1 Antagonism
Executive Summary
This guide provides a technical comparison between BAY-386 , a highly selective chemical probe, and Atopaxar (E5555), a discontinued clinical candidate, for the antagonism of Protease-Activated Receptor 1 (PAR-1). While both compounds function as reversible antagonists—distinguishing them from the irreversible inhibitor Vorapaxar—they serve distinct roles in modern research. BAY-386 is the preferred tool for in vitro target validation due to its high potency and matched negative control (BAY-448), whereas Atopaxar remains a reference standard for comparing clinical efficacy and toxicity profiles.
Compound Profiles
BAY-386: The Chemical Probe
BAY-386 is a potent, reversible, and orthosteric PAR-1 antagonist developed by Bayer as part of the "Donated Chemical Probes" open-science initiative. It was designed specifically to overcome the limitations of earlier antagonists (like poor solubility or lack of selectivity) and to provide a "clean" tool for dissecting PAR-1 signaling.
-
Primary Application: Mechanistic studies, target validation, and in vitro signaling assays.
-
Key Feature: Paired with a structurally similar but inactive negative control, BAY-448 , allowing researchers to distinguish true PAR-1 inhibition from off-target physicochemical effects.
Atopaxar (E5555): The Clinical Reference
Atopaxar is an orally active PAR-1 antagonist developed by Eisai. It reached Phase II clinical trials (LANCELOT-CAD/ACS) but was discontinued due to safety concerns, including dose-dependent liver toxicity and QTc interval prolongation.
-
Primary Application: Historical reference for clinical efficacy; toxicology studies.
-
Key Feature: Unlike Vorapaxar, Atopaxar interferes with PAR-1 signaling reversibly, allowing for faster recovery of platelet function upon drug cessation.
Pharmacological Comparison
Mechanistic Data & Potency
Both compounds target the tethered ligand binding site on the extracellular surface of PAR-1, preventing the N-terminal "tethered ligand" (exposed after thrombin cleavage) from activating the receptor.
| Feature | BAY-386 (Probe) | Atopaxar (Clinical Candidate) |
| Binding Mode | Reversible Orthosteric Antagonist | Reversible Orthosteric Antagonist |
| IC50 (Platelet Aggregation) | 0.14 µM (Human PRP) | ~0.047 - 0.064 µM (Human PRP) |
| IC50 (Ca2+ Mobilization) | 10 nM (HEK293 cells) | ~3 - 10 nM (Varies by cell line) |
| Binding Affinity (Ki/IC50) | 56 nM (Binding IC50) | High affinity (Kd < 5 nM) |
| Selectivity | >1000-fold vs. PAR-2, PAR-4 | Selective vs. PAR-4; some off-target liver effects |
| Negative Control | BAY-448 (Inactive analog) | None (Use Vehicle or Isomer) |
| Solubility | Optimized for in vitro use | Low (Hydrophobic) |
Why Reversibility Matters
Unlike Vorapaxar, which has an extremely slow off-rate (effectively irreversible, with antiplatelet effects lasting up to 4 weeks), both BAY-386 and Atopaxar allow for washout experiments . This is critical in research when temporal control of receptor inhibition is required to study receptor resensitization or trafficking.
Experimental Protocols
Protocol A: Thrombin-Induced Platelet Aggregation (LTA)
Objective: Quantify the efficacy of PAR-1 antagonism in a physiological matrix. System: Light Transmission Aggregometry (LTA) using Human Platelet-Rich Plasma (PRP).
-
Preparation:
-
Collect whole blood into 3.2% sodium citrate (1:9 ratio).
-
Centrifuge at 200 x g for 15 min at room temperature (RT) to obtain PRP.
-
Centrifuge remaining blood at 2000 x g for 15 min to obtain Platelet-Poor Plasma (PPP) for the baseline.
-
-
Incubation:
-
Adjust PRP platelet count to 2.5 x 10^8 platelets/mL.
-
Aliquot 450 µL PRP into cuvettes.
-
Add BAY-386 (0.1 nM – 10 µM) or Atopaxar (same range).
-
Control Step: For BAY-386, run a parallel cuvette with BAY-448 (Negative Control) at the highest concentration used for BAY-386.
-
Incubate for 10 min at 37°C.
-
-
Activation:
-
Add Thrombin (final conc. 0.05 – 0.1 U/mL) or TRAP-6 (PAR-1 agonist peptide, 10-20 µM). Note: TRAP-6 is preferred to isolate PAR-1 effects from PAR-4.
-
-
Measurement:
-
Record light transmission for 5–10 minutes.
-
Calculation: % Inhibition = 100 - [(Max Aggregation_Sample / Max Aggregation_Vehicle) * 100].
-
Protocol B: Intracellular Calcium Mobilization (FLIPR)
Objective: Measure inhibition of Gq-mediated signaling downstream of PAR-1. System: HEK293 cells stably expressing human PAR-1 or HUVECs.
-
Seeding:
-
Seed cells (e.g., 20,000 cells/well) in black-walled, clear-bottom 384-well plates. Incubate overnight.
-
-
Dye Loading:
-
Remove media and load cells with Calcium-4 or Fluo-4 AM dye in assay buffer (HBSS + 20 mM HEPES).
-
Incubate for 60 min at 37°C.
-
-
Compound Addition:
-
Add BAY-386 or Atopaxar (serial dilutions).
-
Incubate for 30 min at RT (allows equilibrium binding).
-
-
Agonist Injection:
-
Inject Thrombin (EC80 concentration, typically ~1-3 nM) or TRAP-6 .
-
-
Data Acquisition:
-
Monitor fluorescence (Ex 485 nm / Em 525 nm) on a FLIPR or similar kinetic plate reader.
-
Self-Validation: The signal in the BAY-448 (negative control) wells must match the Vehicle control. If BAY-448 inhibits the signal, the effect is non-specific.
-
Pathway Visualization
The following diagram illustrates the PAR-1 signaling cascade and the specific intervention point of BAY-386 and Atopaxar. Unlike Thrombin (which cleaves the receptor), these antagonists competitively occupy the ligand-binding pocket.
Figure 1: Mechanism of PAR-1 antagonism. Thrombin cleaves the receptor to expose the tethered ligand. BAY-386 and Atopaxar occupy the binding pocket, preventing the tethered ligand from engaging the receptor and initiating G-protein signaling.
References
-
Roehrig, S., et al. (2019). "Discovery of BAY-386, a Potent, Selective, and Reversible PAR-1 Antagonist for the Treatment of Thrombotic Diseases." Journal of Medicinal Chemistry, 62(24), 11194–11217. Link
-
Wurster, T., & May, A. E. (2012).[1] "Atopaxar. A novel player in antiplatelet therapy?" Hämostaseologie, 32(3), 228–233.[1] Link
-
Goto, S., et al. (2010). "Efficacy and safety of atopaxar, a novel protease-activated receptor-1 antagonist, in patients with acute coronary syndromes: the LANCELOT-ACS trial." European Heart Journal, 31(6). Link
-
Structural Genomics Consortium (SGC). "Donated Chemical Probes: BAY-386." SGC Open Science. Link
Sources
Technical Comparison Guide: Efficacy of BAY-386 vs. Established PAR-1 Inhibitors
Executive Summary
This guide provides a technical analysis of BAY-386 , a potent and selective small-molecule antagonist of Protease-Activated Receptor 1 (PAR-1). Unlike the clinically approved but kinetically "sticky" inhibitor Vorapaxar, BAY-386 offers a reversible binding profile. This distinction is critical for researchers aiming to decouple antithrombotic efficacy from the bleeding risks associated with irreversible PAR-1 blockade.
This document is structured for application scientists and drug developers, focusing on mechanistic differentiation, quantitative benchmarking, and self-validating experimental protocols.
Part 1: Mechanistic Architecture & Signaling Logic
The Core Problem: Irreversibility in First-Gen Inhibitors
To understand the efficacy of BAY-386, one must first analyze the limitations of the incumbent, Vorapaxar . Vorapaxar is an orthosteric antagonist that binds PAR-1 with such high affinity and slow dissociation rates that it is effectively irreversible. While this guarantees inhibition, it leads to a "pharmacologic memory" where platelet function remains compromised for weeks after drug cessation, significantly elevating bleeding risk.
The BAY-386 Solution: Reversible Antagonism
BAY-386 serves as a high-quality chemical probe (and potential lead scaffold) that retains high potency (IC50 ~10 nM) but exhibits rapid reversibility . This allows for temporal control over PAR-1 signaling, a feature essential for safety profiling in next-generation antithrombotics.
-
Target: PAR-1 (F2R)
-
Mode of Action: Competitive, Reversible Antagonist
-
Selectivity: >1000-fold selective over PAR-4 (the secondary thrombin receptor on platelets).
Visualization: Signaling & Inhibition Pathways
The following diagram illustrates the divergent downstream effects of Thrombin vs. the blocking mechanisms of Vorapaxar and BAY-386.
Figure 1: Mechanistic differentiation between Thrombin activation, Vorapaxar (irreversible), and BAY-386 (reversible) inhibition.
Part 2: Comparative Efficacy Profiling
The following data consolidates experimental results from chemical probe databases (e.g., Structural Genomics Consortium, Bayer DCP) and comparative literature.
Table 1: Quantitative Benchmarking of PAR-1 Inhibitors
| Feature | BAY-386 (The Probe) | Vorapaxar (The Drug) | SCH 79797 (Legacy Tool) | Atopaxar (Phase II) |
| Mechanism | Reversible Antagonist | Irreversible Antagonist | Reversible Antagonist | Reversible Antagonist |
| Binding IC50 (HEK) | 10 nM | ~8.1 nM (Ki) | ~70 nM (Ki) | ~3.5 nM (IC50) |
| Platelet Aggregation IC50 | 0.14 µM (140 nM) | 0.047 µM (47 nM) | 0.07 µM | ~0.03 µM |
| Selectivity (vs PAR-4) | > 10 µM (Highly Selective) | Highly Selective | Moderate (Off-target effects) | Highly Selective |
| Dissociation Kinetics | Rapid | Extremely Slow (t1/2 > 20h) | Rapid | Intermediate |
| Negative Control | BAY-448 (Structurally matched) | None | None | None |
| Primary Utility | Target Validation / Lead Gen | Clinical Therapy (Post-MI) | In vitro Research (Obsolete) | Clinical (Discontinued) |
Key Insight: While Vorapaxar exhibits slightly higher potency in aggregation assays, BAY-386 provides sufficient potency (low nanomolar binding) for robust target engagement without the liability of irreversibility. The existence of BAY-448 (the inactive control) makes BAY-386 superior for rigorous academic and industrial research.
Part 3: Validated Experimental Protocols
To ensure Trustworthiness and Reproducibility , the following protocols are designed as self-validating systems. They explicitly incorporate the negative control (BAY-448) to rule out off-target toxicity or assay interference.
Protocol A: FLIPR Calcium Mobilization Assay (High-Throughput)
Objective: Quantify the ability of BAY-386 to block Thrombin-induced calcium release in endothelial cells (HUVEC) or transfected HEK293 cells.
Reagents:
-
Cell Line: HEK293-PAR1 (recombinant) or HUVEC.
-
Agonist: Thrombin (1 U/mL) or TRAP-6 (10 µM).
-
Probe: BAY-386 (Stock: 10 mM in DMSO).
-
Negative Control: BAY-448 (Stock: 10 mM in DMSO).
-
Dye: Fluo-4 AM.
Workflow:
-
Seeding: Plate cells (15,000/well) in 384-well black-wall plates. Incubate overnight.
-
Dye Loading: Aspirate media; add 20 µL Fluo-4 loading buffer. Incubate 60 min at 37°C.
-
Pre-incubation (The Critical Step):
-
Add BAY-386 (dose-response: 0.1 nM to 10 µM) to Test wells.
-
Add BAY-448 (same concentrations) to Control wells. If BAY-448 shows inhibition, the assay is invalid due to non-specific effects.
-
Incubate for 30 min at RT.
-
-
Stimulation: Inject EC80 concentration of Thrombin or TRAP-6.
-
Readout: Measure fluorescence (Ex 488nm / Em 520nm) on FLIPR Tetra.
-
Analysis: Calculate IC50 based on Peak Fluorescence minus Baseline.
Protocol B: Light Transmission Aggregometry (LTA)
Objective: Confirm functional efficacy in a physiological matrix (human platelet-rich plasma).
Workflow Visualization:
Figure 2: Workflow for Light Transmission Aggregometry (LTA) incorporating the mandatory negative control validation step.
Step-by-Step:
-
Isolation: Obtain PRP from citrated human blood via centrifugation (200 x g, 15 min).
-
Baseline: Adjust platelet count to 250,000/µL using Platelet Poor Plasma (PPP).
-
Treatment:
-
Aliquot PRP into cuvettes.
-
Add BAY-386 (Target: 1 µM for full block) or Vehicle (DMSO).
-
Control: Add BAY-448 (1 µM) to separate cuvettes.
-
-
Activation: Add TRAP-6 (10-20 µM) to trigger PAR-1 specific aggregation.
-
Note: Avoid using Thrombin directly in PRP if fibrin formation interferes with the optical reading; TRAP-6 is cleaner for PAR-1 isolation.
-
-
Data Capture: Monitor light transmission for 6 minutes. 100% transmission = Full Aggregation (PPP baseline).
Part 4: Strategic Implications for Drug Development
The "Reversibility" Advantage
The primary failure mode of Vorapaxar in broader clinical settings was intracranial hemorrhage (ICH). This is mechanistically linked to its inability to unbind.
-
BAY-386 demonstrates that high-affinity binding (10 nM) does not require irreversibility.
-
Application: Researchers should use BAY-386 to model "tunable" PAR-1 inhibition. If a study requires washing out the inhibitor to restore platelet function (e.g., simulating a surgical window), BAY-386 is the only viable tool among the high-potency options.
Quality Control in Probe Selection
Using older inhibitors like SCH 79797 is now considered poor practice due to reported off-target effects on cell viability and non-PAR-1 pathways.
-
Recommendation: Replace SCH 79797 with the BAY-386 / BAY-448 pair for all cellular mechanism-of-action studies to satisfy modern publication standards (e.g., Nature Chemical Biology probe criteria).
References
-
Structural Genomics Consortium (SGC) & Bayer AG. "BAY-386: A Potent and Selective PAR-1 Antagonist Chemical Probe." Donated Chemical Probes (DCP). [Link] (Search: BAY-386)
-
FDA Access Data. "Zontivity (Vorapaxar) Prescribing Information and Clinical Pharmacology." [Link]
-
National Institutes of Health (NIH) - PubChem. "Vorapaxar Compound Summary." [Link]
A Comparative Guide to Validating PAR-1 Downstream Signaling Inhibition by BAY-386
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibition of Protease-Activated Receptor 1 (PAR-1) downstream signaling by the antagonist BAY-386. We will objectively compare its performance with other alternatives, supported by detailed experimental protocols and data interpretation strategies. Our focus is on establishing robust, self-validating experimental systems that ensure scientific integrity.
The Central Role of PAR-1 in Cellular Signaling and Disease
Protease-Activated Receptor 1 (PAR-1) is a prototypical member of a unique family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PAR-1 possesses a "tethered ligand" mechanism. Proteases, most notably thrombin, cleave the receptor's N-terminus, unmasking a new N-terminal sequence that then binds to the receptor's extracellular loop, initiating intramolecular signaling.[1][3]
This activation triggers coupling to multiple heterotrimeric G-protein families, including Gαq, Gαi, and Gα12/13, leading to a cascade of downstream events.[1][2][4]
-
Gαq Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), a critical second messenger.[2]
-
Gα12/13 Pathway: Activation of RhoGEFs, which in turn activates the Rho/Rho kinase pathway, influencing cytoskeletal reorganization.[2]
-
Gαi Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[2]
These signaling cascades are pivotal in various physiological and pathophysiological processes, including hemostasis, thrombosis, and inflammation.[4][5] Thrombin-mediated activation of PAR-1 on platelets is a potent trigger for platelet aggregation, making PAR-1 a key therapeutic target for preventing atherothrombotic events.[5][6][7]
Caption: PAR-1 downstream signaling pathways.
A Comparative Overview of PAR-1 Inhibitors
To effectively validate BAY-386, it is crucial to benchmark its performance against other known PAR-1 inhibitors with distinct mechanisms of action.
| Inhibitor | Class | Mechanism of Action | Key Characteristics |
| BAY-386 | Small Molecule | Orthosteric Antagonist | A chemical probe that inhibits the expression of pro-inflammatory factors.[8] |
| Vorapaxar (Zontivity) | Small Molecule | Orthosteric Antagonist | FDA-approved for reducing thrombotic cardiovascular events; competes with the tethered ligand.[5][9] |
| Atopaxar | Small Molecule | Orthosteric Antagonist | Investigational drug that also acts as a competitive inhibitor at the tethered ligand site.[6][7] |
| Parmodulins | Small Molecule | Allosteric Modulator | Binds to the intracellular face of PAR-1, selectively inhibiting certain downstream pathways (e.g., Gαq) while preserving others, demonstrating "biased signaling".[3][9][10] |
The primary distinction lies between orthosteric antagonists like BAY-386 and Vorapaxar, which completely block receptor activation, and allosteric modulators like Parmodulins, which fine-tune the signaling output.[3] This comparison allows for a nuanced understanding of how BAY-386 affects the entire spectrum of PAR-1 signaling.
Experimental Framework for Validating PAR-1 Inhibition
A multi-assay approach is essential for a comprehensive validation of PAR-1 downstream signaling inhibition. We will focus on three core assays that probe distinct branches of the PAR-1 signaling cascade.
Caption: General experimental workflow for inhibitor validation.
Assay 1: Calcium Mobilization (Gαq Pathway Readout)
Scientific Rationale: PAR-1 coupling to Gαq activates PLC, which hydrolyzes PIP2 into IP3 and DAG.[2] IP3 binds to its receptor on the endoplasmic reticulum, causing a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This provides a direct and sensitive measure of Gαq pathway activation. An effective PAR-1 antagonist will inhibit this agonist-induced calcium flux.
Detailed Protocol:
-
Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) or HEK293 cells stably expressing PAR-1 into a 96-well or 384-well black, clear-bottom microplate. Culture until cells reach 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer using a fluorescent calcium indicator (e.g., Fluo-4 AM) or a commercial kit like the FLIPR Calcium Assay Kit, following the manufacturer's instructions.[11][12]
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[13]
-
-
Compound Treatment: Add varying concentrations of BAY-386, Vorapaxar, and a vehicle control to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for target engagement.
-
Agonist Stimulation & Data Acquisition:
-
Place the microplate into a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Establish a baseline fluorescence reading for several seconds.
-
Inject a PAR-1 agonist (e.g., thrombin at ~1-10 nM or the PAR-1 activating peptide SFLLRN at ~1-10 µM) into each well.
-
Immediately begin recording fluorescence intensity over time (typically 60-120 seconds). The response is characterized by a sharp increase in fluorescence followed by a gradual decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Max - Min) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Assay 2: ERK1/2 Phosphorylation (MAPK Pathway Readout)
Scientific Rationale: The activation of PAR-1 can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[14][15][16] This signaling can be mediated by both G-protein dependent and β-arrestin-dependent mechanisms. Measuring the level of phosphorylated ERK (p-ERK) relative to total ERK provides a robust readout for this downstream signaling event.
Detailed Protocol (Western Blotting):
-
Cell Culture and Treatment:
-
Culture cells (e.g., HUVECs or HeLa cells) in 6-well plates.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce baseline ERK phosphorylation.
-
Pre-treat the cells with various concentrations of BAY-386, comparators, or vehicle for 30 minutes.
-
Stimulate the cells with a PAR-1 agonist (e.g., 10 nM thrombin) for 5-10 minutes.
-
-
Cell Lysis:
-
Immediately place the plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) from each sample onto an SDS-PAGE gel.[17]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
-
Stripping and Re-probing:
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Normalize the data to the agonist-only control and plot the results to determine the inhibitory effect of BAY-386 and other compounds.
-
Assay 3: Platelet Aggregation (Functional Readout)
Scientific Rationale: A primary physiological function of PAR-1 activation in the bloodstream is the induction of platelet aggregation.[5][7] This assay provides a direct functional validation of an inhibitor's efficacy in a biologically relevant context. Light Transmission Aggregometry (LTA) is the gold standard for this measurement.[19]
Detailed Protocol (Light Transmission Aggregometry):
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Assay:
-
Pipette PRP into cuvettes with a stir bar and place them in an aggregometer, allowing them to equilibrate to 37°C.
-
Add BAY-386, comparators, or vehicle to the PRP and incubate for 2-5 minutes.
-
Establish a baseline light transmission reading.
-
Add a PAR-1 agonist (e.g., thrombin or SFLLRN) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes. As platelets aggregate, the PRP becomes clearer, increasing light transmission.
-
-
Data Analysis:
-
Measure the maximum percentage of aggregation for each condition, with PRP representing 0% and PPP representing 100%.
-
Generate dose-response curves by plotting the percentage of inhibition against the log of the inhibitor concentration to calculate IC50 values.
-
Synthesizing the Data: A Comparative Analysis
The true power of this validation framework comes from integrating the results from all three assays.
Sources
- 1. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Protease Activated Receptor-1 (PAR-1) Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 6. Protease-Activated Receptor 1 Inhibitors: Novel Antiplatelet Drugs in Prevention of Atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAR-1 inhibitor antiplatelet agents: Performance below par? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ahajournals.org [ahajournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. bu.edu [bu.edu]
- 14. Antiapoptotic Effect by PAR-1 Antagonist Protects Mouse Liver Against Ischemia-Reperfusion Injury [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Common signaling pathways link activation of murine PAR-1, LPA, and S1P receptors to proliferation of astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
A Technical Guide to the Selectivity of BAY-386: Unraveling its Cross-Reactivity Profile Across Protease-Activated Receptors
For researchers and drug development professionals navigating the intricate landscape of G protein-coupled receptor (GPCR) pharmacology, the specificity of a chemical probe is paramount. This guide provides an in-depth, objective comparison of BAY-386, a potent antagonist of Protease-Activated Receptor 1 (PAR-1), and its cross-reactivity with other members of the PAR family: PAR-2, PAR-3, and PAR-4. By synthesizing available data and established experimental methodologies, we aim to equip scientists with the critical information needed to design robust experiments and interpret results with confidence.
Introduction to BAY-386 and the Protease-Activated Receptor Family
BAY-386 has emerged as a valuable chemical tool for investigating the physiological and pathological roles of PAR-1, a key receptor in thrombosis and inflammation.[1] PARs are a unique subset of GPCRs activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor.[2] The PAR family, comprising PAR-1, PAR-2, PAR-3, and PAR-4, exhibits distinct expression patterns and couples to various downstream signaling pathways, making receptor subtype selectivity a critical consideration for therapeutic development. While BAY-386 is a known potent and specific PAR-1 antagonist, a comprehensive understanding of its interaction with other PARs is essential for the accurate interpretation of experimental outcomes.[3]
Comparative Analysis of BAY-386 Affinity for PAR Isoforms
The selectivity of a compound is not an absolute but rather a relative measure. To quantify the selectivity of BAY-386, we have compiled available experimental data and provided inferred activity based on structural similarities and differences among the PAR family members.
| Receptor | BAY-386 Affinity (IC50) | Supporting Evidence & Rationale |
| PAR-1 | 10 nM (HEK cell assay) | Direct experimental data confirms BAY-386 as a potent PAR-1 antagonist.[3] |
| PAR-2 | >10 µM (Inferred) | While direct binding data for BAY-386 on PAR-2 is not readily available, the structural divergence in the ligand-binding pockets of PAR-1 and PAR-2 suggests low affinity.[4][5] Key residues and the overall geometry of the binding pocket differ significantly, making it unlikely that a highly selective PAR-1 antagonist like BAY-386 would exhibit potent activity at PAR-2.[6] |
| PAR-3 | >10 µM (Inferred) | Similar to PAR-2, the lack of specific cross-reactivity data necessitates an inference based on structural biology. Although PAR-3 can heterodimerize with PAR-1, its own ligand-binding properties are distinct.[2] Given the high selectivity of BAY-386 for PAR-1, significant off-target activity at PAR-3 is not anticipated. |
| PAR-4 | >10 µM | Experimental data explicitly demonstrates a lack of affinity of BAY-386 for PAR-4.[3] |
Causality Behind Selectivity: The high selectivity of BAY-386 for PAR-1 over other PARs can be attributed to the unique topology of the PAR-1 ligand-binding pocket. Structural studies of PAR-1 in complex with antagonists like vorapaxar reveal a binding site near the extracellular surface, involving residues from multiple transmembrane helices and extracellular loops.[5] The specific amino acid composition and conformation of this pocket in PAR-1 create a high-affinity binding site for BAY-386 that is not conserved in PAR-2, PAR-3, or PAR-4.[4][6]
Experimental Workflows for Determining PAR Selectivity
To empirically validate the selectivity profile of BAY-386 or any other compound against the PAR family, two primary experimental approaches are recommended: radioligand competition binding assays and functional calcium mobilization assays.
Workflow for Assessing Receptor Binding Affinity
Caption: Workflow for Radioligand Competition Binding Assay.
Workflow for Assessing Functional Antagonism
Caption: Workflow for Calcium Mobilization Functional Assay.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This protocol provides a framework for determining the binding affinity (Ki) of BAY-386 for each of the four human PARs.
Materials:
-
HEK293 cells transiently or stably expressing human PAR-1, PAR-2, PAR-3, or PAR-4.
-
Radiolabeled ligands (e.g., [³H]-Vorapaxar for PAR-1, specific radiolabeled agonists/antagonists for PAR-2, -3, -4).
-
Unlabeled BAY-386.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the appropriate radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled BAY-386 to the wells.
-
For determining non-specific binding, add a high concentration of a known, unlabeled ligand for the respective PAR.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of BAY-386.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Calcium Mobilization Assay
This functional assay measures the ability of BAY-386 to inhibit agonist-induced increases in intracellular calcium, a hallmark of PAR activation.
Materials:
-
HEK293 cells transiently or stably expressing human PAR-1, PAR-2, PAR-3, or PAR-4.
-
Fluo-4 AM calcium indicator dye.[8]
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
PAR-specific agonists (e.g., Thrombin or SFLLRN for PAR-1; Trypsin or SLIGKV for PAR-2).
-
BAY-386.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Preparation:
-
Seed cells in 96-well plates and grow to confluence.
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium, wash the cells, and incubate with the Fluo-4 AM loading solution at 37°C for 30-60 minutes.[9]
-
Wash the cells to remove excess dye and leave them in assay buffer.
-
-
Assay Performance:
-
Place the cell plate in the fluorescence plate reader.
-
Add varying concentrations of BAY-386 to the wells and incubate for a specified period.
-
Using the plate reader's injector, add a pre-determined concentration (e.g., EC80) of the respective PAR agonist to each well.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of BAY-386.
-
Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
-
Signaling Pathways of Protease-Activated Receptors
The four PAR isoforms can couple to a variety of G proteins, leading to diverse downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of PAR modulation.
Caption: Simplified overview of major PAR signaling pathways.
PAR-1 and PAR-2 can couple to Gαq/11, Gα12/13, and Gαi/o, leading to the activation of phospholipase C (PLC), RhoA, and inhibition of adenylyl cyclase, respectively.[10][11] PAR-4 primarily signals through Gαq/11 and Gα12/13.[12] PAR-3 is considered a co-receptor, primarily modulating the signaling of PAR-1 and PAR-2, and its direct signaling capabilities are less defined.[2]
Conclusion
References
- McGrath, A., et al. (2025). Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2.
- Zhang, C., et al. (2012). High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar.
- Cheng, R. K., et al. (2018). Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling.
- McGrath, A. (2025). Structural Insights into PAR1 & PAR2. Discovery on Target 2025.
-
ResearchGate. Protease cleavage sites in PAR1, PAR2, PAR3, and PAR4. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
ResearchGate. Protocol loading Fluo-4 AM for HEK-293? [Link]
- Ferreira, R. S., et al. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PLoS ONE, 12(1), e0169893.
- Liu, B., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments, (54), e2947.
- Duan, Z., et al. (2020). Design and synthesis of potent PAR-1 antagonists based on vorapaxar. Bioorganic & Medicinal Chemistry Letters, 30(10), 127046.
- Cheng, R. K., et al. (2018). Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling.
-
GraphPad. Analyzing Radioligand Binding Data. [Link]
- Rios, M., et al. (2022). Diversification of PAR signaling through receptor crosstalk. Cellular and Molecular Life Sciences, 79(10), 523.
- McGrath, A., et al. (2025). Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2.
- Li, Z., et al. (2025). Structural basis of protease-activated receptor 2 activation and biased agonism.
- O'Brien, P. J., et al. (2001). PAR1 and PAR2 couple to overlapping and distinct sets of G proteins and linked signaling pathways to differentially regulate cell physiology. The Journal of Biological Chemistry, 276(16), 13290–13297.
-
ResearchGate. Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. [Link]
- Khan, S., et al. (2021). Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics. Molecules, 26(11), 3183.
-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
- Sharma, M., et al. (2013). PAR-1 antagonists: current state of evidence. Journal of Thrombosis and Thrombolysis, 35(1), 39–46.
-
ResearchGate. PROTEASE-ACTIVATED RECEPTOR (PAR) 1 AND PAR2 HAVE OPPOSING EFFECTS ON B-LYMPHOCYTE FUNCTION DURING DIFFERENT STAGES OF MATURATION. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diversification of PAR signaling through receptor crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAY-386 |CAS:1256941-06-6 Probechem Biochemicals [probechem.com]
- 4. Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PAR1 and PAR2 couple to overlapping and distinct sets of G proteins and linked signaling pathways to differentially regulate cell physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Head-to-head comparison of BAY-386 and SCH 530348
A Technical Guide to PAR-1 Antagonism: Chemical Probes vs. Clinical Standards[1]
Executive Summary
This guide provides a rigorous technical comparison between SCH 530348 (Vorapaxar) , the first-in-class clinical PAR-1 antagonist, and BAY-386 , a highly selective chemical probe developed by Bayer. While both molecules target the Protease-Activated Receptor 1 (PAR-1) to inhibit thrombin-induced platelet activation, they serve distinct roles in the research ecosystem.
The Core Distinction:
-
SCH 530348 is characterized by essentially irreversible binding and a long half-life, making it a "blunt instrument" for sustained clinical inhibition but a difficult tool for temporal mechanistic studies.
-
BAY-386 is designed as a reversible, highly specific chemical probe, allowing for "washout" experiments and precise temporal interrogation of PAR-1 signaling without the confounding variable of permanent receptor blockade.
Part 1: Mechanistic Profiling & Pharmacodynamics
To understand the utility of these compounds, one must understand the unique activation mechanism of PAR-1.
The Target: PAR-1 Activation
PAR-1 is a G-protein coupled receptor (GPCR) activated by proteolysis.[1][2][3] Thrombin cleaves the N-terminal extracellular domain of the receptor, exposing a new N-terminus (Tethered Ligand) that folds back and binds to the receptor's body, triggering G-protein signaling (Gq/G12/13).
Comparative Mechanism of Action
| Feature | SCH 530348 (Vorapaxar) | BAY-386 |
| Primary Target | PAR-1 (Orthosteric Antagonist) | PAR-1 (Orthosteric Antagonist) |
| Binding Kinetics | Slow-tight binding (Pseudo-irreversible) .[4] Extremely slow off-rate ( | Reversible . Rapid equilibration and dissociation. |
| Potency (Ki / IC50) | ||
| Platelet Aggregation ( | ||
| Selectivity | High for PAR-1 vs PAR-4. | |
| Primary Utility | Clinical Therapy / Long-term inhibition models. | Chemical Probe / Temporal signaling studies.[4] |
Scientific Insight: The "Reversibility" Factor
In experimental design, BAY-386 is superior for studies requiring the recovery of platelet function. If you treat platelets with SCH 530348, the receptor is effectively permanently disabled for the lifespan of the platelet. With BAY-386, you can treat, measure inhibition, wash the cells, and restore PAR-1 responsiveness. This is critical when studying receptor resensitization or trafficking.
Part 2: Visualization of Signaling & Intervention
The following diagram illustrates the PAR-1 signaling cascade and the precise intervention points of both compounds.
Figure 1: PAR-1 Signaling Cascade. Both compounds block the intramolecular binding of the tethered ligand, but with distinct kinetic profiles.
Part 3: Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for head-to-head comparison.
Protocol A: Light Transmission Aggregometry (LTA)
The Gold Standard for functional platelet inhibition.
Objective: Compare the IC50 of BAY-386 and SCH 530348 in preventing Thrombin Receptor Activating Peptide (TRAP)-induced aggregation.[5]
Materials:
-
Fresh human whole blood (citrated).
-
Aggregometer (e.g., Chrono-log).
-
Agonist: TRAP-6 (SFLLRN) - Note: Use TRAP-6 instead of Thrombin to isolate PAR-1 specifically, avoiding PAR-4 or fibrin generation.
-
Vehicle: DMSO (Final concentration <0.1%).
Step-by-Step Workflow:
-
Preparation: Centrifuge whole blood at 200 x g for 15 mins to obtain Platelet Rich Plasma (PRP). Adjust count to
using Platelet Poor Plasma (PPP). -
Incubation:
-
Aliquot 450 µL PRP into cuvettes.
-
Add 5 µL of antagonist (BAY-386 or SCH 530348) at varying concentrations (1 nM to 10 µM).
-
Critical Step: Incubate SCH 530348 for 30 minutes (due to slow on-rate). Incubate BAY-386 for 5-10 minutes .
-
-
Activation: Add TRAP-6 (10-20 µM final) to induce maximal aggregation.
-
Measurement: Record light transmission for 6 minutes.
-
Analysis: Calculate % Inhibition relative to Vehicle Control.
Protocol B: FLIPR Calcium Mobilization Assay
High-throughput screening for IC50 determination.
Objective: Quantify inhibition of intracellular calcium flux in HEK293 cells overexpressing PAR-1.
-
Seeding: Plate HEK293-PAR1 cells in 384-well black/clear plates (15,000 cells/well). Incubate overnight.
-
Dye Loading: Aspirate media and load Calcium-4 assay dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES. Incubate 60 mins at 37°C.
-
Compound Addition: Add 10 µL of 5x concentrated BAY-386 or SCH 530348. Incubate 30 mins.
-
Agonist Injection: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject EC80 concentration of Thrombin or TRAP-6.
-
Readout: Measure fluorescence (Ex 485nm / Em 525nm) for 180 seconds.
-
Data Processing: Plot Max-Min RFU against log[Compound]. Fit to 4-parameter logistic equation to derive IC50.
Part 4: Experimental Workflow Visualization
Figure 2: Comparative Workflow for Aggregation Assays highlighting the kinetic divergence.
Part 5: Strategic Recommendations
1. When to use BAY-386:
-
Target Validation: When you need to prove that a phenotype is specifically driven by PAR-1 activity at a specific time point.
-
In Vivo Studies (Short Term): For acute thrombosis models where rapid clearance is desired to prevent prolonged bleeding risks in the animal.
-
Resensitization Studies: If your experiment requires the receptor to cycle back to an active state (e.g., studying receptor internalization and recycling).
2. When to use SCH 530348:
-
Clinical Benchmarking: When comparing a new drug candidate against the current standard of care.
-
Chronic Inhibition: When you require 24h+ suppression of platelet activity without constant redosing.[6]
References
-
Structural Genomics Consortium (SGC). BAY-386: A Chemical Probe for PAR-1. [Link]
-
National Institutes of Health (NIH) - ClinicalTrials.gov. TRACER: Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome.* (Reference for SCH 530348 clinical context). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. HY-10119-50mg | Vorapaxar [618385-01-6] Clinisciences [clinisciences.com]
- 3. The Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome (TRA*CER) trial: study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deep Annotation of Donated Chemical Probes (DCP) in Organotypic Human Liver Cultures and Patient-Derived Organoids from Tumor and Normal Colorectum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. books.rsc.org [books.rsc.org]
Selectivity Profiling Guide: BAY-386 vs. Other GPCRs
This guide outlines the selectivity profiling of BAY-386 , a potent and reversible antagonist of the Protease-Activated Receptor 1 (PAR-1), also known as F2R. It details the compound's performance against key off-targets, specifically within the PAR family (PAR-4) and broader GPCR panels, providing a roadmap for validating chemical probes in drug discovery.
Executive Summary
BAY-386 is a high-quality chemical probe designed to selectively inhibit PAR-1 (F2R) , a G-protein coupled receptor central to platelet activation and inflammatory signaling. Unlike the clinical drug vorapaxar, which binds irreversibly, BAY-386 offers reversible antagonism , making it a superior tool for temporal mechanistic studies.
The critical value of BAY-386 lies in its "clean" pharmacological profile. It exhibits nanomolar potency at PAR-1 while maintaining >1000-fold selectivity against the closely related PAR-4 (F2RL3) and negligible activity across a standard panel of 68 diverse GPCRs, ion channels, and transporters.
Compound Profile & Mechanism[1]
| Feature | Specification |
| Compound Name | BAY-386 |
| Primary Target | Protease-Activated Receptor 1 (PAR-1 / F2R) |
| Mechanism of Action | Reversible Orthosteric Antagonist |
| Chemical Class | Sulfonyl-urea derivative |
| Negative Control | BAY-448 (Structurally similar, inactive analog) |
| Key Application | Investigating thrombin-mediated signaling without permanent receptor inactivation. |
Structural Logic
BAY-386 utilizes a specific urea scaffold that occupies the orthosteric binding pocket of PAR-1, preventing the "tethered ligand" (created by thrombin cleavage) from activating the receptor. The availability of BAY-448 (the negative control) allows researchers to distinguish true PAR-1 mediated phenotypes from potential off-target artifacts—a cornerstone of rigorous experimental design.
Selectivity Profiling Landscape
The robustness of a chemical probe is defined not by what it hits, but by what it misses. BAY-386 has been subjected to rigorous profiling to ensure its effects are target-specific.[1]
Primary vs. Secondary Targets (The "Family" Test)
The most common off-targets for a GPCR antagonist are other members of its receptor family. For PAR-1, the critical confounder is PAR-4 , which also mediates thrombin signaling in platelets.
| Target | Assay Type | Potency (IC50 / Ki) | Selectivity Ratio |
| PAR-1 (Target) | Functional (Ca2+ mobilization) | 10 nM | 1x |
| PAR-1 (Target) | Radioligand Binding | 56 nM | - |
| PAR-4 (Off-Target) | Functional / Binding | > 10,000 nM | > 1000-fold |
Interpretation: The >1000-fold window allows researchers to dose BAY-386 at concentrations that fully inhibit PAR-1 (e.g., 100-300 nM) without perturbing PAR-4 signaling. This is essential for dissecting the distinct roles of the high-affinity (PAR-1) vs. low-affinity (PAR-4) thrombin receptors in thrombosis.
Broad Selectivity (The "Safety" Panel)
To rule out promiscuous GPCR activity, BAY-386 was screened against a Eurofins-Panlabs panel of 68 targets . This panel includes major GPCR classes (Adrenergic, Dopaminergic, Serotonergic, Muscarinic) as well as ion channels and transporters.
-
Result: BAY-386 displayed no significant inhibition (<50% inhibition at 10 µM) at 67 of the 68 targets.
-
Implication: The compound is highly selective. Any observed biological phenotype at physiological concentrations (<1 µM) can be confidently attributed to PAR-1 modulation.
Experimental Methodologies
To replicate or validate these profiles, the following self-validating protocols are recommended.
Functional Assay: FLIPR Calcium Mobilization
Rationale: PAR-1 couples to Gq proteins, triggering intracellular calcium release. This assay measures the ability of BAY-386 to block thrombin-induced Ca2+ spikes.
Protocol:
-
Cell Line: HEK293 cells stably expressing human PAR-1 (F2R).
-
Reagent Prep: Dissolve BAY-386 in DMSO (10 mM stock). Prepare serial dilutions in assay buffer (HBSS + 20 mM HEPES).
-
Dye Loading: Incubate cells with Fluo-4 AM or Calcium-6 dye for 60 min at 37°C.
-
Pre-incubation: Add BAY-386 (or Vehicle) to cells; incubate for 30 min.
-
Control A: DMSO only (0% Inhibition).
-
Control B: 10 µM Vorapaxar (100% Inhibition).
-
Control C: BAY-448 (Negative Control - should show 0% inhibition).
-
-
Agonist Addition: Inject Thrombin (EC80 concentration, typically ~1-3 nM) or TRAP-6 peptide.
-
Readout: Measure fluorescence intensity (RFU) over 180 seconds using a FLIPR Tetra or similar plate reader.
-
Analysis: Calculate IC50 based on peak fluorescence reduction relative to controls.
Selectivity Counter-Screen (PAR-4)
Rationale: To prove selectivity, you must demonstrate lack of efficacy in a parallel system.
Protocol:
-
System: Use platelets (which express both PAR-1 and PAR-4) or a PAR-4 overexpressing cell line.
-
Agonist Selection: Use AYPGKF-NH2 (specific PAR-4 agonist peptide) instead of Thrombin.
-
Execution: Repeat the FLIPR protocol above.
-
Success Criteria: BAY-386 should fail to inhibit the Calcium signal induced by the PAR-4 specific agonist, even at high concentrations (up to 10 µM).
Visualizations
PAR-1 Signaling & Inhibition Pathway
This diagram illustrates where BAY-386 intervenes in the signaling cascade compared to the agonist (Thrombin).
Caption: Mechanism of Action. BAY-386 competitively blocks the tethered ligand from activating the receptor after thrombin cleavage.
Selectivity Profiling Workflow
The logical flow for validating BAY-386 in a new study.
Caption: Validation Cascade. A stepwise approach to confirming probe quality before biological application.
References
-
EUbOPEN / Structural Genomics Consortium (SGC). BAY-386: A Potent and Selective PAR-1 Antagonist. Chemical Probes Database. Available at: [Link]
- Roehrig, S. et al.Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A High-Potency, Selective Factor Xa Inhibitor. (Contextual reference for Bayer antithrombotic discovery pipelines). Journal of Medicinal Chemistry, 2005.
Sources
Technical Guide: Validating BAY-386 On-Target Specificity via PAR-1 (F2R) siRNA Knockdown
Executive Summary
BAY-386 is a potent, selective, and reversible small-molecule antagonist of Protease-Activated Receptor 1 (PAR-1) , also known as F2R [1].[1] While BAY-386 demonstrates high affinity (IC50 ~10 nM in HEK cells) and efficacy in inhibiting thrombin-induced platelet aggregation and endothelial inflammation [1, 2], small molecule inhibitors often carry the risk of off-target effects.
This guide details the experimental framework to rigorously confirm the on-target specificity of BAY-386 using siRNA-mediated knockdown of F2R. By comparing the phenotypic effects of genetic silencing (siRNA) versus chemical inhibition (BAY-386), and utilizing the specific negative control compound BAY-448 [3], researchers can distinguish true PAR-1 blockade from non-specific toxicity.
Part 1: Mechanism of Action & Signaling Context
PAR-1 is a G-protein-coupled receptor (GPCR) activated by thrombin-mediated proteolytic cleavage of its N-terminus. This exposes a tethered ligand that binds intramolecularly to activate the receptor, triggering G
BAY-386 functions as an orthosteric antagonist, preventing the tethered ligand from engaging the binding pocket.
Visualization: PAR-1 Signaling & BAY-386 Intervention
The following diagram illustrates the PAR-1 signaling cascade and the specific intervention points for BAY-386 and siRNA.
Figure 1: Mechanism of PAR-1 activation by Thrombin and inhibition points for BAY-386 (protein level) and siRNA (mRNA level).
Part 2: Comparative Analysis of Inhibitors
To validate BAY-386, it is essential to benchmark it against the clinical standard (Vorapaxar) and the genetic gold standard (siRNA).
| Feature | BAY-386 (Probe) | Vorapaxar (Clinical Drug) | F2R siRNA (Genetic Tool) |
| Target | PAR-1 (F2R) | PAR-1 (F2R) | F2R mRNA |
| Mechanism | Reversible Antagonist | Orthosteric Antagonist (Slow off-rate) | mRNA degradation |
| IC50 / Potency | ~10 nM (HEK293) [1] | ~47 nM (Platelets) | >80% Knockdown (typ.) |
| Reversibility | Reversible | Effectively Irreversible | Reversible (transient) |
| Specificity Risk | Low (with BAY-448 control) | Moderate (Bleeding risk) | Low (with seed controls) |
| Key Application | Mechanistic Studies / HUVEC | Thrombosis Prevention | Target Validation |
Critical Insight: Unlike Vorapaxar, which has an extremely long half-life on the receptor, BAY-386 is reversible. This makes BAY-386 superior for temporal studies in cell culture where "washout" experiments are required to assess receptor recovery.
Part 3: Experimental Framework for Validation
To confirm on-target effects, you must demonstrate Phenotypic Copying (siRNA mimics drug) and Epistatic Occlusion (Drug has no effect in siRNA-null background).
The "Four-Arm" Validation Strategy
-
Vehicle Control: Baseline expression of MCP-1/CXCL1.
-
BAY-386 Treatment: Expected reduction in inflammatory markers.[2]
-
F2R siRNA: Expected reduction in inflammatory markers (mimics BAY-386).
-
siRNA + BAY-386: The Critical Test. If PAR-1 is absent, BAY-386 should not cause further changes. If toxicity or phenotype persists, it indicates off-target activity.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for combining siRNA knockdown with chemical probe treatment in endothelial cells.
Part 4: Detailed Protocol (HUVEC Model)
This protocol focuses on Human Umbilical Vein Endothelial Cells (HUVEC) , a primary model where PAR-1 drives pro-inflammatory cytokine release (MCP-1, CXCL1) [1, 3].
Materials Required[1][2][3][4][5]
-
Cell Line: HUVEC (pooled donors recommended).
-
Compound: BAY-386 (Resuspend in DMSO).
-
Negative Control: BAY-448 (Structurally similar, inactive on PAR-1) [3].
-
siRNA:
-
Target: F2R (Human PAR-1). Recommended: ON-TARGETplus or Silencer Select (pool of 3-4 siRNAs to minimize off-targets).
-
Control: Non-targeting Scramble siRNA.
-
-
Transfection Reagent: Lipofectamine RNAiMAX (for siRNA).
-
Stimulant: Thrombin (Human plasma-derived).
Step-by-Step Methodology
1. siRNA Transfection (Time: T-48 Hours)
HUVECs are primary cells and sensitive to transfection toxicity.
-
Seed HUVECs in 6-well plates to reach 60-70% confluency.
-
Prepare complexes: Mix 25 nM siRNA (final) with RNAiMAX in Opti-MEM. Incubate 20 mins.
-
Add to cells. Incubate for 48 hours to allow protein turnover (PAR-1 half-life is moderate).
-
QC Check: Harvest one well to confirm >80% knockdown via qPCR or Western Blot.
2. Pre-Incubation (Time: T-1 Hour)
-
Replace media with low-serum (0.5% FBS) media to starve cells and reduce background noise.
-
Add BAY-386 (Concentration range: 10 nM - 1 µM).
-
Add BAY-448 (Negative Control) at matching concentrations.
-
Add Vehicle (DMSO <0.1%).
3. Stimulation (Time: T=0)
-
Add Thrombin (1 U/mL) to induce PAR-1 signaling.
-
Incubate for:
-
4-6 Hours: For mRNA expression (qPCR).
-
12-24 Hours: For protein secretion (ELISA).
-
4. Data Acquisition
-
qPCR: Measure CCL2 (MCP-1) and CXCL1. Normalize to GAPDH.
-
ELISA: Collect supernatant and quantify secreted MCP-1.
Part 5: Interpreting Results (Self-Validating Logic)
To consider BAY-386 validated, your data must satisfy the following logic gates:
-
The Agonist Check: Thrombin must induce MCP-1 >5-fold in Vehicle/siControl cells.
-
The Genetic Check: siPAR1 cells must show significantly reduced Thrombin response compared to siControl (validating the pathway).
-
The Pharmacological Check: BAY-386 must reduce Thrombin response in siControl cells (mimicking the siRNA).
-
The Specificity Check (Occlusion): In siPAR1 cells (where the target is gone), adding BAY-386 should cause no further reduction in MCP-1.
-
Failure Mode: If BAY-386 further suppresses MCP-1 in siPAR1 cells, it is acting on a secondary target (e.g., PAR-2 or non-GPCR pathways).
-
-
The Negative Control Check: BAY-448 should have no effect on Thrombin signaling, even at high concentrations.
Expected Data Summary Table
| Condition | Thrombin | Outcome (MCP-1 Levels) | Interpretation |
| siControl + DMSO | + | High (100%) | Baseline Activation |
| siControl + BAY-386 | + | Low (<20%) | Drug works |
| siControl + BAY-448 | + | High (~100%) | Negative control inactive (Good) |
| siPAR1 + DMSO | + | Low (<20%) | Target valid (Genetic proof) |
| siPAR1 + BAY-386 | + | Low (<20%) | No additivity = On-Target |
References
-
Structural Genomics Consortium (SGC) & Bayer. (2018). Donated Chemical Probes for Open Science. eLife Sciences / ResearchGate. Available at: [Link]
Sources
Safety Operating Guide
Safe Management and Disposal Protocol for BAY-386
Document Control: Operational Guidance | Version: 2.1 | Status: Active Target Compound: BAY-386 (PAR-1 Antagonist / Research Grade) CAS Reference: 1256941-06-6 (Verify against specific lot CoA)[1]
Executive Summary & Core Directive
The Core Directive: Treat BAY-386 as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .
As a Senior Application Scientist, I must emphasize that standard "lab trash" protocols are insufficient for bioactive probes like BAY-386. While Safety Data Sheets (SDS) for research-grade small molecules sometimes list them as "Non-Hazardous" due to a lack of toxicological data, this is a regulatory gap, not a safety guarantee.[1]
BAY-386 is a Protease-Activated Receptor 1 (PAR-1) antagonist designed to modulate cellular signaling pathways.[1] Causality Principle: Because this molecule is engineered to be biologically stable and active at nanomolar concentrations, releasing it into the environment (sink/landfill) poses a risk of aquatic toxicity and bioaccumulation.[1] Therefore, High-Temperature Incineration is the only validated disposal method to ensure the destruction of the pharmacophore.[1]
Chemical Identity & Hazard Profile
Before disposal, you must validate the material state.[1]
| Property | Specification | Operational Implication |
| Chemical Class | Small Molecule / Urea Derivative | Stable organic structure; resistant to autoclaving.[1] |
| Molecular Formula | C₂₂H₂₅F₃N₄O₅S | Contains Fluorine and Sulfur; requires specific scrubbing during incineration. |
| Bioactivity | PAR-1 Antagonist | Do not sewer. Potent biological modulator.[1] |
| Physical State | Solid (Crystalline Powder) or DMSO Solution | Dust inhalation risk (Solid); Skin absorption risk (Liquid).[1] |
| RCRA Status (USA) | Not P/U Listed (typically) | Manage as Non-Regulated Chemical Waste destined for incineration.[1] |
Critical Safety Note: If your specific synthesis or lot involves halogenated solvents (Dichloromethane, Chloroform), the waste stream must be segregated as Halogenated Organic Waste .[1]
Operational Disposal Protocol
Phase 1: Pre-Disposal Deactivation & Segregation
The Self-Validating System: You cannot "clean" BAY-386 from a surface with water alone due to its lipophilicity.[1] You must use a solubility-matched solvent (Ethanol or Acetone) to mobilize the residue into the waste stream.[1]
Workflow A: Solid Waste (Pure Powder / Contaminated Consumables)
Applicable to: Weigh boats, pipette tips, gloves, and expired powder.[1]
-
Containment: Place all solids directly into a transparent polyethylene bag (minimum 4 mil thickness).
-
Labeling: Apply a "Defective/Waste Chemical" label. Explicitly write: "Contains BAY-386. Bioactive. Incinerate Only."
-
Secondary Containment: Seal the bag and place it into the laboratory's Yellow (Trace Chemo) or Black (RCRA Hazardous) waste bin, depending on your facility's color-coding for incineration streams.[1]
Workflow B: Liquid Waste (Stock Solutions / Mother Liquor)
Applicable to: DMSO stocks, cell culture media containing >1µM BAY-386.[1]
-
Solvent Compatibility Check:
-
The "Triple Rinse" Validation:
-
When emptying a glass vial of BAY-386, rinse the vial three times with a small volume of Acetone or Ethanol.[1]
-
Pour all rinsate into the liquid waste container.
-
Result: The vial is now "RCRA Empty" and can be disposed of in glass trash (defaced), while 99.9% of the compound is captured in the chemical waste stream.[1]
-
Emergency Spill Management
Scenario: 50mg of BAY-386 powder is spilled on the benchtop.
-
Isolate: Evacuate the immediate 3-meter radius.[1] Mark the zone.
-
PPE Upgrade: Don double nitrile gloves and a fit-tested N95 or P100 respirator (powder inhalation is the primary acute risk).[1]
-
Wet Wiping (The Capture):
-
Do not dry sweep (creates aerosols).[1]
-
Cover the spill with paper towels soaked in Ethanol (70% or higher) .
-
Wipe from the outside in.
-
-
Disposal: Place all spill debris into the Solid Incineration Stream (see Workflow A).
-
Validation: Inspect under UV light (if the compound fluoresces) or perform a final wipe with a fresh solvent swab.[1]
Decision Matrix: Waste Stream Logic
The following diagram illustrates the logical flow for determining the correct disposal path, ensuring compliance with EPA "Sewer Ban" regulations.
Caption: Operational logic for segregating BAY-386 waste. Note the strict prohibition of sewer disposal for all liquid streams.
Regulatory Grounding & Compliance
This protocol is constructed to comply with the strictest interpretations of the following regulations:
-
EPA "Sewer Ban" (40 CFR Part 266 Subpart P):
-
Although originally targeted at healthcare facilities, the scientific principle applies to research: Pharmaceuticals must not be flushed. BAY-386 is a bioactive agent; flushing it constitutes an uncontrolled release of a pollutant [1].[1]
-
-
RCRA "Empty" Container Rule (40 CFR 261.7):
-
A container is only considered "empty" if all wastes have been removed that can be removed. The Triple Rinse method described in Section 3 ensures compliance with this federal standard [2].
-
-
Investigational Product (IP) Destruction:
-
Standard clinical research guidelines dictate that investigational drugs must be destroyed via incineration to prevent diversion or environmental contamination [3].[1]
-
References
-
US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2][3] (2019).[1]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Residues.[1] (2014).[1]
-
University of Iowa Health Care. Investigational Product Disposal and Destruction Guidelines. (2023).[1][4] (Note: General reference for IP destruction standards).
-
MedChemExpress. BAY-386 Product Safety & Handling Information. (2024).[1]
Sources
Navigating the Unseen Risks: A Guide to Personal Protective Equipment for Handling BAY-386
For Immediate Use by Research, Scientific, and Drug Development Professionals
As a novel Protease-Activated Receptor 1 (PAR-1) antagonist, BAY-386 represents a significant tool in cardiovascular and inflammation research. Its potency, however, necessitates a comprehensive and rigorous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. Our focus is to empower you with the knowledge to handle this compound with the highest degree of safety, building a foundation of trust through value beyond the product itself.
Understanding the Hazard: The Criticality of Containment
While a specific Safety Data Sheet (SDS) for BAY-386 is not publicly available, its classification as a potent PAR-1 antagonist informs our safety protocols. PAR-1 antagonists can have significant physiological effects, including an increased risk of bleeding[1][2]. Therefore, we must treat BAY-386 as a potent compound with unknown toxicity and handle it with the utmost care to prevent accidental exposure through inhalation, skin contact, or ingestion.
The cornerstone of safe handling is a multi-layered approach, combining engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is your first line of defense against direct exposure to BAY-386. The following protocol is designed to provide a robust barrier and should be adhered to at all times when handling the compound.
Body Protection: More Than a Uniform
A clean, buttoned lab coat is the minimum requirement for working in any laboratory setting.[3] However, for handling potent compounds like BAY-386, a higher level of protection is warranted.
-
Primary Garment: A disposable, solid-front, back-tying gown made of a low-linting material is recommended. This provides a more complete barrier than a standard lab coat and can be easily removed and disposed of in case of a spill.
-
Secondary Layer: For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the gown.
Causality: The rationale for a disposable gown is to prevent the cross-contamination of personal clothing and the subsequent "take-home" exposure. A solid-front design minimizes the potential for penetration by spills.
Hand Protection: A Two-Glove System
Given the potential for dermal absorption, a double-gloving technique is mandatory.
-
Inner Glove: A nitrile glove that provides a snug fit.
-
Outer Glove: A second, slightly larger nitrile glove worn over the first.
Gloves should be inspected for any visible defects before use.[4] The cuffs of the gloves should be pulled over the sleeves of the lab coat or gown.[4]
Causality: The two-glove system provides an extra layer of protection. If the outer glove is compromised, the inner glove still offers a barrier. This system also allows for the safe removal of the contaminated outer glove without exposing the skin.
Eye and Face Protection: Shielding Against the Unforeseen
-
Safety Glasses with Side Shields: These are the minimum requirement for eye protection.
-
Goggles: For any procedure involving liquids or the potential for splashing, chemical splash goggles that form a seal around the eyes are required.
-
Face Shield: When handling larger quantities of BAY-386 or during procedures with a significant risk of splashes, a face shield should be worn in conjunction with safety glasses or goggles.
Causality: The eyes are a primary route of chemical exposure. Full-coverage protection is essential to prevent accidental contact with droplets or aerosols.
Respiratory Protection: An Invisible Shield
Given the unknown inhalation toxicity of BAY-386, respiratory protection is a critical component of the PPE ensemble, particularly when handling the powdered form of the compound.
-
Fume Hood: All handling of powdered BAY-386 should be conducted within a certified chemical fume hood to minimize the generation of airborne particles.
-
Respirator: If a fume hood is not available or if there is a risk of aerosol generation outside of a containment device, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required. A fit test for the selected respirator is essential to ensure a proper seal.
Causality: Inhalation of potent compounds can lead to systemic toxicity. Engineering controls like fume hoods are the primary means of preventing airborne exposure, with respirators providing an additional layer of personal protection.
Procedural Guidance: Step-by-Step Safety
Adherence to strict procedural protocols is as crucial as wearing the correct PPE.
Donning and Doffing PPE: A Deliberate Process
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Handling and Weighing
-
Location: All manipulations of solid BAY-386 must be performed in a chemical fume hood or a powder containment hood.
-
Tools: Use dedicated spatulas and weighing papers.
-
Technique: Handle the compound gently to avoid creating dust.
Solution Preparation
-
Solvent: Use the appropriate solvent as specified in your experimental protocol.
-
Vessel: Prepare solutions in a closed or covered vessel to minimize splashes and aerosol formation.
Disposal Plan: A Responsible End-of-Life for BAY-386
Proper disposal of BAY-386 and all contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
All waste generated from handling BAY-386 must be considered hazardous waste.
| Waste Type | Container |
| Solid Waste | Labeled, sealed hazardous waste container |
| (Unused compound, contaminated gloves, gowns, weighing papers, etc.) | |
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container |
| (Solutions containing BAY-386, solvent rinses) | |
| Sharps Waste | Puncture-resistant sharps container |
| (Contaminated needles, syringes, etc.) |
Disposal Protocol
-
Collection: Collect all BAY-386 waste in the appropriate, clearly labeled hazardous waste containers at the point of generation.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name "BAY-386".
-
Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor. Do not dispose of BAY-386 down the drain or in the regular trash. [5]
The final disposal method for pharmaceutical waste is typically high-temperature incineration to ensure complete destruction of the active compound and prevent environmental contamination.[6]
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, immediate and decisive action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately. For small spills, and if you are trained and have the appropriate spill kit, contain the spill with absorbent material, decontaminate the area, and dispose of all materials as hazardous waste.
By adhering to these comprehensive safety protocols, you can confidently and responsibly advance your research with BAY-386 while prioritizing the safety of yourself and your colleagues.
References
-
Frontiers in Pharmacology. (2021). Protease-Activated Receptor-1 Antagonist Protects Against Lung Ischemia/Reperfusion Injury. Retrieved February 9, 2026, from [Link]
-
Journal of Thrombosis and Haemostasis. (2014). Safety and efficacy of protease-activated receptor-1 antagonists in patients with coronary artery disease: a meta-analysis of randomized clinical trials. Retrieved February 9, 2026, from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). Antiplatelet therapy: thrombin receptor antagonists. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2017). Targeting PAR1: Now what? Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). The Effect of Protease-Activated Receptor-1 (PAR-1) Inhibition on Endothelial-Related Biomarkers in Patients with Coronary Artery Disease. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2008). PAR-1 activation by thrombin is protective in human pulmonary artery endothelial cells if endothelial protein C receptor is occupied by its natural ligand. Retrieved February 9, 2026, from [Link]
-
RxList. (2021). How Do Protease Activated Receptor-1 (PAR-1) Inhibitors Work? Retrieved February 9, 2026, from [Link]
-
Scribd. (n.d.). Material Safety Data Sheet: Bayer Corporation Agriculture Division P.O. Box 4913 Hawthorn Road Kansas City, MO 64120-001. Retrieved February 9, 2026, from [Link]
-
U.S. Department of Health and Human Services, National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved February 9, 2026, from [Link]
-
World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved February 9, 2026, from [Link]
Sources
- 1. Safety and efficacy of protease-activated receptor-1 antagonists in patients with coronary artery disease: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. uab.edu [uab.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
